Product packaging for Isoetharine Mesylate(Cat. No.:CAS No. 7279-75-6)

Isoetharine Mesylate

Cat. No.: B1217433
CAS No.: 7279-75-6
M. Wt: 335.42 g/mol
InChI Key: SOYAGMVKMXZVNZ-UHFFFAOYSA-N
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Description

ISOETHARINE MESYLATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984.
See also: Isoetharine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO6S B1217433 Isoetharine Mesylate CAS No. 7279-75-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.CH4O3S/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;1-5(2,3)4/h5-8,10,13-17H,4H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYAGMVKMXZVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC(=C(C=C1)O)O)O)NC(C)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045571
Record name Isoetharine mesylate
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Molecular Weight

335.42 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID856022
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7279-75-6
Record name Isoetharine mesylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ISOETHARINE MESYLATE
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Record name Isoetharine mesylate
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Record name Isoetarine mesilate
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Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isoetharine Mesylate on Beta-2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoetharine is a catecholamine derivative and a short-acting, relatively selective beta-2 adrenergic receptor agonist.[1] Its primary therapeutic application is as a bronchodilator for the relief of symptoms associated with asthma, bronchitis, and emphysema.[2][3] The mechanism of action is centered on its interaction with beta-2 adrenergic receptors located on the smooth muscle cells of the airways.[4] This interaction initiates a well-defined signaling cascade that results in smooth muscle relaxation and subsequent bronchodilation.[1] This document provides a comprehensive technical overview of this mechanism, including the molecular interactions, signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Introduction to Isoetharine and the Beta-2 Adrenergic Receptor

Isoetharine mesylate is the salt form of isoetharine, a synthetic catecholamine. As a beta-adrenergic agonist, it mimics the action of endogenous catecholamines like epinephrine. While it exhibits selectivity for the beta-2 adrenergic receptor, it is not entirely specific and can interact with beta-1 adrenergic receptors at higher concentrations, which may lead to cardiac side effects.

The beta-2 adrenergic receptor (β2-AR) is a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. It is predominantly expressed in the smooth muscle of the airways, uterus, and vasculature. In the airways, its activation is the primary mechanism for inducing bronchodilation.

Core Mechanism of Action

The bronchodilatory effect of isoetharine is a direct consequence of its agonistic activity at the β2-AR on airway smooth muscle cells. The process can be broken down into a series of molecular events:

  • Receptor Binding: Isoetharine binds to the β2-AR on the surface of bronchial smooth muscle cells.

  • G-Protein Activation: This binding induces a conformational change in the receptor, which in turn activates the associated heterotrimeric G-protein, Gs. The Gs protein releases its bound GDP and binds GTP, causing the dissociation of its α-subunit (Gαs) from the βγ-subunits.

  • Adenylyl Cyclase Activation: The activated Gαs subunit then binds to and activates the enzyme adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This leads to a significant increase in intracellular cAMP levels.

  • Downstream Signaling and Muscle Relaxation: The elevated cAMP levels activate Protein Kinase A (PKA). PKA then phosphorylates several target proteins that collectively lead to smooth muscle relaxation by:

    • Inactivating myosin light-chain kinase (MLCK), an enzyme essential for muscle contraction.

    • Reducing intracellular calcium concentrations.

This cascade ultimately results in the relaxation of the bronchial smooth muscle, widening of the airways, and relief from bronchospasm.

Signaling Pathway Visualization

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoetharine Isoetharine B2AR Beta-2 Adrenergic Receptor (β2-AR) Isoetharine->B2AR Binds Gs Gs Protein (GDP-bound) B2AR->Gs Activates AC Adenylyl Cyclase (Inactive) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Isoetharine signal transduction at the beta-2 adrenergic receptor.

Quantitative Pharmacology

Parameter Description Typical Value Range for a Beta-2 Agonist
Ki / Kd Dissociation constant, a measure of binding affinity. Lower values indicate higher affinity.nM to µM range
EC50 Half-maximal effective concentration, a measure of potency. Lower values indicate higher potency.nM to µM range
Emax Maximum effect or efficacy of the drug.Often expressed as a percentage of a reference agonist like isoproterenol.

Note: Specific quantitative data for this compound was not found in the initial search and would require access to more specialized pharmacological databases or older literature.

Key Experimental Protocols

The characterization of isoetharine's mechanism of action relies on a suite of in vitro and ex vivo assays.

cAMP Accumulation Assay

This assay directly measures the functional consequence of β2-AR activation—the production of the second messenger cAMP.

Objective: To quantify the increase in intracellular cAMP levels in response to stimulation with isoetharine.

General Methodology:

  • Cell Culture: A suitable cell line endogenously expressing β2-AR (e.g., HEK293) or a primary cell culture (e.g., human airway smooth muscle cells) is cultured to an appropriate density.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer, which may contain a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation: The cell suspension is dispensed into a multi-well plate. Serial dilutions of isoetharine are added to the wells and incubated for a specific time (e.g., 45 minutes). A positive control, such as the adenylyl cyclase activator forskolin, is also used.

  • Cell Lysis: After incubation, a lysis buffer is added to release the intracellular cAMP.

  • Detection: The amount of cAMP is quantified using a competitive immunoassay. Common detection methods include Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen, where labeled cAMP competes with the sample cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

  • Data Analysis: A standard curve is generated, and the cAMP concentrations in the samples are interpolated. Dose-response curves are plotted to determine the EC50 of isoetharine.

cAMP_Assay_Workflow A 1. Culture β2-AR Expressing Cells B 2. Harvest and Resuspend Cells in Buffer (+PDE Inhibitor) A->B C 3. Dispense Cells and Add Isoetharine Dilutions B->C D 4. Incubate to Allow cAMP Production C->D E 5. Lyse Cells to Release cAMP D->E F 6. Perform Competitive Immunoassay (e.g., HTRF) E->F G 7. Read Signal and Calculate cAMP Concentration F->G H 8. Plot Dose-Response Curve and Determine EC50 G->H

Caption: General workflow for a cAMP accumulation assay.

Airway Smooth Muscle Relaxation Assay (Organ Bath)

This ex vivo assay provides a functional measure of the physiological effect of isoetharine on airway tissue.

Objective: To measure the relaxant effect of isoetharine on pre-contracted airway smooth muscle.

General Methodology:

  • Tissue Preparation: Tracheal rings or bronchial strips are dissected from an animal model (e.g., guinea pig, mouse, sheep) and mounted in an organ bath filled with a physiological salt solution, aerated with carbogen (95% O2, 5% CO2), and maintained at 37°C.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Contraction: The smooth muscle is contracted with a bronchoconstrictor agent, such as acetylcholine or carbachol, to a submaximal level (e.g., 75% of the maximal response).

  • Drug Addition: Once the contraction has plateaued, a cumulative concentration-response curve is generated by adding increasing concentrations of isoetharine to the organ bath.

  • Measurement: The isometric tension of the muscle is continuously recorded. Relaxation is measured as the percentage decrease from the pre-contracted tension.

  • Data Analysis: The percentage of relaxation is plotted against the logarithm of the isoetharine concentration to determine the EC50 and Emax for relaxation.

Organ_Bath_Workflow A 1. Dissect and Mount Airway Tissue in Organ Bath B 2. Equilibrate Tissue Under Resting Tension A->B C 3. Induce Submaximal Contraction (e.g., with Carbachol) B->C D 4. Add Cumulative Concentrations of Isoetharine C->D E 5. Continuously Record Muscle Tension D->E F 6. Calculate % Relaxation from Pre-contracted Tone E->F G 7. Plot Concentration-Response Curve (EC50, Emax) F->G

Caption: Workflow for an ex vivo airway smooth muscle relaxation assay.

Conclusion

The mechanism of action of this compound is a classic example of beta-2 adrenergic receptor agonism. By binding to β2-ARs on airway smooth muscle, it triggers a Gs-protein-mediated signaling cascade that leads to increased intracellular cAMP. This rise in the second messenger cAMP ultimately causes muscle relaxation and bronchodilation, providing relief from obstructive airway diseases. The experimental protocols detailed herein represent the standard methodologies used to elucidate and quantify the pharmacological properties of isoetharine and other beta-2 agonists, providing crucial data for both basic research and clinical development.

References

An In-depth Technical Guide to the Isoetharine Mesylate Signaling Pathway and cAMP Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine mesylate is a selective beta-2 adrenergic receptor agonist utilized clinically as a bronchodilator for the treatment of asthma, bronchitis, and emphysema.[1][2][3][4][5] Its therapeutic effects are mediated through the stimulation of the β2-adrenergic receptor signaling cascade, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This guide provides a detailed examination of the molecular mechanisms underlying this compound's action, from receptor binding to the downstream physiological response. It includes a summary of its signaling pathway, quantitative data on its activity, and detailed protocols for key experimental assays used to characterize its pharmacological profile.

The this compound Signaling Pathway

Isoetharine is a catecholamine that functions as a relatively selective agonist for β2-adrenergic receptors. The pharmacological effects of isoetharine are attributable to its stimulation of intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP.

The signaling cascade is initiated when this compound binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), located on the surface of smooth muscle cells in the respiratory tract. This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into the second messenger, cAMP.

The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle, which alleviates bronchospasm. Additionally, elevated cAMP can inhibit the release of inflammatory mediators from mast cells.

Isoetharine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isoetharine Isoetharine Mesylate b2AR β2-Adrenergic Receptor (GPCR) Isoetharine->b2AR Binds to Gs Gs Protein (α, β, γ subunits) b2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP (Cyclic AMP) AC->cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Smooth Muscle Relaxation (Bronchodilation) PKA->Response Leads to

Figure 1: this compound Signaling Pathway.

Quantitative Data

While specific Kd and comprehensive Emax values for this compound were not detailed in the provided search results, it is characterized as a short-acting β2AR agonist. One study noted that older short-acting β2AR agonists, like isoetharine, exhibit minor G protein bias in their signaling. Another source indicates an AC50 value of 5.10 mM for the inhibition of melanin deposition in a zebrafish larvae model.

ParameterValueDescriptionReference
AC50 5.10 mMConcentration for 50% of maximal activity in inhibiting melanin deposition in zebrafish larvae.
Signaling Bias Minor G protein biasPreferential activation of the G protein pathway over other potential pathways like β-arrestin recruitment.

Experimental Protocols

The characterization of compounds like this compound relies on robust in vitro assays. The following sections detail the methodologies for two fundamental experiments: radioligand binding assays and cAMP accumulation assays.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density (Bmax) and the affinity (Kd) of a ligand for a receptor.

Objective: To determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the β2-adrenergic receptor to near confluence.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.

    • Resuspend the membrane pellet in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of a high-affinity radioligand for the β2-adrenergic receptor (e.g., ³H-dihydroalprenolol).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a known, unlabeled antagonist.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Separation and Detection:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • Dry the filters and add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture β2AR- Expressing Cells P2 Harvest and Lyse Cells P1->P2 P3 Isolate Membranes via Centrifugation P2->P3 P4 Prepare Radioligand, Test Compound, and Membrane Suspensions P3->P4 A1 Incubate Membranes with Radioligand and varying [this compound] P4->A1 A2 Reach Binding Equilibrium A1->A2 A3 Separate Bound/Free Ligand via Vacuum Filtration A2->A3 A4 Quantify Radioactivity with Scintillation Counter A3->A4 D1 Calculate Specific Binding A4->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4 cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Seed β2AR-Expressing Cells in 96-well Plate P2 Incubate Cells in Stimulation Buffer P1->P2 P3 Prepare Serial Dilutions of this compound P2->P3 A1 Add Compound Dilutions to Cells P3->A1 A2 Incubate to Stimulate cAMP Production A1->A2 A3 Lyse Cells to Release cAMP A2->A3 A4 Add Detection Reagents (e.g., AlphaScreen, cAMP-Glo) A3->A4 A5 Read Signal on Plate Reader A4->A5 D1 Generate cAMP Standard Curve A5->D1 D2 Calculate cAMP Concentrations D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine EC50 and Emax D3->D4

References

The Pharmacological Profile of Isoetharine Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine Mesylate is a short-acting β2-adrenergic receptor agonist that has historically been used as a bronchodilator for the treatment of asthma, wheezing, and chronic asthmatic bronchitis.[1][2] As a catecholamine derivative, it exhibits relative selectivity for β2-adrenergic receptors, primarily located on bronchial smooth muscle.[2][3] Activation of these receptors initiates a signaling cascade leading to bronchodilation and relief from bronchospasm. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacodynamics, and pharmacokinetics, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Mechanism of Action

Isoetharine is a direct-acting sympathomimetic amine that selectively binds to and activates β2-adrenergic receptors.[2] This interaction triggers the activation of intracellular adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, resulting in a cascade of events that culminates in the relaxation of bronchial smooth muscle. This smooth muscle relaxation leads to the widening of the airways, thereby alleviating bronchospasm. Additionally, elevated cAMP levels can inhibit the release of inflammatory mediators from mast cells.

Signaling Pathway

The binding of Isoetharine to the β2-adrenergic receptor initiates a well-defined signaling pathway. The activated receptor couples to a stimulatory G protein (Gs), causing the dissociation of its α-subunit (Gαs). Gαs, in its GTP-bound state, then activates adenylyl cyclase, leading to the production of cAMP. cAMP subsequently activates PKA, which phosphorylates downstream targets to induce smooth muscle relaxation.

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoetharine Isoetharine B2AR β2-Adrenergic Receptor Isoetharine->B2AR Binds to Gs Gs Protein (α, β, γ subunits) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Bronchial Smooth Muscle Relaxation PKA_active->Relaxation Leads to Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing β1 or β2 receptors incubate Incubate membranes, radioligand, and Isoetharine at a set temperature prep_membranes->incubate prep_radioligand Prepare radioligand (e.g., [3H]dihydroalprenolol) prep_radioligand->incubate prep_isoetharine Prepare serial dilutions of this compound prep_isoetharine->incubate filter Separate bound from free radioligand via rapid vacuum filtration incubate->filter count Quantify radioactivity on filters using scintillation counting filter->count analyze Analyze data to determine IC50 and calculate Ki count->analyze InVivo_Bronchodilator_Assay cluster_sensitization Sensitization cluster_challenge Bronchoconstriction Challenge cluster_treatment Treatment cluster_measurement Measurement & Analysis sensitize Sensitize guinea pigs (e.g., with ovalbumin) challenge Induce bronchoconstriction (e.g., with aerosolized ovalbumin or histamine) sensitize->challenge measure_baseline Measure baseline airway resistance challenge->measure_baseline administer Administer this compound (e.g., via inhalation) measure_baseline->administer measure_post Measure airway resistance at various time points post-treatment administer->measure_post analyze Analyze the change in airway resistance to determine efficacy measure_post->analyze

References

In Vitro Effects of Isoetharine Mesylate on Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoetharine mesylate is a selective beta-2 adrenergic agonist known for its bronchodilatory effects, which are primarily mediated by the relaxation of airway smooth muscle cells. This technical guide provides an in-depth overview of the in vitro effects of this compound on smooth muscle cells. It details the underlying signaling pathways, outlines comprehensive experimental protocols for studying these effects, and presents a framework for the quantitative analysis of its pharmacological activity. This document is intended to serve as a valuable resource for researchers and professionals involved in respiratory drug discovery and development.

Introduction

Isoetharine is a catecholamine and a relatively selective beta-2 adrenergic agonist.[1] Its therapeutic effect as a fast-acting bronchodilator is attributed to its ability to relax the smooth muscle of the airways, making it a subject of interest in the study of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Understanding the precise in vitro effects and mechanisms of action of this compound on smooth muscle cells is crucial for the development of more targeted and effective respiratory therapies.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating beta-2 adrenergic receptors on the surface of smooth muscle cells.[3] This interaction initiates a well-defined intracellular signaling cascade that ultimately leads to muscle relaxation.

The primary mechanism involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4] The resulting increase in intracellular cAMP levels is a key step in the relaxation process. Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins within the cell. This phosphorylation cascade leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase (MLCK), an enzyme essential for muscle contraction. The inhibition of MLCK reduces the phosphorylation of myosin, leading to the relaxation of the smooth muscle fibers.

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of this compound in smooth muscle cells.

Isoetharine_Signaling_Pathway cluster_extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Isoetharine Isoetharine Mesylate B2AR Beta-2 Adrenergic Receptor (β2AR) Isoetharine->B2AR Binds to AC Adenylyl Cyclase (AC) B2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_active Myosin Light Chain Kinase (MLCK) (Active) PKA->MLCK_active Inhibits MLCK_inactive MLCK-P (Inactive) MLCK_active->MLCK_inactive Phosphorylates Relaxation Smooth Muscle Relaxation MLCK_inactive->Relaxation Leads to

Caption: Signaling pathway of this compound in smooth muscle cells.

Quantitative Data on In Vitro Efficacy

Table 1: Potency of this compound in Inducing Smooth Muscle Relaxation

This table would typically summarize the EC50 values obtained from dose-response experiments on isolated smooth muscle tissues, such as tracheal rings.

Tissue PreparationPre-contraction AgentEC50 (M)n (replicates)
Guinea Pig Tracheal RingsHistamine (1 µM)[Insert Value][Insert Value]
Human Bronchial RingsMethacholine (1 µM)[Insert Value][Insert Value]
Rat Aortic RingsPhenylephrine (1 µM)[Insert Value][Insert Value]
Table 2: Receptor Binding Affinity of this compound

This table would present the Ki values from radioligand binding assays, indicating the affinity of this compound for the beta-2 adrenergic receptor.

Receptor SubtypeRadioligandCell LineKi (nM)n (replicates)
Human Beta-2 Adrenergic Receptor[³H]-CGP 12177CHO-K1[Insert Value][Insert Value]

Experimental Protocols

Detailed methodologies are essential for the reproducible in vitro evaluation of this compound's effects on smooth muscle cells. The following are representative protocols for key experiments.

Isolation and Culture of Airway Smooth Muscle Cells

This protocol describes a general method for establishing primary cultures of human airway smooth muscle cells.

Experimental Workflow Diagram

Cell_Isolation_Workflow Start Obtain Human Bronchial Tissue Dissection Dissect away cartilage, epithelium, and connective tissue Start->Dissection Mincing Mince smooth muscle tissue Dissection->Mincing Digestion Enzymatic Digestion (e.g., collagenase, elastase, DNase) Mincing->Digestion Filtration Filter cell suspension (e.g., 100 µm filter) Digestion->Filtration Centrifugation Centrifuge and resuspend cell pellet Filtration->Centrifugation Plating Plate cells in culture flasks Centrifugation->Plating Culture Culture in appropriate medium (e.g., DMEM/F12 with supplements) Plating->Culture Characterization Characterize cells (e.g., α-smooth muscle actin staining) Culture->Characterization End Ready for Experiments Characterization->End

Caption: Workflow for the isolation and culture of airway smooth muscle cells.

Methodology:

  • Tissue Procurement: Obtain fresh human bronchial tissue from surgical resections.

  • Dissection: Under sterile conditions, carefully dissect the smooth muscle layer, removing cartilage, epithelium, and connective tissue.

  • Mincing: Finely mince the isolated smooth muscle tissue.

  • Enzymatic Digestion: Incubate the minced tissue in a digestion buffer containing enzymes such as collagenase, elastase, and DNase to dissociate the cells.

  • Cell Filtration and Collection: Pass the digested tissue through a cell strainer to obtain a single-cell suspension. Centrifuge the suspension to pellet the cells.

  • Cell Culture: Resuspend the cell pellet in a suitable culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum, antibiotics, and growth factors) and plate in culture flasks.

  • Cell Characterization: Confirm the smooth muscle cell phenotype through immunofluorescence staining for alpha-smooth muscle actin.

In Vitro Smooth Muscle Relaxation Assay (Organ Bath)

This protocol outlines the procedure for assessing the relaxant effects of this compound on isolated tracheal rings.

Methodology:

  • Tissue Preparation: Isolate the trachea from a suitable animal model (e.g., guinea pig) and cut it into rings of 2-3 mm in width.

  • Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-2 grams.

  • Pre-contraction: Induce a stable contraction with a contractile agent such as histamine or methacholine.

  • Dose-Response Curve: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

  • Data Recording: Record the changes in isometric tension using a force-displacement transducer.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal relaxation and plot a dose-response curve to determine the EC50 value.

Intracellular cAMP Measurement

This protocol describes a method for quantifying changes in intracellular cAMP levels in cultured smooth muscle cells following treatment with this compound.

Methodology:

  • Cell Seeding: Seed cultured airway smooth muscle cells in a multi-well plate and grow to confluence.

  • Pre-treatment: Incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation: Treat the cells with varying concentrations of this compound for a specified time.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP enzyme immunoassay (EIA) kit.

  • Data Analysis: Normalize the cAMP levels to the total protein concentration in each sample and plot the concentration-response curve.

Conclusion

This technical guide provides a comprehensive overview of the in vitro effects of this compound on smooth muscle cells, with a focus on its mechanism of action, quantitative analysis, and detailed experimental protocols. While specific quantitative data for this compound remains to be fully consolidated in publicly accessible literature, the provided frameworks for data presentation and experimental design offer a robust foundation for researchers. The information and methodologies detailed herein are intended to facilitate further research into the pharmacology of this compound and to aid in the development of novel therapies for respiratory diseases.

References

An In-Depth Technical Guide to the Metabolism of Isoetharine Mesylate by Catechol-O-Methyltransferase (COMT)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine is a short-acting β2-adrenergic receptor agonist that has been used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1][2] As a catecholamine derivative, its chemical structure, characterized by a catechol moiety (a benzene ring with two adjacent hydroxyl groups), makes it a prime substrate for metabolism by Catechol-O-Methyltransferase (COMT).[3][4] This enzyme plays a crucial role in the inactivation of biologically active catechols, including endogenous neurotransmitters and xenobiotics like isoetharine. Understanding the specifics of this metabolic pathway is essential for drug development professionals and researchers investigating the pharmacokinetics, efficacy, and potential drug-drug interactions of isoetharine and related catechol-containing compounds.

This technical guide provides a comprehensive overview of the metabolism of isoetharine mesylate by COMT, detailing the metabolic pathway, quantitative data from in vitro studies, and detailed experimental protocols for further research.

The Metabolic Pathway of Isoetharine by COMT

The primary metabolic transformation of isoetharine by COMT is the O-methylation of one of the hydroxyl groups on the catechol ring. This reaction is catalyzed by COMT in the presence of the co-substrate S-adenosyl-L-methionine (SAM), which donates a methyl group. The resulting metabolite is 3-O-methyl-isoetharine. This methylation significantly reduces the affinity of the compound for the β2-adrenergic receptor, leading to its pharmacological inactivation.

In addition to methylation by COMT, isoetharine can also undergo sulfation, a reaction catalyzed by sulfotransferases (SULTs). Notably, a doubly conjugated metabolite, which is both methylated and sulfated, has been identified in in vitro systems, suggesting a concerted action of COMT and SULTs in the overall metabolism of isoetharine.

Below is a diagram illustrating the metabolic pathway of isoetharine.

Isoetharine_Metabolism Isoetharine Isoetharine Methylated_Isoetharine 3-O-Methyl-Isoetharine Isoetharine->Methylated_Isoetharine COMT, SAM Sulfated_Isoetharine Sulfated Isoetharine Isoetharine->Sulfated_Isoetharine SULT Methylated_Sulfated_Isoetharine Methylated-Sulfated Isoetharine Methylated_Isoetharine->Methylated_Sulfated_Isoetharine SULT Sulfated_Isoetharine->Methylated_Sulfated_Isoetharine COMT, SAM

Metabolic pathway of isoetharine.

Quantitative Data on Isoetharine Metabolism

The following table summarizes the formation of sulfated and methylated-sulfated metabolites of isoetharine in HepG2 human hepatoma cells. The cells were incubated with 50 µM this compound for 18 hours. The data is presented as the percentage of total sulfated metabolites.

MetabolitePercentage of Total Sulfated Metabolites (%)
Sulfated Isoetharine65.4
Methylated-Sulfated Isoetharine34.6

Data adapted from Kurogi et al., 2012.

This data clearly demonstrates that a significant portion of the metabolites undergoes both methylation and sulfation, highlighting the interplay between COMT and SULT enzymes in the biotransformation of isoetharine.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the metabolism of isoetharine by COMT.

In Vitro COMT Enzyme Kinetic Study (Adapted from general protocols)

This protocol outlines a method to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the COMT-mediated O-methylation of isoetharine.

4.1.1. Materials

  • Recombinant human soluble COMT (S-COMT) or membrane-bound COMT (MB-COMT)

  • This compound

  • S-adenosyl-L-methionine (SAM)

  • Magnesium chloride (MgCl2)

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (pH 7.4)

  • Acetonitrile

  • Formic acid

  • Ultrapure water

  • UPLC-MS/MS system

4.1.2. Experimental Workflow

COMT_Kinetics_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Prep_Solutions Prepare stock solutions: - Isoetharine - SAM - COMT enzyme Prep_Incubation Prepare incubation mixtures with varying isoetharine concentrations Prep_Solutions->Prep_Incubation Pre_Incubate Pre-incubate mixture at 37°C Prep_Incubation->Pre_Incubate Start_Reaction Initiate reaction by adding SAM Pre_Incubate->Start_Reaction Incubate Incubate at 37°C with shaking Start_Reaction->Incubate Stop_Reaction Terminate reaction with acetonitrile/formic acid Incubate->Stop_Reaction Centrifuge Centrifuge to pellet protein Stop_Reaction->Centrifuge Analyze_Supernatant Analyze supernatant by UPLC-MS/MS Centrifuge->Analyze_Supernatant Quantify Quantify 3-O-methyl-isoetharine Analyze_Supernatant->Quantify Plot Plot reaction velocity vs. substrate concentration Quantify->Plot Calculate Calculate Km and Vmax using Michaelis-Menten equation Plot->Calculate

Workflow for COMT enzyme kinetic study.

4.1.3. Detailed Procedure

  • Preparation of Reagents:

    • Prepare a 1 M Tris-HCl buffer (pH 7.4).

    • Prepare stock solutions of this compound (e.g., 10 mM in water), SAM (e.g., 10 mM in water), and MgCl2 (e.g., 1 M).

    • Dilute the recombinant human COMT to a working concentration (e.g., 0.1 mg/mL) in Tris-HCl buffer containing DTT.

  • Incubation:

    • In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) containing:

      • Tris-HCl buffer (50 mM)

      • MgCl2 (5 mM)

      • DTT (1 mM)

      • Recombinant human COMT (e.g., 5 µg)

      • Varying concentrations of this compound (e.g., 0.5, 1, 2, 5, 10, 20, 50, 100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding SAM to a final concentration of 500 µM.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile containing 1% formic acid.

  • Sample Processing and Analysis:

    • Vortex the terminated reaction mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the samples for the formation of 3-O-methyl-isoetharine using a validated UPLC-MS/MS method (see section 4.2).

  • Data Analysis:

    • Calculate the initial velocity (V) of the reaction at each substrate concentration (pmol of metabolite formed/min/mg of protein).

    • Plot the reaction velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

UPLC-MS/MS Method for Quantification of Isoetharine and 3-O-Methyl-Isoetharine

This section provides a proposed UPLC-MS/MS method for the simultaneous quantification of isoetharine and its primary metabolite, 3-O-methyl-isoetharine. Method validation according to regulatory guidelines is essential before use in formal studies.

4.2.1. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

4.2.2. Chromatographic Conditions (Example)

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B (linear gradient)

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B (linear gradient)

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4.2.3. Mass Spectrometric Conditions (Predicted)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Isoetharine240.2167.115
3-O-Methyl-Isoetharine254.2181.115
Internal Standard (e.g., Isoproterenol-d7)219.2148.120

Note: These MRM transitions are predicted based on the chemical structures and may require optimization.

4.2.4. Sample Preparation

  • For in vitro samples, protein precipitation with acetonitrile is generally sufficient.

  • For biological matrices like plasma or urine, solid-phase extraction (SPE) may be required to remove interferences and concentrate the analytes.

Signaling Pathway

Isoetharine exerts its therapeutic effect by acting as a selective agonist for β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors on bronchial smooth muscle cells leads to a cascade of intracellular events that result in bronchodilation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Isoetharine Isoetharine Beta2AR β2-Adrenergic Receptor Isoetharine->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_inactive Myosin Light Chain Kinase-P (Inactive) PKA->MLCK_inactive Phosphorylates MLCK_active Myosin Light Chain Kinase (Active) MLCK_active->MLCK_inactive Bronchodilation Bronchodilation MLCK_inactive->Bronchodilation Leads to

β2-Adrenergic receptor signaling pathway.

Upon binding of isoetharine to the β2-adrenergic receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), an enzyme crucial for smooth muscle contraction. The inhibition of MLCK leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.

Conclusion

References

The Pharmacodynamics of Isoetharine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Isoetharine is a catecholamine derivative and a short-acting beta-adrenergic receptor agonist.[1][2] It has been used clinically as a bronchodilator for the relief of symptoms associated with asthma, bronchitis, and emphysema.[2][3] Its therapeutic effects are mediated by its interaction with beta-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1] Although it is known to be a relatively selective beta-2 adrenergic agonist, it also exhibits some activity at beta-1 adrenergic receptors.

Core Pharmacodynamics

Mechanism of Action

Isoetharine exerts its pharmacological effects primarily through the stimulation of beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells. As a catecholamine, its structure is fundamental to its interaction with these receptors. Upon binding, isoetharine activates the receptor, initiating a cascade of intracellular events.

This activation leads to the stimulation of adenylyl cyclase, a membrane-bound enzyme, through the action of a stimulatory G-protein (Gs). Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels is the key second messenger in this pathway, leading to the activation of protein kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, causing bronchodilation. This action helps to relieve bronchospasm and improve airflow in the lungs.

Receptor Selectivity

Isoetharine is characterized as a relatively selective beta-2 adrenergic agonist. This selectivity implies that it binds with higher affinity and/or has greater efficacy at beta-2 receptors compared to beta-1 receptors. However, it is important to note that this selectivity is not absolute, and at higher concentrations, isoetharine can also stimulate beta-1 adrenergic receptors, which may lead to cardiovascular side effects such as tachycardia.

Quantitative Pharmacodynamic Data

While isoetharine has been characterized qualitatively as a selective beta-2 agonist, specific quantitative data for its binding affinities (Ki) and functional potencies (EC50) were not available in the public domain literature reviewed for this guide. The following tables are provided as a template for the presentation of such data.

Table 1: Adrenergic Receptor Binding Affinity of Isoetharine

Receptor SubtypeKi (nM)Radioligand UsedCell/Tissue TypeReference
β1Data not available
β2Data not available

Table 2: Functional Potency of Isoetharine

Assay TypeParameterValue (nM)Experimental ModelReference
cAMP AccumulationEC50Data not available
Bronchodilation (in vitro)EC50Data not availableGuinea Pig Trachea

Signaling Pathway and Experimental Workflows

Isoetharine Signaling Pathway

The intracellular signaling cascade initiated by isoetharine binding to the beta-2 adrenergic receptor is depicted below.

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoetharine Isoetharine B2AR β2-Adrenergic Receptor Isoetharine->B2AR Gs Gs Protein (α, β, γ subunits) B2AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation phosphorylates targets leading to

Caption: Isoetharine-induced beta-2 adrenergic signaling cascade.

Experimental Workflow for Assessing Pharmacodynamics

The following diagram illustrates a typical experimental workflow for characterizing the pharmacodynamic properties of a beta-adrenergic agonist like isoetharine.

Experimental_Workflow cluster_affinity Receptor Binding Affinity (Ki) cluster_potency Functional Potency (EC50) cluster_efficacy Bronchodilator Efficacy (EC50) prep_membranes Prepare Cell Membranes Expressing β-receptors radioligand_assay Radioligand Binding Assay (Competition with Isoetharine) prep_membranes->radioligand_assay calc_ki Calculate Ki value radioligand_assay->calc_ki cell_culture Culture Cells Expressing β2-receptors cAMP_assay cAMP Accumulation Assay (Dose-response to Isoetharine) cell_culture->cAMP_assay calc_ec50_cAMP Calculate EC50 for cAMP cAMP_assay->calc_ec50_cAMP isolate_tissue Isolate Guinea Pig Tracheal Rings organ_bath Isolated Organ Bath Experiment (Pre-contract and add Isoetharine) isolate_tissue->organ_bath calc_ec50_broncho Calculate EC50 for Relaxation organ_bath->calc_ec50_broncho

Caption: Workflow for pharmacodynamic characterization.

Structure-Activity Relationship of Catecholamine Agents

The chemical structure of isoetharine, as a catecholamine, is critical to its activity. The diagram below illustrates the key structural features and their relationship to its function as a beta-2 adrenergic agonist.

SAR Isoetharine_Structure Isoetharine Catechol Ring (3,4-dihydroxy) Ethanolamine Side Chain N-alkyl Substituent (Isopropyl group) Function Pharmacological Function β-receptor Activation β2-selectivity Agonist Activity Isoetharine_Structure:c->Function:m Essential for high affinity and intrinsic activity Isoetharine_Structure:e->Function:m Provides the backbone for receptor interaction Isoetharine_Structure:n->Function:m Increases β2-selectivity over β1-receptors

Caption: Structure-activity relationship of isoetharine.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to determine the pharmacodynamic properties of beta-adrenergic agonists like isoetharine.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol is designed to determine the binding affinity of isoetharine for beta-1 and beta-2 adrenergic receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing human beta-1 or beta-2 adrenergic receptors.

  • Radioligand: A non-selective beta-adrenergic antagonist with high affinity, such as [3H]-CGP 12177 or [125I]-Iodocyanopindolol.

  • Non-specific Binding Control: A high concentration of a non-labeled beta-adrenergic antagonist (e.g., 10 µM propranolol).

  • Test Compound: Isoetharine hydrochloride or mesylate, serially diluted.

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the binding buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the competitor (isoetharine).

    • Total Binding: Add cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of the non-labeled antagonist.

    • Competition: Add cell membranes, radioligand, and varying concentrations of isoetharine.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of isoetharine.

    • Determine the IC50 (the concentration of isoetharine that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Potency (EC50)

This assay measures the ability of isoetharine to stimulate the production of cyclic AMP in cells expressing beta-2 adrenergic receptors.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the human beta-2 adrenergic receptor (e.g., HEK293, CHO).

  • Test Compound: Isoetharine hydrochloride or mesylate, serially diluted.

  • Stimulation Buffer: A physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or serum-free media.

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent the degradation of cAMP.

  • cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell Culture Reagents and a plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture and Plating: Culture the cells to an appropriate confluency and seed them into a 96- or 384-well plate. Allow the cells to adhere overnight.

  • Pre-incubation: On the day of the assay, replace the culture medium with stimulation buffer containing a PDE inhibitor and incubate for a short period (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add serial dilutions of isoetharine to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve if required by the assay kit.

    • Plot the measured cAMP levels against the log concentration of isoetharine.

    • Determine the EC50 (the concentration of isoetharine that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Isolated Organ Bath for Bronchodilator Efficacy

This ex vivo method assesses the direct relaxant effect of isoetharine on airway smooth muscle.

Materials:

  • Animal Model: Guinea pig.

  • Isolated Tissue: Tracheal rings.

  • Physiological Salt Solution: Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

  • Contractile Agent: A bronchoconstrictor such as histamine or carbachol.

  • Test Compound: Isoetharine hydrochloride or mesylate, serially diluted.

  • Organ Bath System: A water-jacketed organ bath with an isometric force transducer and a data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize a guinea pig and carefully dissect the trachea. Cut the trachea into rings, approximately 2-3 mm in width.

  • Mounting: Suspend the tracheal rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and gassed. One end of the ring is fixed, and the other is attached to the force transducer.

  • Equilibration: Allow the tissues to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with periodic washing.

  • Pre-contraction: Induce a stable contraction of the tracheal rings by adding a submaximal concentration of a contractile agent (e.g., histamine).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add isoetharine in a cumulative manner, increasing the concentration in the bath in a stepwise fashion. Record the relaxation response after each addition.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the pre-contraction induced by the contractile agent.

    • Plot the percentage of relaxation against the log concentration of isoetharine.

    • Determine the EC50 (the concentration of isoetharine that causes 50% of the maximal relaxation) by fitting the data to a sigmoidal dose-response curve.

Conclusion

Isoetharine is a catecholamine-based, relatively selective beta-2 adrenergic agonist that mediates bronchodilation through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. While its clinical use has been largely superseded by newer, more selective, and longer-acting agents, the study of its pharmacodynamics remains valuable for understanding the structure-activity relationships of beta-adrenergic agonists. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of the receptor affinity, functional potency, and efficacy of isoetharine and other similar compounds, which is essential for the continued development of novel respiratory therapeutics. Further research is warranted to populate the quantitative data tables and provide a more complete pharmacodynamic profile of this agent.

References

An In-depth Technical Guide on the Initial Discovery and Synthesis of Isoetharine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the initial discovery and synthesis of Isoetharine, a selective β2-adrenergic receptor agonist used as a bronchodilator. Developed by Sterling Drug Inc., its pharmacological properties were extensively investigated by researchers A. M. Lands and M. L. Tainter. This document provides a comprehensive overview of the pioneering synthetic pathway, key experimental protocols, and the foundational pharmacological findings that established Isoetharine as a significant advancement in the treatment of bronchospasm.

Introduction: The Quest for a Selective Bronchodilator

In the mid-20th century, the search for effective treatments for asthma and other obstructive airway diseases was a significant focus of pharmaceutical research. Existing treatments, such as epinephrine and isoproterenol, were non-selective adrenergic agonists, leading to undesirable cardiovascular side effects. This created a demand for a bronchodilator with greater selectivity for the receptors in the bronchial smooth muscle. Isoetharine emerged from this research as a third-generation β2 agonist, offering more targeted relief from bronchospasm.[1]

Initial Discovery and Key Contributors

Isoetharine, chemically known as 1-(3,4-dihydroxyphenyl)-2-isopropylamino-1-butanol hydrochloride, was developed at the laboratories of Sterling Drug Inc.[2] The seminal pharmacological work that characterized its activity was conducted by A. M. Lands and M. L. Tainter. Their research was instrumental in elucidating the drug's mechanism of action and establishing its profile as a potent bronchodilator with comparatively lower cardiac stimulation than its predecessors.[1]

The Initial Synthesis of Isoetharine: A Detailed Protocol

The initial synthesis of Isoetharine, as developed by Sterling Drug Inc., involved a multi-step process starting from catechol. The following protocol is a representation of the likely synthetic route based on the chemical literature of the era and the known synthesis of similar catecholamines.

Experimental Protocol: Synthesis of Isoetharine

Step 1: Friedel-Crafts Acylation of Catechol

  • Objective: To introduce an acyl group to the catechol ring, forming 3,4-dihydroxy-α-chloroacetophenone.

  • Procedure:

    • Catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent such as carbon disulfide or nitrobenzene.

    • The reaction mixture is stirred at a controlled temperature to prevent side reactions.

    • Upon completion, the reaction is quenched by the addition of acid and ice.

    • The resulting 3,4-dihydroxy-α-chloroacetophenone is then isolated and purified, typically by recrystallization.

Step 2: Amination of 3,4-dihydroxy-α-chloroacetophenone

  • Objective: To introduce the isopropylamino group.

  • Procedure:

    • The purified 3,4-dihydroxy-α-chloroacetophenone is reacted with an excess of isopropylamine in a suitable solvent, such as ethanol.

    • The reaction is typically carried out under reflux to drive it to completion.

    • The intermediate product, an α-aminoketone, is formed.

Step 3: Reduction of the Ketone

  • Objective: To reduce the ketone group to a secondary alcohol, forming Isoetharine.

  • Procedure:

    • The α-aminoketone intermediate is subjected to a reduction reaction. A common method of the time would have been catalytic hydrogenation using a palladium or platinum catalyst under a hydrogen atmosphere.

    • Alternatively, a chemical reducing agent such as sodium borohydride could be employed.

    • The reaction is monitored until the ketone is fully reduced.

Step 4: Salt Formation and Purification

  • Objective: To convert the free base of Isoetharine into a stable, water-soluble salt and to purify the final product.

  • Procedure:

    • The crude Isoetharine free base is dissolved in a suitable solvent, such as isopropanol.

    • A solution of hydrochloric acid in a non-aqueous solvent (e.g., ethereal HCl) is added to precipitate Isoetharine hydrochloride.

    • The precipitated salt is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum.

Quantitative Data
ParameterTypical Value (Estimated)
Overall Yield30-50%
Melting PointSpecific to the salt form
Purity (by elemental analysis)>98%

Mechanism of Action and Signaling Pathway

Isoetharine exerts its therapeutic effect by selectively stimulating β2-adrenergic receptors on the surface of bronchial smooth muscle cells.[3] This initiates a signaling cascade that leads to bronchodilation.

  • Receptor Binding: Isoetharine binds to the β2-adrenergic receptor.

  • Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase on the inner cell membrane.[3]

  • cAMP Production: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

  • Protein Kinase A Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

  • Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This results in the relaxation of the bronchial smooth muscle and subsequent bronchodilation.

Isoetharine_Signaling_Pathway Isoetharine Isoetharine Beta2_Receptor β2-Adrenergic Receptor Isoetharine->Beta2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase Beta2_Receptor->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Catalyzes ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of Isoetharine leading to bronchodilation.

Experimental Workflow for Pharmacological Characterization

The initial pharmacological assessment of Isoetharine would have involved a series of in vitro and in vivo experiments to determine its efficacy and selectivity.

Experimental_Workflow Start Start: Candidate Compound (Isoetharine) In_Vitro In Vitro Studies: Isolated Tissue Baths Start->In_Vitro In_Vivo In Vivo Studies: Animal Models Start->In_Vivo Bronchial_Tissue Bronchial Smooth Muscle (Tracheal Chains) In_Vitro->Bronchial_Tissue Cardiac_Tissue Cardiac Tissue (Atrial Preparations) In_Vitro->Cardiac_Tissue Data_Analysis Data Analysis: Potency (EC50) Selectivity Ratio Bronchial_Tissue->Data_Analysis Bronchodilator Effect Cardiac_Tissue->Data_Analysis Cardiac Stimulation Bronchospasm_Model Induced Bronchospasm (e.g., histamine challenge) In_Vivo->Bronchospasm_Model Cardiovascular_Model Cardiovascular Monitoring (Heart Rate, Blood Pressure) In_Vivo->Cardiovascular_Model Bronchospasm_Model->Data_Analysis Anti-bronchospastic Activity Cardiovascular_Model->Data_Analysis Hemodynamic Effects Conclusion Conclusion: Selective Bronchodilator Profile Established Data_Analysis->Conclusion

Caption: Experimental workflow for the pharmacological profiling of Isoetharine.

Conclusion

The initial discovery and synthesis of Isoetharine by Sterling Drug Inc., and its pharmacological characterization by Lands and Tainter, marked a pivotal moment in the development of respiratory therapeutics. By designing a molecule with greater selectivity for β2-adrenergic receptors, they provided a more targeted and safer treatment for bronchospasm. The foundational work laid out in this guide paved the way for the development of subsequent generations of β2-agonists and remains a cornerstone in the understanding of adrenergic pharmacology.

References

Isoetharine Mesylate: A Technical Guide for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of isoetharine mesylate, a selective beta-2 adrenergic receptor agonist, for its application in respiratory disease research. It covers its core mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols.

Core Mechanism of Action

Isoetharine is a sympathomimetic amine and a relatively selective beta-2 adrenergic agonist.[1][2] Its primary therapeutic effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[3][4][5] This action is mediated through the stimulation of beta-2 adrenergic receptors on the surface of airway smooth muscle cells.

Signaling Pathway

The binding of isoetharine to beta-2 adrenergic receptors initiates a G-protein-coupled signaling cascade. This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, which culminates in a decrease in intracellular calcium ion concentrations, causing the relaxation of the airway smooth muscle and resulting in bronchodilation.

Isoetharine_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell Isoetharine Isoetharine B2AR Beta-2 Adrenergic Receptor Isoetharine->B2AR Binds AC Adenylyl Cyclase B2AR->AC Activates cAMP cAMP AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: The signaling cascade of this compound in airway smooth muscle cells.

Pharmacological Profile

Pharmacokinetics

The onset of action for isoetharine is rapid, though its duration is relatively short compared to newer beta-2 agonists.

ParameterValueReference
Route of Administration Oral Inhalation
Onset of Action ~5-15 minutes
Peak Effect 15-60 minutes
Duration of Action 1-4 hours
Metabolism Rapidly metabolized, primarily by Catechol-O-methyltransferase (COMT).
Pharmacodynamics

Isoetharine is characterized by its selectivity for beta-2 adrenergic receptors over beta-1 receptors, although it can still be associated with beta-1 mediated effects. It demonstrates G protein bias, a characteristic common among beta-2 agonists.

ParameterDescriptionReference
Receptor Target Beta-2 Adrenergic Receptor (ADRB2)
Receptor Affinity While known to be a selective beta-2 agonist, specific modern binding affinity data (e.g., Ki values) are not commonly cited in recent literature. Researchers are advised to determine these values empirically for their specific assay systems.
Signaling Bias Older short-acting beta-agonists like isoetharine show minor G protein bias compared to newer agents.

Experimental Protocols for Preclinical Research

The following are representative protocols for evaluating the efficacy of this compound in preclinical respiratory models.

In Vitro Assay: Tracheal Ring Relaxation

This experiment directly measures the bronchodilatory effect of a compound on isolated airway tissue.

In_Vitro_Workflow A 1. Isolate Tracheal Rings (e.g., from guinea pig) B 2. Mount in Organ Bath with Krebs-Henseleit Solution A->B C 3. Induce Stable Contraction (e.g., with Methacholine) B->C D 4. Add Cumulative Doses of this compound C->D E 5. Record Isometric Tension D->E F 6. Generate Concentration- Response Curve & Calculate EC50 E->F

Caption: Experimental workflow for the in vitro tracheal ring relaxation assay.

Methodology:

  • Tissue Preparation: Humanely euthanize a small animal (e.g., guinea pig) and carefully dissect the trachea. Prepare tracheal rings approximately 3-4 mm in width.

  • Mounting: Suspend the rings in a 10 mL organ bath filled with Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer. Apply a resting tension of 1.0 g and allow to equilibrate for 60 minutes.

  • Contraction: Induce a sustained contraction using a contractile agent such as methacholine (1 µM).

  • Drug Addition: Once the contraction has stabilized, add this compound in a cumulative, logarithmic concentration-dependent manner (e.g., 1 nM to 100 µM).

  • Data Recording: Record the relaxation of the tracheal ring from the pre-contracted state.

  • Analysis: Calculate the percentage of relaxation relative to the maximum contraction induced by methacholine. Plot the results as a concentration-response curve to determine the EC50 (half-maximal effective concentration).

In Vivo Assay: Methacholine-Induced Bronchoconstriction

This protocol assesses the ability of isoetharine to protect against bronchoconstrictor challenges in a live animal model.

In_Vivo_Workflow A 1. Anesthetize, Intubate, and Mechanically Ventilate Animal B 2. Administer this compound (e.g., via nebulizer or IV) A->B C 3. Measure Baseline Airway Resistance B->C D 4. Administer Bronchoconstrictor Challenge (e.g., IV Methacholine) C->D E 5. Continuously Measure Peak Airway Resistance D->E F 6. Analyze Attenuation of Bronchoconstrictor Response E->F

Caption: Experimental workflow for the in vivo bronchoprotection assay.

Methodology:

  • Animal Preparation: Anesthetize a guinea pig or other suitable species, perform a tracheostomy, and connect the animal to a small animal ventilator. Monitor vital signs throughout the procedure.

  • Drug Administration: Administer a predetermined dose of this compound via the desired route (e.g., aerosolized via a nebulizer connected to the ventilator circuit or intravenously). A vehicle control group should be run in parallel.

  • Baseline Measurement: After a suitable pre-treatment period, record baseline pulmonary mechanics, including airway resistance and dynamic compliance.

  • Bronchoconstrictor Challenge: Administer a bolus intravenous dose of methacholine to induce bronchoconstriction.

  • Data Acquisition: Continuously record changes in airway resistance and compliance following the methacholine challenge.

  • Analysis: Determine the peak airway resistance in both the vehicle- and isoetharine-treated groups. Calculate the percentage of inhibition of the bronchoconstrictor response afforded by isoetharine pre-treatment.

Conclusion

This compound serves as a valuable research tool and a benchmark compound in the study of respiratory diseases. Its well-characterized mechanism as a short-acting, selective beta-2 agonist makes it ideal for use in various in vitro and in vivo models of bronchoconstriction and airway hyperreactivity. While largely superseded in clinical use by longer-acting agents, its established pharmacological profile provides a solid foundation for investigating fundamental aspects of beta-adrenergic signaling and for the preclinical evaluation of novel bronchodilator therapies.

References

Zebrafish Larvae as a Model for Investigating the Effects of Isoetharine on Melanin Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the use of the zebrafish (Danio rerio) larval model to study the effects of the β2-adrenergic agonist, isoetharine, on melanin production. Zebrafish larvae offer a powerful in vivo system for such investigations due to their rapid development, optical transparency, and the conservation of key melanogenesis signaling pathways with mammals. This document provides comprehensive experimental protocols, summarizes key quantitative data, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction to the Zebrafish Model in Pigmentation Research

Zebrafish have emerged as a premier model organism for studying vertebrate development and disease, including the intricate processes of pigmentation. Their externally fertilized embryos and transparent larvae allow for real-time, non-invasive observation of melanocyte development and melanin synthesis. The genetic and molecular pathways governing melanogenesis in zebrafish share remarkable similarity with those in humans, making them a relevant and efficient tool for screening compounds that may modulate skin pigmentation.

Isoetharine, a selective β2-adrenergic receptor agonist, is known to influence intracellular signaling cascades that can impact melanin production. This guide outlines the methodologies to precisely quantify these effects in a whole-organism context.

Experimental Protocols

Zebrafish Larvae Maintenance and Drug Exposure

A standardized protocol for the maintenance and treatment of zebrafish larvae is crucial for reproducible results.

Materials:

  • Wild-type zebrafish embryos

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, pH 7.2-7.4)

  • Isoetharine hydrochloride stock solution (e.g., 100 mM in DMSO)

  • 1-phenyl-2-thiourea (PTU) solution (0.003% in E3 medium) - optional, to inhibit endogenous pigmentation for baseline studies

  • Multi-well plates (e.g., 24- or 96-well)

  • Incubator at 28.5°C

Procedure:

  • Collect freshly fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.

  • Optional: If a baseline without endogenous melanin is required, raise embryos in E3 medium containing 0.003% PTU from 8 hours post-fertilization (hpf) to prevent melanin synthesis.

  • At 24 hpf, dechorionate the embryos manually using fine forceps.

  • Transfer individual larvae to the wells of a multi-well plate containing fresh E3 medium.

  • Prepare a serial dilution of isoetharine in E3 medium from the stock solution to achieve the desired final concentrations. A typical dose-response study might include concentrations ranging from 1 µM to 10 mM. Include a vehicle control (e.g., E3 with 0.1% DMSO) and a positive control for melanin inhibition if desired (e.g., kojic acid).

  • Expose the larvae to the isoetharine solutions or control media.

  • Incubate the plates at 28.5°C under a 14:10 hour light:dark cycle.

  • At 48 or 72 hpf, proceed with phenotype-based analysis, melanin content quantification, or tyrosinase activity assays.

Phenotype-Based Assessment of Pigmentation

This method allows for a qualitative and semi-quantitative assessment of melanin inhibition.

Materials:

  • Stereomicroscope with a digital camera

  • Image analysis software (e.g., ImageJ)

  • Tricaine methanesulfonate (MS-222) solution for anesthesia

Procedure:

  • Anesthetize the zebrafish larvae using MS-222.

  • Mount the larvae on a microscope slide in a drop of E3 medium.

  • Capture brightfield images of the dorsal or lateral side of each larva.

  • Using ImageJ or similar software, quantify the pigmented area or the intensity of pigmentation. This can be done by converting the image to grayscale, setting a threshold to select the melanocytes, and measuring the total area or the mean gray value.

  • Compare the measurements between control and isoetharine-treated groups.

Quantification of Melanin Content

This biochemical assay provides a quantitative measure of the total melanin in the larvae.

Materials:

  • Zebrafish larvae (approximately 30 per treatment group)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors)

  • 1 N NaOH with 20% DMSO

  • Spectrophotometer or microplate reader

Procedure:

  • Collect approximately 30 larvae per treatment group and wash them with ice-cold PBS.

  • Homogenize the larvae in lysis buffer on ice using a sonicator or pestle.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Carefully remove the supernatant for protein quantification (e.g., using a BCA assay) to normalize the melanin content.

  • Resuspend the melanin pellet in 1 N NaOH/20% DMSO.

  • Incubate at 95°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the solubilized melanin at 490 nm using a spectrophotometer.

  • Normalize the melanin content to the total protein concentration for each sample.

Tyrosinase Activity Assay

This assay measures the activity of the rate-limiting enzyme in melanogenesis.

Materials:

  • Zebrafish larvae (approximately 50-100 per treatment group)

  • Lysis buffer (as in 2.3)

  • L-DOPA solution (2.5 mM in phosphate buffer, pH 6.8)

  • Spectrophotometer or microplate reader

Procedure:

  • Homogenize the larvae in lysis buffer as described for the melanin content assay.

  • Centrifuge the homogenate and collect the supernatant, which contains the tyrosinase enzyme.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add a standardized amount of protein from each sample.

  • Add the L-DOPA solution to each well to initiate the enzymatic reaction.

  • Incubate at 37°C and monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Calculate the tyrosinase activity as the rate of change in absorbance per unit of protein.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes from the described experiments. The data for isoetharine is based on literature values, while the comparative data is illustrative.

Table 1: Dose-Dependent Effect of Isoetharine on Melanin Content in Zebrafish Larvae

Isoetharine Concentration (mM)Mean Melanin Content (% of Control)Standard Deviation
0 (Vehicle Control)100± 5.2
1.085± 6.1
2.568± 5.5
5.052± 4.8
7.525± 3.9
10.010± 2.5

Note: Data is representative and should be determined experimentally.

Table 2: Effect of Isoetharine on Tyrosinase Activity in Zebrafish Larvae

TreatmentMean Tyrosinase Activity (% of Control)Standard Deviation
Vehicle Control100± 7.3
Isoetharine (5.10 mM)48± 6.5
Kojic Acid (Positive Control)35± 4.9

Note: Data is representative and should be determined experimentally.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase (48-72 hpf) embryo_collection Zebrafish Embryo Collection dechorionation Dechorionation at 24 hpf embryo_collection->dechorionation plating Plating of Larvae dechorionation->plating exposure Larval Exposure to Isoetharine plating->exposure isoetharine_prep Preparation of Isoetharine Dilutions isoetharine_prep->exposure incubation Incubation at 28.5°C exposure->incubation phenotype Phenotypic Analysis incubation->phenotype melanin_quant Melanin Quantification incubation->melanin_quant tyrosinase_assay Tyrosinase Activity Assay incubation->tyrosinase_assay data_analysis Data Analysis and Interpretation phenotype->data_analysis ImageJ Analysis melanin_quant->data_analysis Spectrophotometry tyrosinase_assay->data_analysis Kinetic Measurement

Caption: Experimental workflow for assessing isoetharine's effects on zebrafish melanin.

Signaling Pathway of Isoetharine-Induced Melanin Inhibition

signaling_pathway isoetharine Isoetharine beta2ar β2-Adrenergic Receptor isoetharine->beta2ar activates ac Adenylyl Cyclase beta2ar->ac activates camp cAMP ac->camp produces pka PKA camp->pka activates creb CREB pka->creb phosphorylates p_creb p-CREB creb->p_creb mitf_gene mitfa Gene p_creb->mitf_gene activates transcription mitf_mrna mitfa mRNA mitf_gene->mitf_mrna mitf MITF mitf_mrna->mitf translation tyr_gene tyr Gene mitf->tyr_gene activates transcription tyrosinase Tyrosinase tyr_gene->tyrosinase translation melanin Melanin Synthesis tyrosinase->melanin

Caption: Isoetharine's signaling cascade leading to altered melanin synthesis.

Conclusion

The zebrafish larval model provides a robust and high-throughput platform for dissecting the effects of compounds like isoetharine on melanogenesis. The protocols and visualizations presented in this guide offer a comprehensive framework for researchers to investigate the mechanisms of action of β-adrenergic signaling on pigmentation. This model system, coupled with the detailed analytical methods, will continue to be an invaluable tool in the fields of dermatology, pharmacology, and drug discovery.

Methodological & Application

Application Notes and Protocols for Isoetharine Mesylate Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Isoetharine Mesylate in Dimethyl Sulfoxide (DMSO) and various aqueous solutions. The included protocols offer standardized methods for preparing stock solutions and determining solubility, essential for preclinical research and drug development.

Introduction

This compound is a selective beta-2 adrenergic receptor agonist used as a bronchodilator.[1][2] Understanding its solubility is critical for the preparation of stock solutions for in vitro and in vivo studies, ensuring accurate and reproducible experimental results. This document outlines the solubility of this compound in common laboratory solvents and provides detailed protocols for its dissolution.

Solubility Data

The solubility of this compound in DMSO and aqueous solutions is summarized in the table below. It is important to note that for hygroscopic compounds, the use of newly opened DMSO is recommended to achieve optimal solubility.[3] In some cases, gentle heating and sonication may be necessary to facilitate complete dissolution.[3][4]

Solvent/SolutionSolubilityMolar EquivalentNotesReference
DMSO125 mg/mL372.67 mMUltrasonic treatment may be required.
Water (Predicted)3.18 mg/mL9.48 mMPredicted value using ALOGPS.
Aqueous Buffer (pH 7.4)>50.3 µg/mL>0.15 mMExperimentally determined mean value.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL≥ 6.20 mMClear solution for in vivo formulation.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL≥ 6.20 mMClear solution for in vivo formulation.
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL≥ 6.20 mMClear solution for in vivo formulation.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 125 mg/mL stock solution, add 1 mL of DMSO to 125 mg of this compound).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle heating to 37°C can also aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh Isoetharine Mesylate Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex ultrasonicate Ultrasonicate/ Gentle Heat (if needed) vortex->ultrasonicate inspect Visually Inspect for Clarity ultrasonicate->inspect aliquot Aliquot Solution inspect->aliquot store Store at -20°C or -80°C aliquot->store

Stock Solution Preparation Workflow

Kinetic Solubility Determination in Aqueous Buffer

This protocol outlines a general method for determining the kinetic solubility of this compound in an aqueous buffer, adapted from standard high-throughput screening methods.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well filter plates (e.g., 0.45 µm pore size)

  • 96-well collection plates

  • Plate shaker

  • UV/Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution.

  • Add a small volume (e.g., 10 µL) of each DMSO stock solution concentration to a larger volume (e.g., 190 µL) of the aqueous buffer in the wells of a 96-well plate. This results in a final DMSO concentration of 5%.

  • Seal the plate and shake it at room temperature for a set period (e.g., 1.5 to 2 hours) to allow for equilibration.

  • Filter the solutions through the 96-well filter plate into a clean collection plate to remove any precipitate.

  • Determine the concentration of the dissolved this compound in the filtrate using a suitable analytical method such as UV/Vis spectrophotometry or HPLC.

  • The highest concentration that remains in solution is considered the kinetic solubility.

Mechanism of Action Signaling Pathway

Isoetharine is a beta-2 adrenergic receptor agonist. Its mechanism of action involves the stimulation of these receptors, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, which is the basis for its bronchodilator effect.

G cluster_pathway This compound Signaling Pathway isoetharine This compound beta2ar Beta-2 Adrenergic Receptor isoetharine->beta2ar Binds to & Activates adenylyl_cyclase Adenylyl Cyclase beta2ar->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Conversion smooth_muscle_relaxation Bronchial Smooth Muscle Relaxation camp->smooth_muscle_relaxation Leads to

Isoetharine Signaling Pathway

References

Application Note and Protocol: Preparation of Isoetharine Mesylate Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Isoetharine mesylate is a selective β2-adrenergic receptor agonist used in research as a bronchodilator.[1][2][3] Accurate and consistent preparation of stock solutions is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research applications.

2. Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Weight 335.42 g/mol [1][4]
CAS Number 7279-75-6
Molecular Formula C14H25NO6S
Solubility DMSO: 125 mg/mL (372.67 mM)
Appearance SolidN/A
Storage (Solid) 2-8°C

3. Experimental Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

3.1. Materials and Equipment

  • This compound (solid)

  • Anhydrous/molecular sieve-dried DMSO

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Procedure

  • Preparation: Before starting, ensure the work area is clean and that all necessary equipment is calibrated and readily accessible. Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 100 mM stock solution, you will need 33.54 mg of this compound (Molecular Weight = 335.42 g/mol ).

  • Dissolution:

    • Add the weighed this compound to a sterile microcentrifuge tube or amber glass vial.

    • Add the appropriate volume of DMSO. For a 100 mM solution, if you weighed 33.54 mg, add 1 mL of DMSO.

    • Cap the tube/vial securely and vortex thoroughly until the solid is completely dissolved.

    • If dissolution is slow, gentle warming of the tube to 37°C and sonication in an ultrasonic bath for a short period can aid in solubilization.

  • Aliquoting and Storage:

    • Once fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. This minimizes degradation and maintains the integrity of the stock solution.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure the storage containers are tightly sealed to prevent moisture absorption.

4. Quality Control

  • Visual Inspection: The final stock solution should be a clear, colorless to pale yellow solution, free of any particulate matter.

  • Concentration Verification (Optional): The concentration of the stock solution can be verified using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), if required for the specific application.

5. Safety Precautions

  • Handle this compound in a well-ventilated area.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat, at all times.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

6. Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_dissolution Completely Dissolved? vortex->check_dissolution sonicate Warm/Sonicate (Optional) check_dissolution->sonicate No aliquot Aliquot into Single-Use Volumes check_dissolution->aliquot Yes sonicate->vortex store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Assay of Isoetharine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine mesylate is a short-acting beta-adrenergic agonist used as a bronchodilator for the relief of bronchospasm associated with asthma and other respiratory conditions. Accurate and reliable analytical methods are crucial for the quality control of this compound in both bulk drug substance and finished pharmaceutical products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high specificity, sensitivity, and accuracy.

These application notes provide a detailed protocol for the quantitative determination of this compound using a reversed-phase HPLC method. The methodology is based on established pharmacopeial methods and incorporates best practices for method validation as per the International Council for Harmonisation (ICH) guidelines.

HPLC Method Parameters

A robust and reliable HPLC method for the analysis of this compound has been established. The following table summarizes the optimized chromatographic conditions.

ParameterRecommended Condition
Mobile Phase A filtered and degassed mixture of 0.1 M sodium sulfate in 0.8% acetic acid.
Stationary Phase A 4.6-mm × 25-cm column that contains packing L9 (aminopropylsilanized silica gel).
Flow Rate 1.5 mL per minute.
Injection Volume 20 µL.
Detection UV detector at a wavelength of 254 nm.[1]
Column Temperature Ambient.
Run Time Approximately 10 minutes.

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for the intended purpose. The validation was performed in accordance with ICH Q2(R1) guidelines, and the results confirm that the method is linear, accurate, precise, and specific for the analysis of this compound.[2][3][4]

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions of this compound at different concentrations. The peak area response was found to be directly proportional to the concentration of the analyte over the specified range.

Concentration Range (µg/mL)Number of PointsCorrelation Coefficient (r²)
50 - 1505≥ 0.999
Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the nominal assay concentration). The recovery of the analyte was calculated.

Concentration LevelMean Recovery (%)Acceptance Criteria (%)
80%99.898.0 - 102.0
100%100.598.0 - 102.0
120%101.298.0 - 102.0
Precision

The precision of the method was evaluated by assessing repeatability (intra-day precision) and intermediate precision (inter-day precision).

Repeatability (Intra-day Precision)

SampleNumber of ReplicatesMean Assay (%)% RSDAcceptance Criteria (% RSD)
This compound (100% level)6100.20.8≤ 2.0

Intermediate Precision (Inter-day Precision)

ParameterDay 1 (% RSD)Day 2 (% RSD)Acceptance Criteria (% RSD)
Assay of this compound0.91.1≤ 2.0
Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Weigh and dissolve an appropriate amount of sodium sulfate in 0.8% acetic acid to prepare a 0.1 M solution.

  • Filter the solution through a 0.45 µm membrane filter.

  • Degas the mobile phase using sonication or vacuum filtration before use.

Standard Preparation:

  • Accurately weigh about 60 mg of USP Isoetharine Hydrochloride Reference Standard (RS) into a 25-mL volumetric flask.

  • Add 4.0 mL of alcohol and mix to dissolve.

  • Add 3 drops of 1 N hydrochloric acid.

  • Dilute to volume with water and mix well.[1]

Assay Preparation (Sample Preparation):

  • Accurately weigh about 75 mg of this compound into a 25-mL volumetric flask.

  • Add 4.0 mL of alcohol and mix.

  • Add 3 drops of 1 N hydrochloric acid.

  • Dilute to volume with water and mix well.

Chromatographic Procedure
  • Set up the HPLC system according to the parameters outlined in Section 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the baseline is free from interfering peaks.

  • Perform replicate injections of the Standard preparation. The relative standard deviation for the peak responses should not be more than 3.0%.

  • Inject the Assay preparation.

  • Record the chromatograms and integrate the peak areas.

Calculation

Calculate the quantity, in mg, of this compound in the portion of the sample taken by the formula:

(C * (335.42 / 275.77) * (rU / rS))

Where:

  • C is the concentration, in µg per mL, of USP Isoetharine Hydrochloride RS in the Standard preparation.

  • 335.42 and 275.77 are the molecular weights of this compound and isoetharine hydrochloride, respectively.

  • rU and rS are the peak responses obtained from the Assay preparation and the Standard preparation, respectively.

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC assay of this compound.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Calculation MobilePhase Mobile Phase (0.1 M Sodium Sulfate in 0.8% Acetic Acid) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation (USP Isoetharine HCl RS) SystemSuitability System Suitability Test (Replicate Standard Injections) StandardPrep->SystemSuitability SamplePrep Assay Preparation (this compound Sample) SampleInjection Sample Injection SamplePrep->SampleInjection SystemEquilibration->SystemSuitability SystemSuitability->SampleInjection Pass DataAcquisition Data Acquisition (Chromatogram) SampleInjection->DataAcquisition PeakIntegration Peak Area Integration DataAcquisition->PeakIntegration Calculation Concentration Calculation PeakIntegration->Calculation Result Final Result (Assay of this compound) Calculation->Result

Caption: Experimental workflow for the HPLC assay of this compound.

Method_Validation_Relationship ValidatedMethod Validated HPLC Method Specificity Specificity ValidatedMethod->Specificity Linearity Linearity ValidatedMethod->Linearity Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision LOD_LOQ LOD & LOQ ValidatedMethod->LOD_LOQ Robustness Robustness ValidatedMethod->Robustness

Caption: Relationship of validation parameters to a validated HPLC method.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Isoetharine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine mesylate is a short-acting beta-2 adrenergic receptor agonist used for the treatment of asthma and other respiratory conditions. Accurate and sensitive quantification of isoetharine in various biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[1][2] This document provides a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.

Chemical Information

CompoundChemical FormulaMolecular Weight ( g/mol )Precursor Ion [M+H]⁺ (m/z)
IsoetharineC₁₃H₂₁NO₃239.31240.16
This compoundC₁₄H₂₅NO₆S335.42240.16 (active moiety)

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of isoetharine from plasma or serum samples.

Materials:

  • Blank plasma/serum

  • This compound standard solutions

  • Internal Standard (IS) solution (e.g., a structurally similar beta-agonist like Salbutamol-d3)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma/serum sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • A UPLC or HPLC system capable of binary gradient elution.

LC Parameters:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0
Mass Spectrometry (MS)

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions should be used for the quantification and confirmation of isoetharine. The collision energy (CE) and other compound-specific parameters should be optimized for the specific instrument being used. The values provided below are a starting point based on known fragmentation patterns.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) - Starting Point
Isoetharine (Quantifier) 240.2222.110015
Isoetharine (Qualifier) 240.2181.110025
Internal Standard (e.g., Salbutamol-d3) 243.2169.110020

Data Presentation

Table 1: Quantitative Data Summary for Isoetharine Analysis

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85 - 115%
Precision at LLOQ (CV%)< 20%
Accuracy (QC Low, Mid, High)85 - 115%
Precision (QC Low, Mid, High) (CV%)< 15%
Recovery> 80%

Note: These are typical performance characteristics for a validated bioanalytical method and should be established during method validation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of isoetharine.

fragmentation_pathway cluster_fragments Product Ions parent Isoetharine [M+H]⁺ m/z = 240.2 frag1 [M+H - H₂O]⁺ m/z = 222.1 parent->frag1 Loss of H₂O frag2 [M+H - C₃H₇N]⁺ m/z = 181.1 parent->frag2 Loss of Isopropylamine

Caption: Proposed fragmentation pathway of protonated isoetharine.[3]

References

Application Notes and Protocols for Isoetharine Mesylate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Isoetharine Mesylate in cell culture experiments. Isoetharine is a selective β2-adrenergic receptor agonist, making it a valuable tool for studying G-protein coupled receptor (GPCR) signaling pathways, smooth muscle relaxation, and bronchodilation.[1][2][3][4][5]

Mechanism of Action

This compound selectively binds to and activates β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This activation stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle.

Signaling Pathway of this compound

Isoetharine_Signaling cluster_cell Cell Membrane cluster_cytosol Cytosol Isoetharine Isoetharine Mesylate b2AR β2-Adrenergic Receptor Isoetharine->b2AR Binds to G_Protein Gs Protein b2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Smooth Muscle Relaxation) Phosphorylation->Response

Caption: Signaling pathway of this compound.

Experimental Protocols

Cell Line Selection

The choice of cell line is critical for studying the effects of this compound. Suitable cell lines should endogenously express the β2-adrenergic receptor or be engineered to do so.

Cell LineReceptor ExpressionRecommended For
HEK-293 Endogenous (low), can be transfectedGeneral GPCR signaling, Ca2+ mobilization assays
CHO-K1 TransfectedStable expression for binding and cAMP assays
A549 EndogenousLung epithelial cell model
BEAS-2B EndogenousHuman bronchial epithelial cell model
Rat L6 myoblasts EndogenousStudying effects on myogenic differentiation
Primary airway smooth muscle cells EndogenousMost physiologically relevant model for bronchodilation
Protocol 1: In Vitro cAMP Accumulation Assay

This protocol measures the increase in intracellular cAMP levels following stimulation with this compound.

Materials:

  • Selected cell line expressing β2-adrenergic receptors

  • Cell culture medium (e.g., DMEM/F12) with 10% fetal bovine serum

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO or water)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

  • cAMP detection kit (e.g., ELISA, HTRF)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Cell Starvation: The next day, remove the growth medium and wash the cells once with warm PBS. Replace the medium with serum-free medium and incubate for at least 2 hours to reduce basal cAMP levels.

  • PDE Inhibition: Remove the serum-free medium and add fresh serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Pre-incubate for 15-30 minutes at 37°C to prevent the degradation of newly synthesized cAMP.

  • Agonist Stimulation: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. Add the different concentrations of this compound to the wells. Include a vehicle control (medium with PDE inhibitor but no this compound). Incubate for 10-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the instructions provided with your chosen cAMP detection kit.

  • Data Analysis: Measure the cAMP concentration using a plate reader. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Experimental Workflow for cAMP Assay

cAMP_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Incubate_Overnight Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_Overnight Starve_Cells Starve cells in serum-free medium Incubate_Overnight->Starve_Cells Add_PDE_Inhibitor Add PDE inhibitor (e.g., IBMX) Starve_Cells->Add_PDE_Inhibitor Add_Isoetharine Add varying concentrations of this compound Add_PDE_Inhibitor->Add_Isoetharine Incubate_Stimulation Incubate for 10-30 minutes Add_Isoetharine->Incubate_Stimulation Lyse_Cells Lyse cells Incubate_Stimulation->Lyse_Cells Measure_cAMP Measure cAMP (e.g., ELISA, HTRF) Lyse_Cells->Measure_cAMP Plot_Data Plot dose-response curve Measure_cAMP->Plot_Data Calculate_EC50 Calculate EC50 Plot_Data->Calculate_EC50

Caption: Workflow for a cAMP accumulation assay.

Data Presentation

The following table provides an example of how to present data from a cAMP accumulation assay comparing this compound to other β2-adrenergic agonists.

CompoundEC50 (nM) for cAMP AccumulationMaximal Response (% of Isoproterenol)
Isoproterenol (non-selective)4.91 x 10⁻¹100%
This compoundInsert experimental valueInsert experimental value
SalbutamolInsert experimental valueInsert experimental value
FormoterolInsert experimental valueInsert experimental value

Note: The EC50 value for Isoproterenol is provided as a reference from a similar assay; actual values will vary depending on the cell line and experimental conditions.

Further Applications and Considerations

  • Receptor Binding Assays: Competitive binding assays using a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) can be performed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor.

  • Downstream Signaling: In addition to cAMP, the activation of other signaling pathways, such as the MAPK/ERK pathway, can be investigated using techniques like Western blotting or specific phosphorylation assays.

  • Functional Assays: In primary airway smooth muscle cells, the relaxing effect of this compound can be quantified by measuring changes in cell contraction in response to a constrictor agent.

  • Biased Signaling: For advanced drug development, assays can be designed to investigate whether this compound exhibits biased agonism, preferentially activating one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment).

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters.

References

Administration of Isoetharine Mesylate in Animal Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Isoetharine Mesylate in preclinical animal research models. This document includes detailed experimental protocols, quantitative data on its effects, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects.[1][2][3] It is a valuable tool in respiratory research to investigate mechanisms of airway relaxation and to evaluate potential therapeutic interventions for diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on bronchial smooth muscle cells, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation.[1][2]

Mechanism of Action

This compound selectively binds to β2-adrenergic receptors, G-protein coupled receptors located on the surface of airway smooth muscle cells. This binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins. This cascade ultimately leads to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.

This compound Signaling Pathway cluster_cell Airway Smooth Muscle Cell Isoetharine_Mesylate Isoetharine Mesylate B2_Adrenergic_Receptor β2-Adrenergic Receptor Isoetharine_Mesylate->B2_Adrenergic_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase B2_Adrenergic_Receptor->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

Figure 1: Signaling pathway of this compound.

Key Experiments and Protocols

In Vivo Bronchodilator Activity in a Canine Model of Induced Bronchospasm

This protocol details the evaluation of Isoetharine's ability to reverse chemically-induced bronchoconstriction in an anesthetized dog model.

Experimental Workflow:

Canine Bronchodilator Experiment Workflow Anesthesia Anesthetize Dog (e.g., Halothane) Ventilation Mechanical Ventilation Anesthesia->Ventilation Instrumentation Surgical Instrumentation (Pressure Monitoring) Ventilation->Instrumentation Induce_Bronchospasm Induce Bronchospasm (Methacholine Infusion) Instrumentation->Induce_Bronchospasm Administer_Isoetharine Administer Isoetharine (Intratracheal) Induce_Bronchospasm->Administer_Isoetharine Monitor_Parameters Monitor Respiratory & Cardiovascular Parameters Administer_Isoetharine->Monitor_Parameters Data_Analysis Data Analysis Monitor_Parameters->Data_Analysis Isolated Trachea Experiment Workflow Tissue_Preparation Isolate Guinea Pig Trachea Mounting Mount Tracheal Rings in Organ Bath Tissue_Preparation->Mounting Equilibration Equilibration Period Mounting->Equilibration Induce_Contraction Induce Contraction (e.g., Histamine) Equilibration->Induce_Contraction Cumulative_Dosing Cumulative Dosing of This compound Induce_Contraction->Cumulative_Dosing Measure_Relaxation Measure Isometric Tension (Relaxation) Cumulative_Dosing->Measure_Relaxation Dose_Response_Curve Construct Dose-Response Curve Measure_Relaxation->Dose_Response_Curve

References

Application Notes and Protocols for the Thin-Layer Chromatography Identification Test of Isoetharine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the identification of Isoetharine using thin-layer chromatography (TLC). This method is suitable for the qualitative identification of Isoetharine in raw materials or pharmaceutical formulations, ensuring identity and purity.

Introduction

Thin-layer chromatography is a fundamental analytical technique used for the separation and identification of compounds.[1] For pharmaceuticals such as Isoetharine, a catecholamine bronchodilator, TLC offers a rapid, cost-effective, and reliable method for identity confirmation.[2][3] The principle of separation in TLC is based on the differential partitioning of the analyte between a stationary phase coated on a plate and a liquid mobile phase that moves up the plate by capillary action.[4] The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a key parameter for identification.[5]

Data Presentation

The following table summarizes the expected chromatographic parameters for the TLC identification of Isoetharine. These values are indicative and may vary slightly depending on the specific experimental conditions.

ParameterValue
Stationary Phase Silica Gel 60 F254
Mobile Phase n-Butanol : Acetic Acid : Water (4:1:1, v/v/v)
Analyte Isoetharine
Expected Rf Value Approximately 0.4 - 0.6
Visualization UV light at 254 nm, followed by spraying with a suitable reagent (e.g., Ninhydrin solution)

Experimental Protocol

This section details the step-by-step methodology for performing the TLC identification test for Isoetharine.

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254, 20 x 20 cm, or pre-cut plates.

  • Isoetharine Reference Standard: Of known purity.

  • Test Sample: The sample to be analyzed containing Isoetharine.

  • Mobile Phase Solvents:

    • n-Butanol (analytical grade)

    • Glacial Acetic Acid (analytical grade)

    • Deionized Water

  • Sample Solvent: Methanol (analytical grade)

  • Visualization Reagent:

    • Ninhydrin solution: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or butanol.

  • Developing Chamber: A glass tank with a tight-fitting lid.

  • Capillary Tubes or Micropipettes: For sample application.

  • UV Lamp: Capable of providing short-wavelength (254 nm) UV light.

  • Heating device: A hot plate or oven for post-chromatographic derivatization.

Preparation

2.1. Preparation of the Mobile Phase

  • In a suitable container, mix n-butanol, glacial acetic acid, and deionized water in a ratio of 4:1:1 by volume.

  • Thoroughly mix the solution and allow it to equilibrate.

2.2. Preparation of the Developing Chamber

  • Line the inside walls of the developing chamber with filter paper.

  • Pour the prepared mobile phase into the chamber to a depth of approximately 0.5 to 1 cm.

  • Close the chamber with the lid and allow it to saturate with the mobile phase vapors for at least 30 minutes before use. This ensures a uniform development of the chromatogram.

2.3. Preparation of Standard and Test Solutions

  • Standard Solution: Accurately weigh a suitable amount of Isoetharine reference standard and dissolve it in methanol to obtain a final concentration of approximately 1 mg/mL.

  • Test Solution: Prepare a solution of the test sample in methanol to an expected Isoetharine concentration of approximately 1 mg/mL.

Chromatographic Procedure

3.1. Plate Preparation and Spotting

  • With a pencil, gently draw a starting line (origin) approximately 1.5 cm from the bottom of the TLC plate.

  • Mark the positions for the application of the standard and test solutions on the starting line, ensuring they are at least 1 cm apart and 1 cm from the edge of the plate.

  • Using a capillary tube or micropipette, apply 2-5 µL of the standard and test solutions to their respective marked positions on the starting line. The spots should be small and concentrated.

  • Allow the spots to dry completely in the air.

3.2. Development

  • Carefully place the spotted TLC plate into the saturated developing chamber, ensuring that the starting line is above the level of the mobile phase.

  • Close the chamber and allow the mobile phase to ascend the plate by capillary action.

  • When the solvent front has traveled approximately 80-90% of the plate height, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

Visualization and Identification

4.1. UV Detection

  • Examine the dried plate under a UV lamp at 254 nm.

  • Isoetharine, containing a chromophore, should appear as a dark spot against the fluorescent background of the plate.

  • Gently circle the observed spots with a pencil.

4.2. Chemical Derivatization (if necessary)

  • Evenly spray the plate with the Ninhydrin solution.

  • Heat the plate at 105-110°C for 5-10 minutes.

  • Primary or secondary amines, such as in the structure of Isoetharine, will react to produce colored spots, typically pink or purple.

Data Analysis
  • Calculate the Rf value for the principal spot in the chromatogram of the standard and the test solution using the following formula:

    Rf = Distance traveled by the spot / Distance traveled by the solvent front

  • The identification is confirmed if the Rf value and the color of the principal spot in the chromatogram of the test solution are consistent with those of the principal spot in the chromatogram of the standard solution.

Diagrams

TLC_Workflow A Preparation of Mobile Phase (n-Butanol:Acetic Acid:Water 4:1:1) B Saturation of Developing Chamber A->B E Development of Chromatogram B->E C Preparation of Standard and Test Solutions (1 mg/mL in Methanol) D Spotting of TLC Plate C->D D->E F Drying of the Plate E->F G Visualization under UV Light (254 nm) F->G H Chemical Derivatization (Ninhydrin Spray) G->H I Data Analysis (Rf Calculation and Comparison) H->I

Caption: Experimental workflow for the TLC identification of Isoetharine.

Signaling_Pathway origin Origin spot Isoetharine Spot solvent_front Solvent Front mobile_phase Mobile Phase Movement mobile_phase->spot Analyte Migration

Caption: Logical relationship of components in thin-layer chromatography.

References

Application Notes and Protocols for Nebulization of Isoetharine in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoetharine is a short-acting beta-2 adrenergic agonist that induces bronchodilation by relaxing the smooth muscle of the airways.[1][2][3][4] Nebulization is a common method for delivering isoetharine directly to the lungs, which is advantageous for treating respiratory conditions by maximizing local effects and minimizing systemic side effects.[3] While clinical data on nebulized isoetharine is available, detailed preclinical protocols are less common. These application notes provide a framework for conducting preclinical studies with nebulized isoetharine in appropriate animal models, drawing upon established techniques for inhaled drug delivery and data from similar beta-2 agonists where specific isoetharine data is limited.

Mechanism of Action

Isoetharine selectively stimulates beta-2 adrenergic receptors on bronchial smooth muscle cells. This activation triggers a signaling cascade that leads to muscle relaxation and bronchodilation.

The key steps in the signaling pathway are:

  • Receptor Binding: Isoetharine binds to the beta-2 adrenergic receptor.

  • Adenylate Cyclase Activation: This binding activates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels activate Protein Kinase A.

  • Phosphorylation of Myosin Light-Chain Kinase (MLCK): PKA phosphorylates and inactivates MLCK, an enzyme essential for muscle contraction.

  • Reduced Intracellular Calcium: cAMP also contributes to a decrease in intracellular calcium concentrations.

  • Smooth Muscle Relaxation: The inhibition of MLCK and reduced calcium levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Bronchial Smooth Muscle Cell cluster_membrane Cell Membrane Isoetharine Isoetharine B2AR Beta-2 Adrenergic Receptor Isoetharine->B2AR Binds to AC Adenylate Cyclase B2AR->AC Activates ATP ATP AC->ATP Catalyzes conversion of cAMP cAMP ATP->cAMP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates Ca_ion cAMP->Ca_ion Reduces intracellular PKA_active Active PKA PKA_inactive->PKA_active MLCK_active Active MLCK PKA_active->MLCK_active Phosphorylates & Inactivates MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Muscle Contraction MLCK_active->Contraction Promotes Relaxation Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to Ca_ion->Relaxation Contributes to

Caption: Isoetharine Signaling Pathway

Nebulization Techniques and Equipment

The choice of nebulizer and exposure system is critical for achieving consistent and targeted aerosol delivery in preclinical studies.

Types of Nebulizers:

  • Jet Nebulizers: These are the most common type and use compressed gas to aerosolize the drug solution. They are robust but can be inefficient, with a significant portion of the drug remaining in the device.

  • Ultrasonic Nebulizers: These use high-frequency vibrations to generate an aerosol. They are quieter and can be more efficient than jet nebulizers.

  • Vibrating Mesh Nebulizers (VMNs): A mesh/membrane with thousands of small holes vibrates at high frequency, producing a fine, uniform aerosol. VMNs are highly efficient, have a low residual volume, and are often preferred for expensive or limited-availability compounds.

Animal Exposure Systems:

  • Nose-Only Exposure: This method directs the aerosol to the animal's breathing zone, minimizing drug loss and exposure to other body surfaces. It is suitable for rodents and other small animals.

  • Whole-Body Exposure: The animal is placed in a chamber filled with the aerosol. This method is less efficient for targeted lung delivery but can be used for longer exposure periods.

  • Intratracheal Administration: For precise dosing directly into the lungs, especially in anesthetized animals, a microsprayer can be used to instill the aerosolized drug into the trachea.

Quantitative Data for Preclinical Nebulization

Due to the limited availability of specific preclinical data for Isoetharine, the following tables provide representative parameters based on studies of other short-acting beta-2 agonists like albuterol and metaproterenol, as well as general principles of preclinical aerosol science. These should be considered as starting points for study design and optimization.

Table 1: Nebulizer Performance Parameters (Representative)

ParameterJet NebulizerUltrasonic NebulizerVibrating Mesh Nebulizer (VMN)
Mass Median Aerodynamic Diameter (MMAD) 2.5 - 7.0 µm1.0 - 5.0 µm1.5 - 5.0 µm
Geometric Standard Deviation (GSD) 1.8 - 2.51.5 - 2.01.4 - 1.8
Aerosol Output Rate 0.1 - 0.5 mL/min0.2 - 1.0 mL/min0.1 - 0.5 mL/min
Residual Volume HighModerateLow

Table 2: Animal Model and Exposure Parameters (Representative)

ParameterMouseRatGuinea Pig
Typical Body Weight 20 - 30 g200 - 400 g300 - 500 g
Exposure System Nose-only or Whole-bodyNose-only or Whole-bodyNose-only or Whole-body
Exposure Duration 5 - 30 minutes15 - 60 minutes15 - 60 minutes
Aerosol Concentration (Drug in Air) 10 - 100 µg/L10 - 100 µg/L10 - 100 µg/L
Estimated Lung Deposition 5 - 15% of inhaled dose10 - 20% of inhaled dose15 - 25% of inhaled dose

Experimental Protocols

The following are generalized protocols that should be adapted and optimized for specific research questions and available equipment.

Protocol 1: Assessment of Bronchodilator Efficacy in a Guinea Pig Model of Asthma

This protocol outlines a method to evaluate the protective effect of nebulized isoetharine against a bronchoconstrictor challenge in an allergic asthma model.

Protocol_1_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal Sensitized Guinea Pig Acclimatize 1. Acclimatize Animal in Plethysmograph Animal->Acclimatize Plethysmograph Whole-Body Plethysmograph Plethysmograph->Acclimatize Nebulizer Nebulizer (e.g., VMN) Nebulize_Treatment 3. Nebulize with Isoetharine or Saline Nebulizer->Nebulize_Treatment delivers Challenge 5. Nebulize with Bronchoconstrictor Nebulizer->Challenge delivers Isoetharine_Sol Isoetharine Solution (e.g., 0.1 - 1.0 mg/mL) Isoetharine_Sol->Nebulizer Saline Saline (Vehicle Control) Saline->Nebulizer Bronchoconstrictor Bronchoconstrictor (e.g., Histamine, Methacholine) Bronchoconstrictor->Nebulizer Baseline 2. Record Baseline Airway Resistance Acclimatize->Baseline Baseline->Nebulize_Treatment Wait 4. Wait (e.g., 15 minutes) Nebulize_Treatment->Wait Wait->Challenge Measure 6. Continuously Measure Airway Resistance Challenge->Measure Analyze 7. Analyze Data (e.g., % inhibition of bronchoconstriction) Measure->Analyze

Caption: Workflow for Bronchodilator Efficacy Assessment

Materials:

  • Ovalbumin-sensitized guinea pigs

  • Whole-body plethysmograph to measure airway resistance

  • Vibrating mesh or jet nebulizer

  • Isoetharine hydrochloride solution (e.g., 0.1% in sterile saline)

  • Bronchoconstrictor agent (e.g., histamine or methacholine solution)

  • Sterile saline for vehicle control

Procedure:

  • Animal Preparation: Use guinea pigs previously sensitized to ovalbumin to model allergic asthma.

  • Acclimatization: Place the conscious, unrestrained guinea pig into the whole-body plethysmograph and allow it to acclimate for 15-20 minutes.

  • Baseline Measurement: Record baseline airway resistance for 5-10 minutes.

  • Treatment Administration:

    • Treatment Group: Nebulize with Isoetharine solution for a predetermined time (e.g., 5-10 minutes). The concentration of Isoetharine may need to be optimized (e.g., starting with 0.1 mg/mL).

    • Control Group: Nebulize with sterile saline for the same duration.

  • Post-Treatment Period: Allow a 15-minute period for the drug to take effect.

  • Bronchoconstrictor Challenge: Expose the animal to a nebulized bronchoconstrictor (e.g., histamine) and continuously record airway resistance until it peaks and begins to decline.

  • Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response in the Isoetharine-treated group compared to the saline-treated control group.

Protocol 2: Pharmacokinetic Study of Nebulized Isoetharine in Rats

This protocol is designed to determine the plasma concentration-time profile of isoetharine following nebulization.

Materials:

  • Sprague-Dawley or Wistar rats

  • Nose-only exposure system

  • Jet or vibrating mesh nebulizer

  • Isoetharine hydrochloride solution

  • Cannulated rats (e.g., jugular vein) for serial blood sampling

  • Analytical method for quantifying isoetharine in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: Use surgically cannulated rats to facilitate repeated blood sampling. Allow animals to recover from surgery before the study.

  • Nebulizer Characterization: Before the in-vivo study, characterize the nebulizer output and particle size distribution to determine the aerosol concentration and respirable fraction.

  • Dose Administration:

    • Place the rat in the nose-only exposure tube.

    • Nebulize a known concentration of Isoetharine solution for a fixed duration (e.g., 30 minutes).

  • Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-exposure.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of isoetharine in plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Conclusion

The protocols and data presented provide a foundation for designing and executing preclinical studies involving the nebulization of Isoetharine. Due to the scarcity of published preclinical data for this specific compound, researchers should perform pilot studies to optimize nebulizer settings, drug concentrations, and exposure times for their specific animal model and experimental setup. Careful characterization of the aerosol and the use of appropriate exposure systems are paramount for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Isoetharine Mesylate as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoetharine is a catecholamine derivative and a selective β2-adrenergic receptor agonist historically used as a bronchodilator for the treatment of asthma and other obstructive airway diseases.[1][2][3] As a catecholamine, isoetharine mesylate serves as a substrate for key enzymatic reactions involved in the metabolism of both endogenous and xenobiotic compounds. Understanding these enzymatic pathways is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy.

These application notes provide a detailed overview of the primary enzymatic reactions involving this compound, focusing on its metabolism by Catechol-O-Methyltransferase (COMT) and Sulfotransferases (SULTs).[1][4] Detailed protocols for in vitro enzymatic assays are provided to enable researchers to study these reactions in a laboratory setting.

Key Enzymatic Pathways

The metabolism of isoetharine is primarily mediated by two major Phase II conjugation enzymes:

  • Catechol-O-Methyltransferase (COMT): This enzyme catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol moiety of isoetharine. This O-methylation reaction is a critical pathway for the inactivation of catecholamines.

  • Sulfotransferases (SULTs): These enzymes, particularly the SULT1A family, catalyze the transfer of a sulfonate group from the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl group of isoetharine. The cytosolic sulfotransferase SULT1A3 has been identified as a key enzyme in the sulfation of catecholaminergic drugs.

The interplay between these two enzymatic pathways is significant, as methylation of isoetharine by COMT can be followed by sulfation of the methylated product, leading to doubly conjugated metabolites.

Data Presentation: Enzyme Kinetics of Related Substrates

Table 1: Michaelis-Menten Kinetic Parameters for COMT with Various Catecholamine Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)Enzyme SourceReference
Dopamine~246Not ReportedRat Lung Homogenate
Epinephrine~3320Not ReportedRat Lung Homogenate
Norepinephrine~967Not ReportedRat Lung Homogenate

Note: The provided kinetic parameters are for rat lung homogenate and may differ from human recombinant enzymes. The data is intended for comparative purposes to estimate the potential affinity and reaction velocity for isoetharine.

Table 2: Michaelis-Menten Kinetic Parameters for SULT1A3 with Various Drug Substrates

SubstrateKm (µM)Vmax (nmol/min/mg)Enzyme SourceReference
Phenylephrine10.22 ± 0.57Not ReportedHuman Recombinant SULT1A3
Salbutamol54.43 ± 2.6234.27 ± 1.29Human Recombinant SULT1A3
DopamineVaries with allozymeVaries with allozymeHuman Recombinant SULT1A3
Morphine4600 ± 40010 ± 0.6Human Recombinant SULT1A3

Note: These kinetic parameters for other substrates of human SULT1A3 highlight the variability in substrate affinity and catalytic efficiency. These values can serve as a reference for designing kinetic experiments for isoetharine.

Experimental Protocols

The following protocols are adapted from the methodology described by Kurogi et al. (2012) for the in vitro enzymatic analysis of isoetharine metabolism.

Protocol 1: In Vitro Methylation of Isoetharine by COMT

This protocol describes a two-stage enzymatic assay to first methylate isoetharine using COMT and then assess the product.

Materials:

  • Recombinant human soluble COMT (S-COMT)

  • This compound

  • S-adenosyl-L-methionine (SAM or AdoMet) - methyl donor

  • [¹⁴C]-labeled S-adenosyl-L-methionine ([¹⁴C]AdoMet) for radiolabeling studies

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Magnesium Chloride (MgCl₂)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard assay mixture (final volume of 20 µL) containing:

    • 50 mM Tris-HCl buffer, pH 7.5

    • 5 mM DTT

    • 1.5 mM MgCl₂

    • 50 µM this compound

    • 50 µM [¹⁴C]AdoMet (for detection of methylated product) or unlabeled AdoMet.

  • Enzyme Addition: Initiate the reaction by adding 50 µg of COMT-expressing cell lysate or a predetermined amount of purified recombinant S-COMT.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Reaction Termination: Terminate the reaction by heating the tube at 100°C for 2 minutes.

  • Product Analysis:

    • Centrifuge the terminated reaction mixture to pellet any precipitate.

    • Spot the supernatant onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system (e.g., n-butanol/isopropanol/88% formic acid/water; 3:1:1:1, v/v/v/v).

    • Visualize the [¹⁴C]-labeled methylated isoetharine using autoradiography or a phosphorimager.

    • For quantitative analysis, the corresponding spot can be scraped and the radioactivity measured using a scintillation counter.

Protocol 2: In Vitro Sulfation of Isoetharine by SULT1A3

This protocol is for assessing the direct sulfation of isoetharine by SULT1A3.

Materials:

  • Recombinant human SULT1A3

  • This compound

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • [³⁵S]-labeled PAPS ([³⁵S]PAPS) for radiolabeling studies

  • MOPS buffer (50 mM, pH 7.0)

  • Dithiothreitol (DTT)

  • Thin-layer chromatography (TLC) system

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard assay mixture (final volume of 20 µL) containing:

    • 50 mM MOPS buffer, pH 7.0

    • 1 mM DTT

    • 50 µM this compound

    • 14 µM [³⁵S]PAPS.

  • Enzyme Addition: Start the reaction by adding a predetermined amount of purified recombinant SULT1A3.

  • Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

  • Reaction Termination: Stop the reaction by heating the tube at 100°C for 2 minutes.

  • Product Analysis:

    • Centrifuge the reaction mixture to remove any precipitate.

    • Spot the supernatant onto a TLC plate.

    • Develop the TLC plate using a suitable solvent system.

    • Visualize the [³⁵S]-labeled sulfated isoetharine using autoradiography or a phosphorimager.

    • Quantify the sulfated product by scraping the corresponding spot and measuring the radioactivity with a scintillation counter.

Protocol 3: Sequential Methylation and Sulfation of Isoetharine

This protocol allows for the investigation of the concerted action of COMT and SULT1A3.

Procedure:

  • Perform the COMT reaction (Protocol 1): Carry out the methylation of isoetharine as described in Protocol 1 using unlabeled AdoMet. Do not terminate the reaction by heating.

  • Initiate the SULT reaction: To the completed methylation reaction mixture, add the components for the sulfation reaction:

    • [³⁵S]PAPS (final concentration 14 µM)

    • Purified recombinant SULT1A3.

  • Incubation: Incubate the mixture for an additional 10 minutes at 37°C.

  • Reaction Termination and Analysis: Terminate the reaction and analyze the products as described in Protocol 2. This will allow for the detection of the doubly conjugated (methylated and sulfated) isoetharine metabolite.

Visualizations

Signaling Pathway of Isoetharine Action

Isoetharine_Signaling_Pathway Isoetharine This compound Beta2AR β2-Adrenergic Receptor Isoetharine->Beta2AR Binds to AC Adenylyl Cyclase Beta2AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Signaling pathway of this compound.

Enzymatic Metabolism of Isoetharine

Isoetharine_Metabolism cluster_methylation Methylation Pathway cluster_sulfation Sulfation Pathway cluster_sequential Sequential Pathway Isoetharine_M Isoetharine COMT COMT Isoetharine_M->COMT SAH SAH COMT->SAH Methyl_Iso Methyl-Isoetharine COMT->Methyl_Iso SAM SAM SAM->COMT Methyl_Iso_Seq Methyl-Isoetharine Isoetharine_S Isoetharine SULT1A3_S SULT1A3 Isoetharine_S->SULT1A3_S PAP_S PAP SULT1A3_S->PAP_S Sulfo_Iso Sulfo-Isoetharine SULT1A3_S->Sulfo_Iso PAPS_S PAPS PAPS_S->SULT1A3_S SULT1A3_Seq SULT1A3 Methyl_Iso_Seq->SULT1A3_Seq PAP_Seq PAP SULT1A3_Seq->PAP_Seq Methyl_Sulfo_Iso Methyl-Sulfo-Isoetharine SULT1A3_Seq->Methyl_Sulfo_Iso PAPS_Seq PAPS PAPS_Seq->SULT1A3_Seq

Caption: Enzymatic metabolism of Isoetharine.

Experimental Workflow for In Vitro Metabolism Assay

Experimental_Workflow start Prepare Reaction Mixture (Buffer, Substrate, Cofactor) add_enzyme Add Enzyme (COMT or SULT1A3) start->add_enzyme incubate Incubate at 37°C add_enzyme->incubate terminate Terminate Reaction (Heat at 100°C) incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze Analyze Supernatant by TLC centrifuge->analyze quantify Visualize and Quantify (Autoradiography & Scintillation) analyze->quantify

Caption: Experimental workflow for metabolism assay.

References

Safety handling and personal protective equipment (PPE) for Isoetharine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide comprehensive safety handling procedures and personal protective equipment (PPE) recommendations for Isoetharine Mesylate. This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals, to ensure safe handling and minimize exposure risks. The provided protocols and data are based on available safety information and general laboratory best practices for handling potent pharmaceutical compounds.

Safety and Hazard Information

This compound is a selective beta-2 adrenergic agonist.[1][2][3] While it is used as a bronchodilator, it is also classified as a hazardous substance.[4]

2.1 GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

Signal Word: Warning

Pictogram:

Exclamation Mark GHS Pictogram

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P501: Dispose of contents/container to an approved waste disposal plant.

2.2 Quantitative Safety Data

ParameterValueReference
GHS Classification Acute Toxicity (Oral, Dermal, Inhalation) - Category 4
Oral LD50 (Rat) Data not availableN/A
Dermal LD50 (Rabbit) Data not availableN/A
Inhalation LC50 Data not availableN/A
Occupational Exposure Limit (OEL) Not establishedN/A
Storage Temperature 2-8°C

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.

PPE ItemSpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorTo prevent inhalation of airborne particles.
Eye Protection Chemical safety goggles or a face shieldTo protect eyes from dust and splashes.
Hand Protection Nitrile or other chemically resistant glovesTo prevent skin contact.
Body Protection Disposable gown or lab coat with tight cuffsTo protect skin and clothing from contamination.
Footwear Closed-toe shoesStandard laboratory practice.

Experimental Protocols

The following protocols outline the safe handling of this compound in a laboratory setting.

4.1 General Handling of Solid this compound

This protocol is for weighing and aliquoting the powdered form of this compound.

  • Preparation:

    • Ensure the work area is clean and decontaminated.

    • Work should be performed in a certified chemical fume hood or a powder containment hood.

    • Don all required PPE as specified in Section 3.0.

  • Weighing:

    • Use a calibrated analytical balance.

    • To minimize dust generation, use a weigh boat or weighing paper.

    • Carefully transfer the desired amount of this compound using a clean spatula.

    • Avoid any sudden movements that could create airborne dust.

  • Aliquoting:

    • Transfer the weighed powder into a pre-labeled, appropriate container.

    • Ensure the container is securely sealed.

  • Decontamination and Waste Disposal:

    • Clean the balance and spatula thoroughly with a suitable solvent (e.g., 70% ethanol) and wipe dry.

    • Dispose of all contaminated materials (weigh boats, gloves, etc.) in a clearly labeled hazardous waste container according to institutional guidelines.

  • Post-Handling:

    • Remove PPE in the designated area, avoiding self-contamination.

    • Wash hands thoroughly with soap and water.

4.2 Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound for use in experiments.

  • Preparation:

    • Follow the preparation steps outlined in Protocol 4.1.

  • Solubilization:

    • Weigh the required amount of this compound following Protocol 4.1.

    • Place the weighed compound into an appropriate-sized, pre-labeled volumetric flask.

    • Add a small amount of the desired solvent (e.g., DMSO, water with slight acidification) to the flask.

    • Gently swirl the flask to dissolve the compound. Sonication may be used to aid dissolution.

    • Once dissolved, add the solvent to the final volume.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Storage:

    • Store the stock solution at the recommended temperature (e.g., -20°C or -80°C for long-term storage) in a tightly sealed container. Protect from light.

  • Decontamination and Waste Disposal:

    • Dispose of all contaminated materials in the designated hazardous waste stream.

  • Post-Handling:

    • Remove PPE and wash hands as described in Protocol 4.1.

Visualizations

5.1 Safe Handling Workflow

The following diagram illustrates the general workflow for safely handling this compound powder.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don PPE Area_Prep Prepare Work Area (Fume Hood) Weigh Weigh Powder Area_Prep->Weigh Aliquot Aliquot or Solubilize Weigh->Aliquot Decon Decontaminate Work Area & Tools Aliquot->Decon Waste Dispose of Waste Decon->Waste Remove_PPE Remove PPE Waste->Remove_PPE Wash Wash Hands Remove_PPE->Wash

Caption: Workflow for handling this compound powder.

5.2 β2-Adrenergic Receptor Signaling Pathway

This compound acts as an agonist for β2-adrenergic receptors. The diagram below illustrates the canonical signaling pathway initiated by its binding.

B2_Adrenergic_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2AR β2-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) B2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Isoetharine Isoetharine Mesylate Isoetharine->B2AR Binds to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cell_Response Phosphorylates Targets

Caption: β2-Adrenergic receptor signaling pathway.

Emergency Procedures

6.1 Spills

  • Minor Spill (Powder):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid making the powder airborne.

    • Dampen the absorbent paper with water.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

6.2 Exposures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a hazardous chemical that requires careful handling to minimize the risk of exposure. Adherence to the safety guidelines, proper use of personal protective equipment, and following the established protocols are essential for the safety of all laboratory personnel. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current information.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Solubility of Isoetharine Mesylate in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving the desired concentration of Isoetharine Mesylate in buffered solutions is critical for reliable experimental outcomes. This guide provides a structured approach to troubleshoot and resolve common solubility challenges.

Frequently Asked questions (FAQs)

Q1: I am observing low solubility of this compound in my neutral pH buffer. What is the likely cause?

A1: this compound is a salt of a weak base. Its solubility is highly dependent on the pH of the solution. In neutral to alkaline buffers, the equilibrium will shift towards the less soluble free base form of Isoetharine, leading to precipitation.

Q2: How can I improve the solubility of this compound in my buffer system?

A2: The most effective way to enhance the solubility of this compound is to lower the pH of your buffer. By acidifying the solution, you increase the proportion of the protonated, more soluble form of the Isoetharine molecule.

Q3: What is the expected pH-solubility profile for this compound?

A3: As a weakly basic compound, this compound will exhibit significantly higher solubility at acidic pH values (pH < pKa of the basic group) and lower solubility at neutral and alkaline pH values (pH > pKa). The solubility is expected to decrease as the pH approaches and surpasses the pKa of the secondary amine.

Q4: Can temperature be used to increase the solubility?

A4: Yes, for many compounds, solubility increases with temperature. Gentle warming and sonication can be effective methods to aid dissolution. However, it is crucial to assess the thermal stability of this compound in your specific buffer to avoid degradation. A study on Isoetharine Hydrochloride in normal saline showed stability for 120 days at 5°C, but at 25°C, discoloration and a 7.8% loss of potency were observed after 90 days[1].

Q5: Are there any other formulation strategies to enhance solubility?

A5: Yes, particularly for in vivo studies or complex in vitro systems, co-solvents and excipients can be used. Common approaches include the use of Dimethyl Sulfoxide (DMSO) as an initial solvent, followed by dilution into aqueous buffers containing agents like Polyethylene Glycol 300 (PEG300), Tween-80, or cyclodextrins.

Data Presentation: pH-Dependent Solubility of this compound

The following table summarizes the predicted and reported aqueous solubility of this compound at different pH values. Note that experimental values can vary based on buffer composition, ionic strength, and temperature.

Buffer SystempHPredicted Solubility TrendReported/Expected Solubility (µg/mL)
0.1 M HCl1.2High> 1000
Acetate Buffer4.5Moderate to High500 - 1000
Phosphate Buffered Saline (PBS)6.8Low to Moderate50 - 200
Phosphate Buffered Saline (PBS)7.4Low>50.3[2]
Bicarbonate Buffer8.2Very Low< 50

Note: The predicted solubility trend is based on the Henderson-Hasselbalch equation for a weakly basic compound. The reported value at pH 7.4 is from PubChem[2]. Other values are illustrative based on typical pH-solubility profiles for similar compounds.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of this compound in a specific buffer.

Materials:

  • This compound powder

  • Calibrated pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for Isoetharine.

  • Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Add an excess amount of this compound powder to a glass vial. The excess solid is necessary to ensure a saturated solution.

  • Add a known volume of the desired buffer to the vial.

  • Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After incubation, visually confirm the presence of undissolved solid.

  • To separate the solid and liquid phases, centrifuge the vials at high speed.

  • Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent (e.g., mobile phase) and quantify the concentration of dissolved this compound using a validated HPLC method.

Protocol 2: Kinetic Solubility Determination

This high-throughput method is useful for rapid assessment of solubility from a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Buffer of interest.

  • 96-well microplate.

  • Plate reader capable of nephelometry or UV-Vis spectroscopy.

Procedure:

  • Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to the wells of a 96-well plate.

  • Add the buffer of interest to each well to achieve the desired final concentration (e.g., 198 µL for a final concentration of 100 µM).

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Measure the turbidity of the samples using a nephelometer or determine the amount of soluble compound by UV-Vis spectroscopy after a filtration step.

Mandatory Visualizations

Troubleshooting Workflow for Low Solubility

G start Start: Low Solubility Observed check_ph Is the buffer pH acidic (pH < 6)? start->check_ph lower_ph Action: Lower the buffer pH. Use a more acidic buffer system (e.g., acetate buffer pH 4.5). check_ph->lower_ph No check_dissolution Was the dissolution method adequate? check_ph->check_dissolution Yes lower_ph->check_dissolution improve_dissolution Action: Improve dissolution technique. - Increase agitation/stirring speed. - Use sonication. - Gently warm the solution. check_dissolution->improve_dissolution No check_concentration Is the target concentration too high? check_dissolution->check_concentration Yes improve_dissolution->check_concentration lower_concentration Action: Lower the target concentration or prepare a stock solution in an organic solvent (e.g., DMSO) and dilute into the buffer. check_concentration->lower_concentration Yes consider_formulation Consider advanced formulation strategies: - Co-solvents (e.g., PEG, ethanol) - Surfactants (e.g., Tween-80) - Cyclodextrins check_concentration->consider_formulation No end_success Success: Solubility Achieved lower_concentration->end_success consider_formulation->end_success

Caption: Troubleshooting workflow for addressing low solubility of this compound.

Signaling Pathway of Isoetharine

G cluster_membrane Cell Membrane beta2ar β2-Adrenergic Receptor gs Gs Protein beta2ar->gs Activates gi Gi Protein beta2ar->gi Activates ac Adenylyl Cyclase gs->ac Stimulates gi->ac Inhibits camp cAMP ac->camp Converts ATP to cAMP isoetharine Isoetharine isoetharine->beta2ar atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates target proteins

Caption: Simplified signaling pathway of Isoetharine via the β2-adrenergic receptor.

References

Technical Support Center: Isoetharine Mesylate Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the impact of pH on the stability of Isoetharine Mesylate in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

While comprehensive public data is limited, this compound solutions are typically formulated in a slightly acidic pH range. A solution of this compound (1 in 100) exhibits a pH between 4.5 and 5.5, which suggests that this range is optimal for its stability.[1] Extreme pH values, both acidic and basic, can catalyze degradation reactions such as hydrolysis and oxidation.[2]

Q2: What are the common degradation pathways for this compound in solution, and how are they influenced by pH?

As a catechol-like agent, this compound is susceptible to oxidation, which is often catalyzed by changes in pH.[3][4] In general, oxidative degradation is more prevalent at neutral or slightly basic pH.[2] Hydrolysis of functional groups can also occur under acidic or basic conditions. One study noted discoloration and a 7.8% loss of potency in an isoetharine solution after 90 days at 25°C, indicating the formation of degradation products.

Q3: How can I prevent the degradation of my this compound solution during experiments?

To minimize degradation, it is crucial to control the pH of the solution. Utilizing a buffer system to maintain the pH within the optimal range of 4.5 to 5.5 is recommended. Additionally, protecting the solution from light and storing it at controlled room temperature or under refrigeration, as specified by stability protocols, can help prevent degradation.

Q4: What are the visual indicators of this compound degradation in solution?

Discoloration of the solution is a primary visual indicator of degradation. Any change from a clear, colorless solution to a colored one may suggest the formation of degradation products. It is also important to monitor for the formation of precipitates.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Rapid discoloration of the this compound solution. The pH of the solution may be outside the optimal stability range, likely neutral or alkaline, leading to oxidation.Immediately measure the pH of the solution. Adjust the pH to the recommended range of 4.5-5.5 using an appropriate buffer system. For future experiments, ensure the buffer capacity is sufficient to maintain the pH.
Unexpected peaks appear in my chromatogram during analysis. These peaks likely represent degradation products. This can be caused by improper pH, exposure to high temperatures, or light.Conduct a forced degradation study to identify potential degradation products. This involves intentionally exposing the drug to stress conditions like acid, base, oxidation, and light to understand its degradation profile.
Loss of potency or inconsistent results in bioassays. The active pharmaceutical ingredient (API) may have degraded due to pH instability.Re-prepare the solution ensuring the pH is within the 4.5-5.5 range. It is advisable to use a freshly prepared solution for each experiment or validate the stability of a stock solution over the intended period of use.

Data Presentation

The following table summarizes hypothetical data on the stability of this compound at different pH values to illustrate the expected trend.

pHTemperature (°C)Initial Concentration (mg/mL)Concentration after 30 days (mg/mL)Degradation (%)Appearance
3.0251.00.955.0Clear, colorless
4.5251.00.991.0Clear, colorless
5.5251.00.982.0Clear, colorless
7.0251.00.8812.0Slight yellow tint
8.5251.00.7525.0Yellow to brown

Experimental Protocols

Protocol: pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for investigating the impact of pH on the stability of this compound in solution.

1. Materials:

  • This compound reference standard

  • Buffer solutions (e.g., citrate, phosphate) at various pH values (e.g., 3.0, 4.5, 5.5, 7.0, 8.5)

  • High-purity water

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 254 nm)

  • Volumetric flasks and pipettes

  • Temperature-controlled storage chambers

2. Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in each of the selected buffer solutions at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis: Immediately after preparation (t=0), analyze an aliquot of each solution using a validated stability-indicating HPLC method to determine the initial concentration.

  • Storage: Store the remaining solutions in tightly sealed, light-protected containers at a constant temperature (e.g., 25°C).

  • Time-Point Analysis: At predetermined time intervals (e.g., 7, 14, 30, 60, and 90 days), withdraw samples from each solution.

  • Sample Analysis: Analyze the withdrawn samples using the same HPLC method to determine the concentration of this compound. Note any changes in appearance, such as color or precipitation.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point for each pH. Determine the degradation rate constant (k) and the shelf-life (t90) at each pH.

Visualizations

Below is a diagram illustrating the logical relationship between pH and the degradation pathways of this compound.

Impact of pH on this compound Stability cluster_conditions pH Conditions cluster_pathways Degradation Pathways cluster_outcomes Stability Outcomes Acidic_pH Acidic pH (e.g., < 4.5) Hydrolysis Hydrolysis Acidic_pH->Hydrolysis Optimal_pH Optimal pH (4.5 - 5.5) Stable Stable Solution Optimal_pH->Stable Basic_pH Basic/Neutral pH (e.g., > 6.5) Basic_pH->Hydrolysis Oxidation Oxidation Basic_pH->Oxidation Degradation Degradation Products (Loss of Potency, Discoloration) Hydrolysis->Degradation Oxidation->Degradation

Caption: Logical flow of pH impact on this compound stability.

This diagram outlines how different pH conditions can lead to specific degradation pathways, ultimately affecting the stability of the this compound solution. An optimal pH range leads to a stable solution, while acidic and basic/neutral conditions can promote hydrolysis and oxidation, resulting in degradation.

References

Technical Support Center: Isoetharine Mesylate Impurity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoetharine Mesylate. The focus is on the identification and quantification of keto precursor impurities.

Frequently Asked Questions (FAQs)

Q1: What is the "keto precursor" impurity in this compound?

A1: The primary keto precursor impurity in this compound is identified as 1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one. This compound is structurally similar to isoetharine but contains a ketone group instead of a secondary alcohol at the benzylic position. Its presence is often a result of incomplete reduction during the synthesis process.

Q2: Why is it important to control the level of the keto precursor impurity?

A2: The United States Pharmacopeia (USP) sets a specific limit for the keto precursor in this compound.[1] Impurities in active pharmaceutical ingredients (APIs) can affect the safety, efficacy, and stability of the final drug product. Therefore, controlling the level of this impurity is a critical aspect of quality control.

Q3: What are the common analytical methods for detecting the keto precursor impurity?

A3: The two primary methods for detecting and quantifying the keto precursor impurity are:

  • Spectrophotometry: The USP monograph for this compound specifies a limit test based on the UV absorbance at 312 nm.[1]

  • High-Performance Liquid Chromatography (HPLC): A more specific and quantitative method that can separate this compound from its keto precursor and other potential impurities.

Troubleshooting Guides

Spectrophotometric Analysis (USP Method)

The USP method relies on the specific UV absorbance of the keto precursor at 312 nm.

Issue 1: High Absorbance Reading (Failing the Limit Test)

  • Possible Cause 1: Inaccurate Blank Subtraction.

    • Troubleshooting: Ensure the blank solution (0.01 N hydrochloric acid) is from the same batch used to prepare the sample solution. Re-measure the blank and the sample.

  • Possible Cause 2: Contamination of the Sample or Solvent.

    • Troubleshooting: Use fresh, high-purity 0.01 N hydrochloric acid. Ensure all glassware is scrupulously clean. Prepare a new sample solution from a different aliquot of the this compound batch.

  • Possible Cause 3: Instrument Malfunction.

    • Troubleshooting: Verify the spectrophotometer's wavelength accuracy and photometric performance using certified reference standards. Ensure the instrument is properly calibrated.

Issue 2: Inconsistent or Non-Reproducible Results

  • Possible Cause 1: Sample Instability.

    • Troubleshooting: Isoetharine, being a catecholamine, can be susceptible to oxidation, which may lead to discoloration and changes in UV absorbance.[2] Prepare fresh solutions immediately before analysis and protect them from light.

  • Possible Cause 2: Temperature Effects.

    • Troubleshooting: Ensure that the sample and blank solutions are at the same temperature when measurements are taken. Use a temperature-controlled cuvette holder if available.

High-Performance Liquid Chromatography (HPLC) Analysis

An HPLC method provides separation and quantification of the keto precursor and other impurities.

Issue 1: Poor Separation Between Isoetharine and the Keto Precursor Peak

  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Troubleshooting: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A slight decrease in the organic phase concentration may improve the resolution.

  • Possible Cause 2: Incorrect pH of the Mobile Phase.

    • Troubleshooting: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds like isoetharine and its impurities. Optimize the pH of the aqueous buffer (e.g., phosphate or acetate buffer) to achieve the best separation. A pH around 3-4 is often a good starting point for catecholamines.

  • Possible Cause 3: Column Degradation.

    • Troubleshooting: If resolution deteriorates over time, the column may be contaminated or worn out. Flush the column with a strong solvent (e.g., 100% acetonitrile) or, if necessary, replace the column. Using a guard column can help extend the life of the analytical column.

Issue 2: Tailing of the Isoetharine or Keto Precursor Peak

  • Possible Cause 1: Silanol Interactions.

    • Troubleshooting: Free silanol groups on the silica-based stationary phase can interact with the basic amine groups of the analytes, causing peak tailing. Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%) to block these active sites.

  • Possible Cause 2: Column Overload.

    • Troubleshooting: Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject.

Issue 3: Inaccurate Quantification

  • Possible Cause 1: Non-linear Detector Response.

    • Troubleshooting: Ensure that the concentration of the impurity falls within the linear range of the detector. If necessary, prepare a calibration curve with a range of concentrations of a reference standard for the keto precursor.

  • Possible Cause 2: Degradation of the Analyte in the Autosampler.

    • Troubleshooting: If the autosampler is not temperature-controlled, degradation may occur over a long sequence. Use a cooled autosampler or shorten the analysis sequence.

Quantitative Data Summary

Impurity NameTypical Reporting Threshold (ICH)Typical Quantitation Limit (HPLC)USP Limit (Spectrophotometric)
1-(3,4-dihydroxyphenyl)-2-(isopropylamino)butan-1-one0.05%~0.01%Absorptivity at 312 nm ≤ 0.20

Experimental Protocols

Protocol 1: Spectrophotometric Limit Test for Keto Precursor (Based on USP)
  • Solution Preparation:

    • Accurately weigh about 50 mg of this compound.

    • Dissolve in 25.0 mL of 0.01 N hydrochloric acid to obtain a concentration of 2.0 mg/mL.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to a wavelength of 312 nm.

    • Use 0.01 N hydrochloric acid as the blank.

  • Measurement:

    • Measure the absorbance of the sample solution in a 1-cm cuvette.

  • Acceptance Criteria:

    • The absorptivity (absorbance divided by the concentration in g/100 mL and the path length in cm) should not be more than 0.20.

Protocol 2: HPLC Method for Quantification of Keto Precursor
  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm (for Isoetharine) and 310 nm (for enhanced sensitivity to the keto precursor).

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound reference standard and a certified reference standard of the keto precursor in the mobile phase A.

    • Sample Solution: Accurately weigh and dissolve this compound in mobile phase A to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject the blank (mobile phase A), standard solutions, and sample solution.

    • Identify the peaks based on their retention times compared to the standards.

    • Quantify the keto precursor impurity in the sample by comparing its peak area to that of the keto precursor standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing weigh Weigh Isoetharine Mesylate dissolve Dissolve in appropriate solvent weigh->dissolve hplc HPLC Analysis dissolve->hplc Inject into HPLC system spectro Spectrophotometric Analysis (USP) dissolve->spectro Measure Absorbance at 312 nm quantify Quantify Impurity hplc->quantify compare Compare with Specification spectro->compare quantify->compare

Caption: Experimental workflow for identifying keto precursor impurities.

synthesis_pathway start 3,4-Dihydroxy- propiophenone intermediate1 α-Bromo-3,4-dihydroxy- propiophenone start->intermediate1 Bromination intermediate2 1-(3,4-dihydroxyphenyl)-2- (isopropylamino)butan-1-one (Keto Precursor) intermediate1->intermediate2 Amination with isopropylamine final_product Isoetharine intermediate2->final_product Reduction (e.g., NaBH4)

Caption: Plausible synthesis pathway of Isoetharine highlighting the keto precursor.

References

Technical Support Center: Optimizing Isoetharine Mesylate Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Isoetharine Mesylate in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vitro?

This compound is a selective agonist for beta-2 adrenergic receptors (β2AR).[1][2][3] Its primary mechanism of action involves binding to and activating β2ARs, which are Gs protein-coupled receptors. This activation stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2][4] The rise in cAMP levels leads to the activation of downstream signaling pathways, most notably Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), resulting in various cellular responses, including smooth muscle relaxation.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A definitive optimal concentration of this compound is dependent on the cell type, receptor expression levels, and the specific assay being performed. Based on available literature, a concentration of 50 μM has been used in studies with HepG2 cells. For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup. A typical starting range for a dose-response experiment could be from 1 nM to 100 μM .

Q3: How should I prepare and store this compound stock solutions?

For optimal results and reproducibility, proper preparation and storage of this compound are crucial.

  • Solvent: this compound is soluble in DMSO.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM in DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) . Before use, thaw the aliquot and bring it to room temperature.

Q4: Can this compound affect cell viability?

Like any compound, this compound can exhibit cytotoxicity at high concentrations. It is essential to determine the cytotoxic concentration range in your specific cell line using a cell viability assay, such as an MTT or resazurin-based assay. This will help you distinguish between a specific pharmacological effect and a non-specific cytotoxic response.

Data Presentation

Due to the limited availability of publicly accessible, comprehensive datasets of this compound's potency across various in vitro assays, we recommend generating dose-response curves to determine key parameters for your specific cell system. Below are tables outlining the expected data you should aim to collect.

Table 1: Potency of this compound in Functional Assays

Cell LineAssay TypeParameterTypical Concentration RangeObserved Value (in your system)
e.g., A549cAMP AccumulationEC501 nM - 10 µM[Record your value]
e.g., BEAS-2BcAMP AccumulationEC501 nM - 10 µM[Record your value]
e.g., HASMCell ProliferationEC50/IC50100 nM - 100 µM[Record your value]

Table 2: Binding Affinity of this compound

ReceptorCell Line/Membrane PrepAssay TypeParameterObserved Value (in your system)
β2 Adrenergic Receptore.g., HEK293 expressing β2ARRadioligand BindingKi / IC50[Record your value]

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (Competitive ELISA)

This protocol provides a general workflow for measuring intracellular cAMP levels following stimulation with this compound.

Materials:

  • Cells expressing the β2 adrenergic receptor

  • This compound

  • cAMP assay kit (competitive ELISA format)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • Wash buffer

  • Substrate and stop solution (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal cAMP levels, you may serum-starve the cells for 2-4 hours prior to the assay.

  • Pre-incubation with PDE Inhibitor: Remove the culture medium and add a buffer containing a PDE inhibitor. Incubate for 10-20 minutes at 37°C to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Aspirate the stimulation buffer and add cell lysis buffer to each well. Incubate as per the kit manufacturer's instructions to release intracellular cAMP.

  • ELISA Protocol: Follow the specific instructions of your competitive cAMP ELISA kit. This typically involves transferring the cell lysates to the antibody-coated plate, adding a fixed amount of labeled cAMP, and incubating to allow for competitive binding.

  • Washing and Detection: Wash the plate to remove unbound reagents. Add the substrate and, after a sufficient incubation period, add the stop solution.

  • Data Acquisition: Read the absorbance on a microplate reader at the appropriate wavelength. The signal is inversely proportional to the amount of cAMP in the sample.

Protocol 2: Cell Viability Assay (MTT)

This protocol outlines the steps to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Troubleshooting Guides

cAMP Assay Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Low or No Signal - Low receptor expression in cells.- Inactive this compound.- Degradation of cAMP by phosphodiesterases (PDEs).- Insufficient cell number.- Confirm β2AR expression using qPCR or Western blot.- Prepare fresh this compound dilutions.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer.- Optimize cell seeding density.
High Background Signal - High basal cAMP levels.- Serum components interfering with the assay.- Serum-starve cells before the assay.- Use a serum-free assay medium.
High Well-to-Well Variability - Inconsistent cell seeding.- Pipetting errors.- Edge effects on the plate.- Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and practice consistent technique.- Avoid using the outer wells of the plate or fill them with sterile buffer.
Cell Viability Assay Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Inconsistent Results - Uneven cell plating.- Contamination.- Variation in incubation times.- Ensure proper mixing of cell suspension before plating.- Maintain sterile technique throughout the experiment.- Standardize all incubation periods.
High Background Absorbance - Contamination of reagents.- Incomplete removal of MTT solution.- Use fresh, sterile reagents.- Ensure complete aspiration of the MTT-containing medium before adding the solubilization solution.

Visualizations

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Isoetharine This compound b2AR β2 Adrenergic Receptor (GPCR) Isoetharine->b2AR Binds G_protein Gs Protein b2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets Epac->Response Activates Targets

Caption: this compound signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Isoetharine Stock Solution (DMSO) dose_response Perform Dose-Response (e.g., 1 nM - 100 µM) prep_stock->dose_response seed_cells Seed Cells in 96-well Plate seed_cells->dose_response cAMP_assay cAMP Assay dose_response->cAMP_assay viability_assay Cell Viability Assay dose_response->viability_assay binding_assay Receptor Binding Assay dose_response->binding_assay calc_ec50 Calculate EC50/IC50 cAMP_assay->calc_ec50 viability_assay->calc_ec50 binding_assay->calc_ec50 analyze_data Analyze and Troubleshoot calc_ec50->analyze_data

Caption: General experimental workflow.

troubleshooting_logic start Inconsistent Results? check_reagents Are reagents fresh and properly stored? start->check_reagents yes1 Yes check_reagents->yes1 Yes no1 No check_reagents->no1 No check_cells Is cell line passage number low and viability high? yes2 Yes check_cells->yes2 Yes no2 No check_cells->no2 No check_protocol Is the protocol followed consistently? yes3 Yes check_protocol->yes3 Yes no3 No check_protocol->no3 No yes1->check_cells no1->start Remake reagents yes2->check_protocol no2->start Use new cell stock end end yes3->end Consider other factors (e.g., instrument variability) no3->start Standardize protocol

Caption: Troubleshooting logical flow.

References

Technical Support Center: Minimizing Cardiovascular Side Effects in Isoetharine Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate cardiovascular side effects during experiments with Isoetharine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Isoetharine that leads to both therapeutic effects and cardiovascular side effects?

A1: Isoetharine is a selective beta-2 adrenergic agonist. Its therapeutic effect stems from the relaxation of bronchial smooth muscle, leading to bronchodilation. This is achieved through the activation of beta-2 adrenergic receptors, which triggers a signaling cascade that increases intracellular cyclic AMP (cAMP) and reduces intracellular calcium concentrations. However, beta-2 adrenergic receptors are also present in the heart and vasculature. Their stimulation can lead to cardiovascular side effects such as increased heart rate (tachycardia), palpitations, and vasodilation.

Q2: What are the most common cardiovascular side effects observed during Isoetharine research?

A2: The most frequently reported cardiovascular side effects include tachycardia, palpitations, and tremors. In some cases, changes in blood pressure may also be observed. At higher doses, more severe effects like chest pain and irregular heartbeat can occur, though these are rare in preclinical and controlled clinical settings.

Q3: What are the key experimental models for assessing the cardiovascular side effects of Isoetharine?

A3: Both in vivo and in vitro models are crucial.

  • In vivo models: Conscious, freely moving animal models (e.g., rats, dogs) instrumented with telemetry devices are the gold standard for monitoring cardiovascular parameters like heart rate, blood pressure, and electrocardiogram (ECG) continuously without the confounding effects of anesthesia.

  • In vitro models: Assays using isolated cardiomyocytes or engineered heart tissues can provide insights into the direct effects of Isoetharine on cardiac cell function, such as contractility and ion channel activity (e.g., hERG channel assays).

Q4: How can the route of administration influence the cardiovascular side effects of Isoetharine in my experiments?

A4: The route of administration significantly impacts the systemic exposure and, consequently, the cardiovascular side effects. Inhalation, the clinically intended route, delivers the drug directly to the lungs, minimizing systemic concentrations and thereby reducing the risk of cardiovascular adverse effects compared to systemic routes like intravenous or oral administration.

Q5: Are there any known drug interactions that can potentiate the cardiovascular side effects of Isoetharine?

A5: Yes, co-administration with other sympathomimetic amines or monoamine oxidase inhibitors (MAOIs) can potentiate the cardiovascular effects of Isoetharine. Tricyclic antidepressants may also increase the risk of cardiovascular side effects. It is crucial to consider the complete pharmacological profile of any co-administered compounds in your experimental design.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of tachycardia in our animal model.

Possible Cause Troubleshooting Step
Dose is too high. Review the dose-response relationship for Isoetharine in your chosen animal model. Consider performing a dose-ranging study to identify the lowest effective dose with minimal cardiovascular effects.
Rapid systemic absorption. If using a non-inhalation route, consider a slower infusion rate or a different formulation to reduce the peak plasma concentration.
Animal stress. Ensure proper acclimatization of the animals to the experimental setup. Stress can independently increase heart rate. Monitor for signs of distress.
Anesthetic effects. If using an anesthetized model, be aware that the anesthetic agent itself can influence cardiovascular parameters and interact with Isoetharine.

Issue 2: High variability in blood pressure readings between subjects.

Possible Cause Troubleshooting Step
Improper telemetry probe placement. Verify the correct surgical implantation of the telemetry catheter in the appropriate artery (e.g., femoral or carotid).
Inadequate recovery from surgery. Allow for a sufficient post-operative recovery period before starting the experiment to ensure stable baseline cardiovascular parameters.
Differences in animal handling. Standardize all animal handling procedures to minimize stress-induced fluctuations in blood pressure.
Dehydration or electrolyte imbalance. Ensure all animals are adequately hydrated and have access to standard chow and water.

Issue 3: Difficulty in interpreting ECG changes.

Possible Cause Troubleshooting Step
Signal noise or artifact. Check the integrity of the telemetry implant and ensure a clean signal. Proper grounding of the equipment is essential.
Lack of baseline data. Always record a sufficient baseline ECG prior to drug administration to allow for accurate comparison.
Uncertainty about the significance of observed changes. Consult with a veterinary cardiologist or a researcher experienced in preclinical ECG analysis. Focus on changes in QT interval, PR interval, and QRS duration.

Data Presentation

Table 1: Dose-Dependent Effects of a Representative Beta-2 Adrenergic Agonist (Isoprenaline) on Cardiovascular Parameters in Anesthetized Dogs.

Note: Specific quantitative dose-response data for Isoetharine is limited in publicly available literature. Isoprenaline, a non-selective beta-agonist, is presented here to illustrate the expected dose-dependent cardiovascular effects. Isoetharine, being more beta-2 selective, would be expected to have a relatively lower impact on heart rate at equivalent bronchodilator doses.

Dose of Isoprenaline (µg/kg, IV)Change in Heart Rate (beats/min)Change in Mean Arterial Pressure (mmHg)
0.1+15 ± 3-10 ± 2
0.3+35 ± 5-25 ± 4
0.5+60 ± 8-40 ± 6

Data are presented as mean ± standard error and are representative of typical findings in the literature.

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Assessment in Conscious Telemetered Rats

  • Surgical Implantation of Telemetry Device:

    • Anesthetize the rat using an appropriate anesthetic regimen (e.g., isoflurane).

    • Surgically implant a pressure-sensing catheter into the abdominal aorta or femoral artery.

    • Place the telemetry transmitter body in a subcutaneous pocket on the flank or back.

    • Suture the incisions and provide appropriate post-operative analgesia and care.

    • Allow for a minimum of a one-week recovery period before experimentation.

  • Data Acquisition:

    • House the rats individually in cages placed on receiver platforms.

    • Record baseline cardiovascular data (heart rate, systolic and diastolic blood pressure, ECG) for at least 24 hours to establish a diurnal rhythm.

    • Administer Isoetharine via the desired route (e.g., inhalation chamber or intratracheal instillation).

    • Continuously record cardiovascular parameters for a predefined period post-dosing.

  • Data Analysis:

    • Calculate the mean arterial pressure from the systolic and diastolic values.

    • Analyze changes in heart rate, blood pressure, and ECG intervals (PR, QRS, QT) from baseline.

    • Compare the effects across different dose groups and with a vehicle control group.

Protocol 2: In Vitro Cardiomyocyte Contractility Assay

  • Cell Preparation:

    • Isolate primary adult ventricular cardiomyocytes from a suitable animal model (e.g., rat or rabbit) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

    • Plate the cardiomyocytes on laminin-coated glass coverslips.

  • Measurement of Contractility:

    • Mount the coverslip on the stage of an inverted microscope equipped with a video-based edge-detection system.

    • Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

    • Record baseline contractile parameters, including amplitude and velocity of shortening and relaxation.

    • Perfuse the cells with increasing concentrations of Isoetharine.

    • Record the changes in contractile parameters at each concentration.

  • Data Analysis:

    • Quantify the percentage change in contraction amplitude and other parameters from baseline.

    • Construct a concentration-response curve to determine the EC50 of Isoetharine on cardiomyocyte contractility.

Mandatory Visualization

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Isoetharine Isoetharine B2AR Beta-2 Adrenergic Receptor Isoetharine->B2AR Binds to Gs Gs Protein B2AR->Gs Activates Cardiovascular_Effects Cardiovascular Side Effects (e.g., Tachycardia) B2AR->Cardiovascular_Effects Off-target activation in heart and vasculature AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_channels Reduced Intracellular Ca2+ Concentration PKA->Ca_channels Leads to Bronchodilation Bronchodilation (Therapeutic Effect) Ca_channels->Bronchodilation Preclinical_CV_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Risk Assessment hERG_Assay hERG Channel Assay Decision_Point_1 Proceed to In Vivo? hERG_Assay->Decision_Point_1 Cardiomyocyte_Assay Cardiomyocyte Contractility Assay Cardiomyocyte_Assay->Decision_Point_1 Dose_Ranging Dose-Ranging Study (Anesthetized Model - Optional) Telemetry_Study Conscious Telemetry Study (Rat or Dog) Dose_Ranging->Telemetry_Study Data_Analysis Analyze HR, BP, ECG Data Telemetry_Study->Data_Analysis Decision_Point_2 Acceptable Safety Margin? Data_Analysis->Decision_Point_2 Risk_Assessment Cardiovascular Risk Assessment Decision_Point_1->Dose_Ranging Yes Decision_Point_1->Risk_Assessment No (High Risk) Decision_Point_2->Dose_Ranging No (Refine Dose) Decision_Point_2->Risk_Assessment Yes

Technical Support Center: Isoetharine Mesylate Drug-Drug Interaction Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating drug-drug interactions with Isoetharine Mesylate. The following information is intended to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacodynamic drug-drug interactions of concern with this compound?

A1: The most significant pharmacodynamic interactions with this compound, a selective beta-2 adrenergic agonist, involve drugs that can either antagonize its effects or potentiate its adverse effects. Key interacting classes include:

  • Beta-blockers: These drugs, particularly non-selective beta-blockers, can antagonize the bronchodilator effects of this compound by blocking beta-2 adrenergic receptors in the airways, which can lead to severe bronchospasm in patients with asthma.[1]

  • Sympathomimetic Amines: Co-administration with other sympathomimetic amines can lead to additive cardiovascular effects, such as increased heart rate and blood pressure.[2]

  • Diuretics: Concurrent use, especially with potassium-depleting diuretics, can potentiate the hypokalemic effect of beta-2 agonists, increasing the risk of adverse cardiovascular events.[3][4]

  • Tricyclic Antidepressants (TCAs) and Monoamine Oxidase Inhibitors (MAOIs): These agents can potentiate the effects of this compound on the vascular system, leading to an increased risk of cardiovascular side effects.[5]

Q2: Are there significant pharmacokinetic interactions with this compound?

A2: Isoetharine is a catecholamine and is primarily metabolized by catechol-O-methyltransferase (COMT). While specific clinical studies on pharmacokinetic interactions are limited, co-administration with potent inhibitors of COMT could theoretically increase the systemic exposure and duration of action of Isoetharine. However, given its rapid metabolism upon inhalation, the clinical significance of such an interaction is not well-established.

Q3: How can I assess the pharmacodynamic interaction between this compound and a beta-blocker in an in vitro setting?

A3: An in vitro assessment can be performed using a functional assay that measures the downstream effects of beta-2 adrenergic receptor activation, such as cyclic AMP (cAMP) production in a relevant cell line (e.g., human airway smooth muscle cells). The experiment would involve generating a concentration-response curve for this compound's ability to stimulate cAMP production and then repeating this in the presence of fixed concentrations of the beta-blocker to observe any rightward shift in the EC50 value, indicative of competitive antagonism.

Q4: What is a suitable animal model to study the in vivo interaction between this compound and a diuretic on serum potassium levels?

A4: A rodent model, such as a Sprague-Dawley rat, can be utilized. The study would involve administering the diuretic for a specified period to induce a baseline level of potassium depletion, followed by the administration of this compound. Serial blood samples would then be collected to monitor changes in serum potassium levels compared to control groups receiving either agent alone.

Troubleshooting Guides

In Vitro cAMP Assay
IssuePotential Cause(s)Suggested Solution(s)
High background cAMP levels - Constitutive activity of the receptor in the cell line.- High concentration of phosphodiesterase (PDE) inhibitor.- Use a cell line with lower receptor expression.- Titrate the PDE inhibitor to the lowest effective concentration.
Low signal-to-noise ratio - Low receptor expression in the cell line.- Inefficient agonist stimulation (suboptimal concentration or incubation time).- Degraded reagents.- Use a cell line with higher receptor expression.- Perform a full dose-response and time-course experiment to determine optimal conditions.- Prepare fresh reagents.
High variability between replicates - Inconsistent cell seeding.- Pipetting errors.- Edge effects in the microplate.- Ensure accurate cell counting and even distribution.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
In Vivo Animal Studies (Bronchospasm Model)
IssuePotential Cause(s)Suggested Solution(s)
High variability in bronchoconstrictor response - Inconsistent delivery of the bronchoconstricting agent (e.g., methacholine, histamine).- Animal stress affecting respiratory rate.- Ensure the nebulizer or delivery system is functioning correctly and delivering a consistent dose.- Allow for an adequate acclimatization period for the animals before the experiment.
Lack of significant bronchodilation with Isoetharine - Insufficient dose of Isoetharine.- Rapid metabolism of the drug.- Severe, irreversible bronchoconstriction.- Perform a dose-ranging study to determine the optimal effective dose.- Consider the timing of measurements relative to drug administration.- Ensure the bronchoconstriction model is reversible.
Unexpected cardiovascular side effects - Off-target effects of Isoetharine at high doses (beta-1 stimulation).- Stress-induced tachycardia in the animal.- Use the lowest effective dose of Isoetharine.- Monitor cardiovascular parameters (heart rate, blood pressure) throughout the experiment and ensure proper animal handling to minimize stress.

Quantitative Data Summary

The following tables summarize available quantitative data on the drug-drug interactions of this compound. Note: Specific quantitative data from dedicated drug-drug interaction studies with this compound are limited in the published literature. The data presented here are derived from studies on beta-2 agonists as a class or from studies where Isoetharine was one of the agents investigated.

Table 1: Pharmacodynamic Interaction with Diuretics (Hypokalemia)

Interacting Drug ClassStudy PopulationBeta-2 AgonistObserved Effect on Serum PotassiumReference
DiureticsMechanically ventilated patientsIsoetharine (1% solution)Mean decline from baseline was not statistically significant (p=0.09).
DiureticsMechanically ventilated patientsMetaproterenol (5% solution)Statistically significant mean decline from baseline of -0.6 mEq/L (p=0.04).

Table 2: Cardiovascular Effects of Beta-2 Agonists (Relevant to Interactions with Sympathomimetics and TCAs)

ParameterStudy TypeBeta-2 Agonist ClassMagnitude of EffectReference
Heart RateMeta-analysis of single-dose trialsVariousIncreased by an average of 9.12 beats/min compared to placebo.
Cardiovascular EventsMeta-analysis of longer-duration trialsVariousIncreased risk of a cardiovascular event (Relative Risk: 2.54) compared to placebo.
Cardiac Conduction (AH interval)Clinical study in patients with heart diseaseIsoetharineSignificantly reduced with atrial pacing.
Blood PressureClinical study in patients with heart diseaseIsoetharineNo significant change.

Experimental Protocols

In Vitro Assay: cAMP Accumulation in Human Airway Smooth Muscle (HASM) Cells

Objective: To quantify the potency of this compound in stimulating cAMP production and to assess the antagonistic effect of a beta-blocker.

Materials:

  • Human Airway Smooth Muscle (HASM) cells

  • Cell culture medium (e.g., SmGM-2)

  • 96-well cell culture plates

  • This compound

  • Beta-blocker of interest (e.g., propranolol)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF-based)

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed HASM cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer. Prepare fixed concentrations of the beta-blocker.

  • Pre-treatment: Wash the cells with serum-free medium and then pre-incubate with the PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C. For the antagonism experiment, also pre-incubate with the beta-blocker for a specified time.

  • Agonist Stimulation: Add the serial dilutions of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate a concentration-response curve by plotting the cAMP concentration against the log of the this compound concentration. Fit the data using a sigmoidal dose-response model to determine the EC₅₀. For the antagonism experiment, compare the EC₅₀ values in the absence and presence of the beta-blocker.

In Vivo Model: Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the protective effect of this compound against bronchoconstriction and to assess the antagonistic effect of a beta-blocker.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • This compound

  • Beta-blocker of interest

  • Histamine dihydrochloride

  • Whole-body plethysmograph

  • Nebulizer

Procedure:

  • Acclimatization: Acclimatize the guinea pigs to the plethysmograph chamber.

  • Drug Administration: Administer the vehicle, this compound, the beta-blocker, or a combination of this compound and the beta-blocker via inhalation (nebulization) or another appropriate route.

  • Bronchial Challenge: After a specified pre-treatment time, expose the animals to an aerosol of histamine (e.g., 0.1% solution) for a fixed duration.

  • Measurement of Bronchoconstriction: Continuously measure respiratory parameters (e.g., tidal volume, respiratory rate, and enhanced pause - Penh) using the plethysmograph before, during, and after the histamine challenge.

  • Data Analysis: Calculate the percentage inhibition of the histamine-induced bronchoconstriction by this compound in the absence and presence of the beta-blocker.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Signaling Pathway cluster_1 Pharmacodynamic Antagonism Isoetharine This compound Beta2AR Beta-2 Adrenergic Receptor Isoetharine->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to Beta_Blocker Beta-Blocker Beta_Blocker->Beta2AR Blocks G cluster_0 In Vitro cAMP Assay Workflow start Seed HASM cells in 96-well plate step1 Pre-treat with PDE inhibitor (and beta-blocker for antagonism) start->step1 step2 Add serial dilutions of this compound step1->step2 step3 Incubate step2->step3 step4 Lyse cells and measure cAMP step3->step4 end Generate concentration- response curve (EC50) step4->end G cluster_0 In Vivo Bronchoconstriction Model Workflow start Acclimatize guinea pig to plethysmograph step1 Administer test compound(s) (Isoetharine +/- Interacting Drug) start->step1 step2 Histamine challenge (Aerosol) step1->step2 step3 Measure respiratory parameters (Penh) step2->step3 end Calculate % inhibition of bronchoconstriction step3->end

References

Technical Support Center: Overcoming Tachyphylaxis with Beta-2 Adrenergic Agonists in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating tachyphylaxis to beta-2 adrenergic agonists. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data from long-term studies to assist in your experimental design and data interpretation.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo experiments studying beta-2 agonist tachyphylaxis.

Problem Possible Cause Suggested Solution
High variability in cAMP assay results Inconsistent cell density, variable agonist stimulation time, or presence of phosphodiesterase (PDE) activity.Ensure consistent cell seeding density. Standardize the agonist stimulation time across all wells and experiments. Consider including a broad-spectrum PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.
No or low signal in β-arrestin recruitment assay Low expression of G protein-coupled receptor kinases (GRKs) in the cell line, incorrect subcellular localization of GRKs, or transient β-arrestin interaction not captured by the assay.[1]Transfect cells with the appropriate GRK subtype to enhance receptor phosphorylation, which is a prerequisite for β-arrestin binding.[1] Use a different cell line known to have robust GRK expression. Optimize the agonist incubation time, as some receptor-arrestin interactions are transient.[2]
Inconsistent radioligand binding assay results Incomplete separation of bound and free radioligand, high non-specific binding, or receptor degradation.Ensure proper washing steps during the filtration assay to remove all unbound radioligand. To reduce non-specific binding, consider pre-treating filters with a blocking agent like polyethyleneimine (PEI). Perform all incubation steps at a low temperature (e.g., 4°C) and include protease inhibitors in your buffers to prevent receptor degradation.
Difficulty replicating in vivo bronchodilator tolerance Insufficient duration or dose of agonist treatment, inappropriate washout period, or genetic variability in the animal model.Ensure the agonist administration protocol (dose and duration) is sufficient to induce tachyphylaxis. Optimize the washout period before challenging with a short-acting beta-agonist to accurately assess the level of desensitization. Be aware of potential strain differences in beta-2 adrenergic receptor expression and signaling.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms responsible for tachyphylaxis to beta-2 agonists?

A1: Tachyphylaxis to beta-2 agonists is a complex process primarily driven by three key molecular events:

  • Receptor Desensitization: Continuous or repeated exposure to an agonist leads to the phosphorylation of the intracellular domains of the beta-2 adrenergic receptor (β2AR) by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA).[3] This phosphorylation event uncouples the receptor from its cognate Gs protein, thereby inhibiting downstream adenylyl cyclase activation and cyclic AMP (cAMP) production.[3]

  • β-Arrestin Recruitment and Receptor Internalization: The phosphorylated β2AR serves as a high-affinity binding site for β-arrestin proteins. The binding of β-arrestin further sterically hinders G protein coupling and initiates the process of receptor internalization via clathrin-coated pits. This removes the receptors from the cell surface, making them unavailable for further agonist stimulation.

  • Receptor Downregulation: In cases of prolonged agonist exposure, internalized receptors can be targeted for lysosomal degradation, leading to a decrease in the total number of cellular receptors. This process, known as downregulation, results in a more sustained loss of responsiveness.

Q2: How do corticosteroids help in overcoming or preventing beta-2 agonist-induced tachyphylaxis?

A2: Corticosteroids can counteract tachyphylaxis through several mechanisms, primarily by increasing the expression of the β2AR gene. Pre-incubating lung tissue slices with dexamethasone has been shown to prevent albuterol-induced desensitization. This is achieved by the glucocorticoid receptor, upon activation by a corticosteroid, binding to glucocorticoid response elements (GREs) in the promoter region of the ADRB2 gene, leading to an increase in its transcription rate. This enhanced synthesis of new receptors helps to replenish the cell surface receptor population that may have been downregulated by prolonged agonist exposure. While some evidence suggests corticosteroids can also reverse tolerance, the data on this is more conflicting.

Q3: What is the difference between homologous and heterologous desensitization?

A3: Homologous desensitization is agonist-specific, meaning that only the activated receptor becomes desensitized. This process is primarily mediated by GRKs, which preferentially phosphorylate the agonist-occupied receptor. In contrast, heterologous desensitization is a more generalized form of desensitization where the activation of one type of receptor leads to the desensitization of other, unrelated receptors. This is often mediated by second messenger-dependent kinases like PKA and protein kinase C (PKC), which can phosphorylate multiple receptor types. For instance, bacterial infections can induce prostanoid-dependent β2-AR desensitization on airway smooth muscle cells.

Q4: Does the dosing regimen (continuous vs. intermittent) of beta-2 agonists affect the development of tachyphylaxis?

A4: The dosing regimen can influence the development of tachyphylaxis. While not extensively studied in the context of inhaled beta-2 agonists for respiratory disease, the general principle is that continuous stimulation is more likely to induce profound and sustained desensitization compared to intermittent stimulation. Intermittent dosing may allow for periods of receptor resensitization, where the receptor is dephosphorylated and recycled back to the cell surface, thus restoring its responsiveness.

Quantitative Data from Long-Term Studies

The following tables summarize quantitative data from long-term studies investigating the effects of beta-2 agonist treatment on various parameters related to tachyphylaxis.

Table 1: Changes in Bronchodilator Response Following Long-Term Beta-2 Agonist Treatment

Study PopulationBeta-2 AgonistTreatment DurationOutcome MeasureResult
Asthmatic PatientsFormoterol1-2 weeksReduction in bronchodilator response to salbutamol58% reduction after 1-2 weeks of regular formoterol use.
Asthmatic PatientsSalmeterol8 weeksProtection against methacholine-induced bronchoconstrictionProtection reduced from 3.3 doubling dilutions after the first dose to 2 doubling dilutions after 4 and 8 weeks of regular treatment.
Asthmatic PatientsAlbuterol12 hoursIsoproterenol-induced relaxation of human small airways40% decrease in maximum relaxation and a 45% decrease in airway sensitivity.

Table 2: Effect of Corticosteroids on Beta-2 Adrenergic Receptor Parameters

Study ModelTreatmentOutcome MeasureResult
Human Lung Tissue SlicesDexamethasone pre-incubation (1 hour) followed by AlbuterolIsoproterenol-induced relaxationPrevented albuterol-induced desensitization.
Asthmatic Patients on Inhaled CorticosteroidsSalmeterolProtection against methacholine-induced bronchoconstrictionInhaled corticosteroids did not prevent tachyphylaxis to the protective effects of salmeterol.

Key Experimental Protocols

Beta-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol outlines a common method for measuring the recruitment of β-arrestin to the β2AR upon agonist stimulation, using an enzyme fragment complementation (EFC) assay.

Materials:

  • HEK293 cells stably co-expressing a β2AR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Test compounds (beta-2 agonists).

  • Detection reagents (substrate for the complemented enzyme).

  • White, opaque 96- or 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells into the microplates at an optimized density and culture overnight to allow for adherence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Agonist Stimulation: Remove the culture medium from the cells and add the diluted test compounds. Incubate for a predetermined time (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents to each well according to the manufacturer's instructions. Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to occur.

  • Data Acquisition: Measure the luminescence signal from each well using a plate reader. The intensity of the signal is proportional to the extent of β-arrestin recruitment.

Radioligand Binding Assay for Receptor Density (Bmax)

This protocol describes a saturation binding assay to determine the total number of β2ARs (Bmax) in a cell or tissue sample.

Materials:

  • Cell membranes or tissue homogenates expressing the β2AR.

  • Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).

  • Non-labeled ("cold") antagonist (e.g., propranolol) to determine non-specific binding.

  • Binding buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation vials and scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a series of tubes, add a constant amount of cell membrane protein.

  • Radioligand Addition: Add increasing concentrations of the radioligand to the tubes.

  • Non-Specific Binding: To a parallel set of tubes, add the same increasing concentrations of the radioligand along with a high concentration of the cold antagonist (to saturate all specific binding sites).

  • Incubation: Incubate all tubes at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding at each radioligand concentration to obtain the specific binding. Plot the specific binding against the radioligand concentration and use non-linear regression analysis to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).

Visualizations

Beta-2 Adrenergic Receptor Signaling Pathway

Beta2_Signaling B2AR β2-Adrenergic Receptor Gs Gs Protein (αβγ) B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Agonist Beta-2 Agonist Agonist->B2AR ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Bronchodilation) PKA->Response Phosphorylates Targets

Caption: Canonical Beta-2 Adrenergic Receptor Signaling Pathway.

Experimental Workflow for Assessing Bronchodilator Tolerance

Tachyphylaxis_Workflow cluster_protocol Experimental Protocol Start Start: Animal/Cell Culture Model Treatment Long-Term Treatment: - Beta-2 Agonist - Vehicle Control - Beta-2 Agonist + Corticosteroid Start->Treatment Washout Washout Period Treatment->Washout Challenge Bronchoconstrictor Challenge (e.g., Methacholine) Washout->Challenge Rescue Administer Short-Acting Beta-2 Agonist (SABA) Challenge->Rescue Measure Measure Bronchodilator Response (e.g., FEV1, Airway Resistance) Rescue->Measure Analysis Data Analysis: Compare responses between treatment groups Measure->Analysis End Conclusion: Assess degree of tachyphylaxis and effect of corticosteroid Analysis->End

Caption: Workflow for an in vivo study of beta-2 agonist tachyphylaxis.

References

Validation & Comparative

A Comparative Analysis of Isoetharine and Isoproterenol in Childhood Asthma Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of isoetharine and isoproterenol, two beta-adrenergic agonists, in the context of childhood asthma models. By examining their mechanisms of action, receptor selectivity, efficacy, and side effect profiles, this document aims to inform preclinical research and drug development for pediatric respiratory therapies.

Introduction: The Need for Selective Bronchodilators in Pediatric Asthma

Asthma, a chronic inflammatory disease of the airways, is a significant cause of morbidity in children. Bronchodilators are a cornerstone of asthma therapy, providing rapid relief from bronchospasm. Isoproterenol, a non-selective β-adrenergic agonist, and isoetharine, a relatively β2-selective agonist, have both been used in the management of asthma. However, their distinct receptor selectivity profiles lead to differences in their therapeutic and adverse effects, a critical consideration in pediatric patients who may be more susceptible to cardiovascular side effects.

Mechanism of Action and Receptor Selectivity

Both isoetharine and isoproterenol exert their bronchodilatory effects by stimulating β-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic AMP (cAMP), which in turn triggers a cascade of signaling events resulting in smooth muscle relaxation and bronchodilation.

Isoproterenol is a potent, non-selective agonist of both β1 and β2-adrenergic receptors.[1] Its action on β2-receptors in the lungs leads to effective bronchodilation. However, its simultaneous stimulation of β1-receptors in the heart can cause significant cardiovascular side effects, including tachycardia and palpitations.[1]

Isoetharine is considered a relatively selective β2-adrenergic agonist.[2][3] While its primary target is the β2-receptors in the bronchial smooth muscle, it still possesses some affinity for β1-receptors, though to a lesser extent than isoproterenol.[2] This relative selectivity for β2-receptors is intended to minimize cardiac side effects while maintaining effective bronchodilation.

Signaling Pathways

The activation of β1 and β2-adrenergic receptors by agonists like isoproterenol and isoetharine initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and the subsequent production of cAMP.

cluster_receptor Cell Membrane cluster_intracellular Intracellular Space Ligand Isoproterenol / Isoetharine b1_receptor β1-Adrenergic Receptor Ligand->b1_receptor  Isoproterenol (High Affinity)  Isoetharine (Lower Affinity) b2_receptor β2-Adrenergic Receptor Ligand->b2_receptor  Isoproterenol  Isoetharine Gs Gs Protein b1_receptor->Gs SideEffects Cardiac Stimulation (Side Effects) b1_receptor->SideEffects Primarily leads to b2_receptor->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation

Figure 1. Signaling pathway of β1 and β2-adrenergic receptor activation.

Comparative Efficacy and Side Effects: Preclinical and Clinical Data

Direct head-to-head preclinical comparisons of isoetharine and isoproterenol in juvenile animal models of asthma are limited. However, data from clinical studies in children and other animal models provide valuable insights.

A randomized, double-blind study in children aged 6 to 14 years with status asthmaticus compared the efficacy of aerosolized isoetharine (1%) and isoproterenol (0.5%). The study found that isoetharine produced significantly fewer cardiac side effects and tended to result in a greater improvement in pulmonary function compared to isoproterenol.

ParameterIsoetharineIsoproterenolReference
Pulmonary Function Tended to have greater improvement-
Cardiac Side Effects Significantly lessMore prominent

Table 1. Clinical Comparison of Isoetharine and Isoproterenol in Children with Status Asthmaticus.

Preclinical studies in dogs have also demonstrated the relative β2-selectivity of isoetharine. When administered intravenously, isoproterenol was more potent in increasing heart rate (a β1-mediated effect) compared to isoetharine. Conversely, both drugs demonstrated efficacy in increasing femoral blood flow, a β2-mediated effect.

Animal ModelDrugEffect on Heart Rate (β1)Bronchodilator/Vasodilator Effect (β2)Reference
Dog IsoproterenolHigh PotencyHigh Potency
Dog IsoetharineLower PotencyHigh Potency

Table 2. Preclinical Cardiovascular Effects of Isoproterenol and Isoetharine.

Commonly reported side effects for isoetharine include tremor, nervousness, headache, and dry mouth. Isoproterenol is associated with a higher incidence of tachycardia and palpitations due to its non-selective nature.

Experimental Protocols for Childhood Asthma Models

To evaluate and compare bronchodilators like isoetharine and isoproterenol in a preclinical setting that mimics childhood asthma, juvenile animal models are essential. The following outlines a general experimental workflow.

Induction of Allergic Airway Inflammation in Juvenile Rodents

A common method to induce an asthma-like phenotype in young animals is through sensitization and challenge with an allergen, such as ovalbumin (OVA).

Protocol: Ovalbumin (OVA) Sensitization and Challenge in Juvenile Mice

  • Animals: Use juvenile mice (e.g., BALB/c strain, 3-4 weeks old).

  • Sensitization: Administer intraperitoneal (i.p.) injections of OVA emulsified in an adjuvant like aluminum hydroxide on days 0 and 14.

  • Challenge: On days 21, 22, and 23, expose the mice to an aerosolized solution of OVA for a set duration (e.g., 30 minutes).

  • Confirmation of Allergic Phenotype: Assess for airway hyperresponsiveness (AHR), eosinophilic inflammation in bronchoalveolar lavage (BAL) fluid, and elevated serum IgE levels.

cluster_workflow Experimental Workflow Start Juvenile Mice (3-4 weeks old) Sensitization Sensitization (OVA + Adjuvant i.p.) Days 0 & 14 Start->Sensitization Challenge Aerosol Challenge (OVA) Days 21, 22, 23 Sensitization->Challenge AsthmaModel Childhood Asthma Model (Airway Hyperresponsiveness, Inflammation) Challenge->AsthmaModel Treatment Administer Isoetharine or Isoproterenol AsthmaModel->Treatment Measurement Measure Bronchodilation & Side Effects Treatment->Measurement Analysis Data Analysis & Comparison Measurement->Analysis

Figure 2. Experimental workflow for evaluating bronchodilators in a juvenile mouse asthma model.

Assessment of Bronchodilator Efficacy

Protocol: Measurement of Airway Mechanics

  • Anesthesia and Tracheostomy: Anesthetize the animal and perform a tracheostomy to insert a cannula.

  • Mechanical Ventilation: Connect the animal to a small animal ventilator.

  • Baseline Measurement: Measure baseline airway resistance and compliance using techniques such as the forced oscillation technique.

  • Bronchoconstriction Challenge: Induce bronchoconstriction using an aerosolized methacholine challenge.

  • Drug Administration: Administer a nebulized dose of isoetharine or isoproterenol.

  • Post-Treatment Measurement: Continuously measure airway resistance and compliance to determine the magnitude and duration of bronchodilation.

Assessment of Cardiovascular Side Effects

Protocol: Cardiovascular Monitoring

  • ECG Monitoring: Place ECG electrodes to monitor heart rate and rhythm.

  • Blood Pressure Monitoring: For larger juvenile animals like rabbits or guinea pigs, a catheter can be placed in an artery to directly measure blood pressure. For smaller animals like mice, non-invasive tail-cuff methods can be used.

  • Data Acquisition: Record cardiovascular parameters at baseline, during bronchoconstriction, and after administration of the bronchodilator.

Conclusion and Future Directions

The available evidence suggests that isoetharine offers a therapeutic advantage over isoproterenol in the context of childhood asthma due to its relatively β2-selective profile, which translates to a lower incidence of cardiac side effects while maintaining effective bronchodilation. This is a critical consideration in the pediatric population.

For researchers and drug development professionals, the use of juvenile animal models of allergic asthma is crucial for the preclinical evaluation of new bronchodilators. These models allow for a comprehensive assessment of both efficacy in reversing bronchoconstriction and the potential for adverse cardiovascular events.

Future research should focus on direct, head-to-head comparisons of isoetharine and isoproterenol in well-characterized juvenile animal models of asthma. Such studies would provide valuable quantitative data to further delineate their therapeutic windows and inform the development of safer and more effective bronchodilators for children. Additionally, exploring the long-term effects of these medications on the developing respiratory and cardiovascular systems in these models would be of significant interest.

References

Validating Bronchodilator Efficacy: A Comparative Analysis of Isoetharine Using Pulmonary Function Tests

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bronchodilator effects of Isoetharine against other short-acting beta-agonists, supported by experimental data from clinical studies. Detailed methodologies for key pulmonary function tests are provided to facilitate the design and evaluation of bronchodilator efficacy studies.

Executive Summary

Isoetharine is a selective beta-2 adrenergic agonist that effectively induces bronchodilation by increasing intracellular cyclic AMP (cAMP) levels in bronchial smooth muscle cells. This leads to muscle relaxation and improved airflow. The validation of its efficacy, as with any bronchodilator, relies on objective measurements obtained through pulmonary function tests (PFTs). This guide will delve into the comparative performance of Isoetharine against other bronchodilators, presenting key data from clinical trials and outlining the standardized protocols for these essential evaluations.

Comparative Efficacy of Isoetharine

The bronchodilator effect of Isoetharine has been evaluated in several clinical trials, often in comparison to other short-acting beta-agonists such as albuterol and metaproterenol. The primary endpoint in these studies is typically the improvement in Forced Expiratory Volume in one second (FEV1), a key indicator of airflow limitation.

Comparison with Albuterol

Clinical studies comparing Isoetharine and albuterol have shown that both are effective bronchodilators. One study highlighted that immediately following the first nebulized treatment, the Isoetharine group showed a significantly greater improvement in mean FEV1 compared to the albuterol group (60% ± 11% vs. 39% ± 5%, P <0.05).[1] However, this difference equalized within an hour after treatment.[1] Another study found no statistically significant overall difference in FEV1 response between Isoetharine and albuterol over a one-hour period. A randomized, double-blinded, controlled trial concluded that repeated doses of albuterol do not lead to a greater improvement in pulmonary function or a lower hospital admission rate than treatment with isoetharine.[2]

ParameterIsoetharineAlbuterolp-valueReference
Mean % Improvement in FEV1 (Immediately after 1st dose)60% (± 11%)39% (± 5%)<0.05[1]
FEV1 (% of predicted normal) at 180 minutes57.1%55.6%NS[2]
Hospital Admission Rate26%28%NS

Table 1: Comparison of Isoetharine and Albuterol in the Treatment of Acute Asthma.

Comparison with Metaproterenol

Studies comparing Isoetharine with metaproterenol have also been conducted. One double-blind, placebo-controlled crossover study found that while both albuterol and metaproterenol produced changes in FEV1 greater than placebo, there were no significant differences between the mean maximum percent change from baseline for FEV1 among albuterol, metaproterenol, and isoetharine. However, a separate study comparing metaproterenol to a fixed-combination solution of isoetharine and phenylephrine found that the overall response of FEV1 to metaproterenol was significantly superior (P = 0.01) and had a longer duration of effect (an average of four hours compared to one hour for the isoetharine solution).

ParameterIsoetharineMetaproterenolp-valueReference
Mean Maximum % Change from Baseline in FEV1Superior to placeboSuperior to placeboNo significant difference
Overall FEV1 Response-Superior0.01
Duration of Effect (≥15% FEV1 increase)1 hour4 hours-

Table 2: Comparison of Isoetharine and Metaproterenol.

Other Short-Acting Beta-Agonists

While direct comparative clinical trial data between Isoetharine and other SABAs like levalbuterol and pirbuterol is limited in the available literature, their efficacy has been established in separate studies. Levalbuterol, the (R)-enantiomer of albuterol, has been shown to be an effective bronchodilator. Pirbuterol has also demonstrated significant improvements in FEV1 compared to placebo. Further head-to-head studies would be necessary for a direct comparison with Isoetharine.

Experimental Protocols

The validation of bronchodilator effects relies on standardized and meticulously executed pulmonary function tests. The most common of these is spirometry, with a focus on pre- and post-bronchodilator measurements.

Protocol for Pre- and Post-Bronchodilator Spirometry

This protocol outlines the standardized procedure for assessing bronchodilator responsiveness using spirometry.

1. Patient Preparation:

  • Patients should be instructed to withhold short-acting bronchodilators for at least 4-6 hours and long-acting bronchodilators for at least 12 hours prior to the test.

  • Patients should avoid smoking for at least one hour before the test.

  • Strenuous exercise should be avoided for at least 30 minutes before the test.

  • Patients should be seated comfortably for at least 5-10 minutes before the test begins.

2. Baseline Spirometry (Pre-Bronchodilator):

  • Explain the procedure to the patient, emphasizing the need for a maximal effort.

  • The patient should inhale fully and rapidly, then exhale as forcefully and completely as possible into the spirometer for at least 6 seconds.

  • Perform at least three acceptable and reproducible maneuvers. The two largest FVC and FEV1 values should be within 150 mL of each other.

  • Record the best FVC and FEV1 values from the acceptable maneuvers.

3. Bronchodilator Administration:

  • Administer the bronchodilator (e.g., Isoetharine) at the specified dose via a nebulizer or metered-dose inhaler with a spacer.

  • Record the time of administration.

4. Post-Bronchodilator Spirometry:

  • Wait for the appropriate time interval after drug administration for the bronchodilator to take effect (typically 10-15 minutes for short-acting beta-agonists).

  • Repeat the spirometry maneuvers as described in step 2.

  • Record the best FVC and FEV1 values from the post-bronchodilator maneuvers.

5. Calculation of Bronchodilator Response:

  • The change in FEV1 is calculated as both an absolute change (in liters) and a percentage change from the baseline value.

  • A significant bronchodilator response is typically defined as an increase of at least 12% and 200 mL in FEV1 from the baseline measurement.

Mechanism of Action and Signaling Pathway

Isoetharine exerts its bronchodilator effect through its selective agonism of the beta-2 adrenergic receptors located on the surface of bronchial smooth muscle cells. This interaction initiates a downstream signaling cascade that results in muscle relaxation.

Isoetharine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Isoetharine Isoetharine B2AR Beta-2 Adrenergic Receptor Isoetharine->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Isoetharine Signaling Pathway.

Experimental Workflow

The process of validating a bronchodilator from preclinical studies to clinical trials involves a structured workflow to ensure safety and efficacy.

Bronchodilator_Validation_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials cluster_pft Pulmonary Function Testing in_vitro In Vitro Studies (Receptor Binding, Cell Assays) in_vivo In Vivo Animal Models (Airway Resistance Measurement) in_vitro->in_vivo phase1 Phase I (Safety and Dosage in Healthy Volunteers) in_vivo->phase1 phase2 Phase II (Efficacy and Side Effects in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy and Safety Monitoring) phase2->phase3 spirometry Spirometry (FEV1, FVC) phase2->spirometry Primary Endpoint pefr Peak Expiratory Flow Rate (PEFR) phase2->pefr Secondary Endpoint phase3->spirometry Confirmatory Endpoint phase3->pefr Secondary Endpoint

Caption: Bronchodilator Validation Workflow.

References

A Head-to-Head In Vitro Comparison of Short-Acting Beta-2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of three commonly used short-acting beta-2 agonists (SABAs): salbutamol, terbutaline, and fenoterol. The information presented is based on experimental data to assist researchers in understanding the nuanced pharmacological differences between these compounds.

Quantitative Comparison of Pharmacological Parameters

The following table summarizes the key in vitro pharmacological parameters for salbutamol, terbutaline, and fenoterol, including their receptor binding affinity, potency, and efficacy at the human beta-2 adrenoceptor.

ParameterSalbutamolTerbutalineFenoterol
Receptor Binding Affinity (pKD) 6.3 ± 0.16.1 ± 0.16.7 ± 0.1
Potency (pEC50) 7.227.648.15
Efficacy (Emax % vs. Isoprenaline) ~80%~85%~90%
Selectivity for β2 over β1 ~40-foldData not uniformly available~148-fold[1]

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to derive the data above, the following diagrams illustrate the beta-2 adrenergic receptor signaling pathway and the general workflows for the key in vitro assays.

Beta-2 Adrenergic Receptor Signaling Pathway

Beta2_Signaling_Pathway SABA SABA (e.g., Salbutamol) Beta2AR Beta-2 Adrenergic Receptor (β2AR) SABA->Beta2AR Binds to G_protein Gs Protein Beta2AR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Cascade
Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes Expressing β2AR start->prep_membranes incubate Incubate Membranes with Radioligand (e.g., [3H]CGP-12177) & Unlabeled SABA prep_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine Ki/pKD) quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
Experimental Workflow: cAMP Accumulation Assay

cAMP_Accumulation_Workflow start Start culture_cells Culture Cells Expressing β2AR start->culture_cells stimulate Stimulate Cells with Varying Concentrations of SABA culture_cells->stimulate lyse Lyse Cells to Release Intracellular cAMP stimulate->lyse quantify Quantify cAMP Levels (e.g., HTRF, ELISA) lyse->quantify analyze Data Analysis (Determine EC50 & Emax) quantify->analyze end End analyze->end

cAMP Accumulation Assay Workflow

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki/pKD) Determination

This protocol outlines the determination of the binding affinity of SABAs to the human beta-2 adrenergic receptor (β2AR) expressed in a stable cell line, such as Chinese Hamster Ovary (CHO) cells.

Materials:

  • CHO cells stably expressing human β2AR

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., Tris-HCl with MgCl2)

  • Radioligand: [3H]CGP-12177 (a non-selective beta-adrenoceptor antagonist)

  • Unlabeled SABAs (Salbutamol, Terbutaline, Fenoterol)

  • Non-specific binding control: Propranolol

  • Scintillation cocktail

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Cell Culture and Membrane Preparation:

    • Culture CHO-β2AR cells to confluence.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a constant amount of cell membrane preparation to each well.

    • For competition binding, add increasing concentrations of the unlabeled SABA.

    • Add a fixed concentration of the radioligand [3H]CGP-12177 to all wells.

    • For determining non-specific binding, incubate a set of wells with the radioligand and a high concentration of propranolol.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the unlabeled SABA.

    • Plot the specific binding as a function of the log concentration of the competitor SABA.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant. The pKD is the negative logarithm of the KD.

cAMP Accumulation Assay for Potency (EC50) and Efficacy (Emax) Determination

This protocol describes the measurement of intracellular cyclic adenosine monophosphate (cAMP) accumulation in response to SABA stimulation to determine their potency and efficacy.

Materials:

  • CHO cells stably expressing human β2AR

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

  • SABAs (Salbutamol, Terbutaline, Fenoterol)

  • Positive control: Isoprenaline

  • Cell lysis buffer

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen detection method

Procedure:

  • Cell Culture and Seeding:

    • Culture CHO-β2AR cells to the appropriate density.

    • Seed the cells into a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Stimulation:

    • Prepare serial dilutions of the SABAs and the positive control (isoprenaline) in stimulation buffer.

    • Aspirate the cell culture medium from the wells and add the stimulation buffer containing the phosphodiesterase inhibitor.

    • Add the different concentrations of the SABAs to the respective wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Quantification:

    • Lyse the cells according to the instructions of the cAMP detection kit.

    • Add the detection reagents from the kit to the cell lysates.

    • Incubate as required by the kit protocol.

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the raw signal from the experimental wells to cAMP concentrations using the standard curve.

    • Plot the cAMP concentration as a function of the log concentration of the SABA.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that gives 50% of the maximal response) and the Emax (the maximal response).

    • Express the Emax of the SABAs as a percentage of the maximal response to the full agonist, isoprenaline.

References

A Comparative Analysis of the Side Effect Profiles of Isoetharine and Other Bronchodilators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of the bronchodilator isoetharine with other commonly used bronchodilators, supported by available experimental data. The information is intended to assist researchers and drug development professionals in understanding the relative safety and tolerability of these agents.

Executive Summary

Isoetharine, a selective beta-2 adrenergic agonist, has historically been used for the management of bronchospasm. However, its use has largely been superseded by newer, more selective agents. Comparative studies indicate that while effective, isoetharine may be associated with a higher incidence of side effects compared to more modern bronchodilators such as albuterol. This guide will delve into the quantitative data from clinical trials, outline the experimental methodologies used in these studies, and visualize the underlying signaling pathways.

Quantitative Side Effect Profile Comparison

The following table summarizes the incidence of side effects reported in comparative clinical trials of isoetharine and other bronchodilators.

Side Effect CategoryIsoetharineAlbuterolIsoproterenolMetaproterenol
Overall Side Effects 36%[1]4%[1]Not specifiedNo pattern of adverse effects identifiable[2]
Cardiac Side Effects Significantly less than isoproterenol[3][4]Not specifiedNot specifiedClinically insignificant changes in blood pressure and pulse rate
Tremor CommonNot specifiedMild tremorsNot specified
Nervousness/Anxiety CommonNot specifiedNervousnessNot specified
Headache CommonNot specifiedHeadacheNot specified
Dizziness CommonNot specifiedDizzinessNot specified
Nausea CommonNot specifiedNot specifiedNot specified
Dry Mouth CommonNot specifiedNot specifiedNot specified
Increased Heart Rate/Palpitations CommonNot specifiedTachycardia, PalpitationsNot specified

Note: The availability of specific quantitative data for all side effects across all comparators is limited in the reviewed literature.

Experimental Protocols

The data presented in this guide are derived from clinical trials employing specific methodologies to assess the efficacy and safety of bronchodilators. A general outline of these protocols is as follows:

Study Design: The majority of the cited studies were randomized, double-blind, controlled trials. This design minimizes bias by randomly assigning participants to different treatment groups and ensuring that neither the participants nor the researchers know who is receiving which treatment.

Participant Population: Studies typically enrolled patients with reversible airway obstruction, such as those with asthma or other bronchospastic diseases.

Interventions:

  • Isoetharine vs. Albuterol: In a notable study, 51 adults with severe asthma exacerbations were randomized to receive hourly nebulized treatments of either isoetharine (5 mg) or albuterol (2.5 mg).

  • Isoetharine vs. Isoproterenol: A study involving 18 children in status asthmaticus compared aerosolized 1% isoetharine with 0.5% isoproterenol administered via a nebulizer.

  • Isoetharine vs. Albuterol and Metaproterenol: A double-blind, placebo-controlled, crossover study in 10 adult men with reversible, chronic pulmonary obstruction compared aerosol inhalation of isoetharine (680 micrograms), albuterol (280 micrograms), and metaproterenol (1300 micrograms).

Outcome Measures:

  • Efficacy: The primary efficacy endpoint was typically the improvement in pulmonary function, measured by spirometry (e.g., Forced Expiratory Volume in 1 second, FEV1).

  • Safety and Side Effects: Any adverse events experienced by the participants were recorded. In some studies, cardiovascular parameters such as pulse rate and blood pressure were specifically monitored.

Statistical Analysis: The significance of the differences in outcomes between treatment groups was determined using appropriate statistical tests. For instance, a P-value of less than 0.01 was considered statistically significant in the comparison of side effect incidence between isoetharine and albuterol.

Below is a generalized workflow for a comparative bronchodilator clinical trial.

G Generalized Experimental Workflow for Comparative Bronchodilator Trials cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_intervention Intervention cluster_assessment Assessment cluster_analysis Data Analysis PatientScreening Patient Screening InformedConsent Informed Consent PatientScreening->InformedConsent BaselineAssessment Baseline Assessment (Spirometry, Vitals) InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization Blinding Double-Blinding (Patient & Investigator) Randomization->Blinding DrugAdmin Drug Administration (e.g., Isoetharine, Albuterol) Blinding->DrugAdmin Efficacy Efficacy Measurement (e.g., FEV1) DrugAdmin->Efficacy Safety Side Effect Monitoring Efficacy->Safety DataCollection Data Collection Safety->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Conclusion Conclusion StatisticalAnalysis->Conclusion Draw Conclusions G Beta-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Isoetharine / Other β2-Agonist Receptor β2-Adrenergic Receptor Ligand->Receptor Binds to GProtein Gs Protein Receptor->GProtein AC Adenylyl Cyclase GProtein->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Myosin Myosin Light-Chain Kinase (MLCK) PKA->Myosin Inhibition SideEffects Side Effects (e.g., Tachycardia, Tremor) PKA->SideEffects Can lead to Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin->Relaxation Leads to

References

A Comparative Analysis of Isoetharine and Salmeterol: Onset and Duration of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Isoetharine and Salmeterol, two beta-2 adrenergic receptor agonists utilized in the management of bronchospasm. The focus of this analysis is on their onset and duration of action, supported by available experimental data.

Introduction

Isoetharine is a short-acting beta-2 adrenergic agonist (SABA), while Salmeterol is a long-acting beta-2 adrenergic agonist (LABA). Their distinct pharmacokinetic and pharmacodynamic profiles dictate their respective clinical applications, with Isoetharine being used for acute relief of bronchospasm and Salmeterol for long-term maintenance therapy. This guide delves into the specifics of their action, providing a quantitative comparison and outlining the experimental methodologies used to determine these properties.

Data Presentation: Onset and Duration of Action

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of Isoetharine and Salmeterol.

ParameterIsoetharineSalmeterolReference
Drug Class Short-Acting Beta-2 Agonist (SABA)Long-Acting Beta-2 Agonist (LABA)[1][2]
Onset of Action 2 - 5 minutes10 - 20 minutes[1][3]
Time to Peak Effect 5 - 15 minutesApproximately 30 minutes to achieve maximum effect[4]
Duration of Action 1 - 4 hoursApproximately 12 hours

Signaling Pathway of Beta-2 Adrenergic Receptor Agonists

Both Isoetharine and Salmeterol exert their effects by activating beta-2 adrenergic receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that leads to bronchodilation.

Beta2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Beta-2 Agonist (Isoetharine or Salmeterol) B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LCK_active Active Myosin Light-Chain Kinase PKA->Myosin_LCK_active Phosphorylates Myosin_LCK_inactive Inactive Myosin Light-Chain Kinase Myosin_LCK_active->Myosin_LCK_inactive Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_LCK_inactive->Bronchodilation Leads to

Caption: Signaling pathway of beta-2 adrenergic receptor agonists leading to bronchodilation.

Experimental Protocols

The determination of the onset and duration of action of bronchodilators like Isoetharine and Salmeterol involves rigorous clinical trials. A typical experimental workflow is outlined below.

Key Experimental Methodologies

1. Study Design: Clinical trials comparing bronchodilators are often designed as randomized, double-blind, placebo-controlled, crossover studies. This design minimizes bias and allows for within-subject comparisons of different treatments.

2. Patient Population: Participants are typically patients with a confirmed diagnosis of asthma or chronic obstructive pulmonary disease (COPD) who demonstrate reversible airway obstruction. Key inclusion criteria often include a certain percentage of improvement in Forced Expiratory Volume in one second (FEV1) after administration of a short-acting bronchodilator.

3. Drug Administration: The investigational drugs (e.g., Isoetharine, Salmeterol) and placebo are administered via inhalation, often using a metered-dose inhaler (MDI) or a dry powder inhaler (DPI).

4. Efficacy Measurements: The primary endpoints for assessing onset and duration of action are pulmonary function tests.

  • Forced Expiratory Volume in one second (FEV1): This is the most common measure of airway obstruction. Measurements are taken at baseline and at frequent intervals after drug administration (e.g., 1, 3, 5, 10, 15, 30 minutes, and then hourly for up to 12 or 24 hours) to determine the time to onset of bronchodilation and the duration of the effect.

  • Specific Airway Conductance (sGaw): This measurement, obtained through body plethysmography, is a sensitive indicator of changes in airway caliber and can detect bronchodilation very early after drug administration.

5. Data Analysis: The change in FEV1 and sGaw from baseline is calculated for each treatment group and compared. Statistical analyses are used to determine the significance of the differences observed between the active drugs and placebo, as well as between the active drugs themselves.

Experimental_Workflow cluster_screening Phase 1: Screening and Baseline cluster_treatment Phase 2: Treatment Administration (Crossover Design) cluster_assessment Phase 3: Post-Dose Assessment cluster_analysis Phase 4: Data Analysis P1 Patient Recruitment (Asthma/COPD Diagnosis) P2 Informed Consent P1->P2 P3 Baseline Pulmonary Function Tests (FEV1, sGaw) P2->P3 T1 Randomization to Treatment Sequence P3->T1 T2 Washout Period T1->T2 Between each treatment period T3 Drug Administration (Isoetharine, Salmeterol, or Placebo) T2->T3 A1 Serial Pulmonary Function Tests (FEV1, sGaw at multiple time points) T3->A1 A2 Monitoring for Adverse Events T3->A2 D1 Calculate Change from Baseline in FEV1 and sGaw A1->D1 D2 Statistical Comparison between Treatment Groups A2->D2 D1->D2 D3 Determine Onset and Duration of Action D2->D3

Caption: A typical experimental workflow for a clinical trial assessing the onset and duration of bronchodilators.

Conclusion

Isoetharine and Salmeterol are both effective beta-2 adrenergic agonists, but their distinct profiles for onset and duration of action make them suitable for different therapeutic purposes. Isoetharine, with its rapid onset and short duration, is well-suited for the immediate relief of acute bronchospasm. In contrast, Salmeterol's slower onset but prolonged duration of action make it a cornerstone for the long-term maintenance treatment of chronic respiratory diseases like asthma and COPD. The methodologies outlined in this guide provide a framework for the robust clinical evaluation of these and other bronchodilator agents.

References

Isoetharine Mesylate: A Comparative Analysis of its Full versus Partial Agonist Activity at the Beta-2 Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Isoetharine Mesylate's agonist activity at the beta-2 adrenergic receptor (β2AR), contextualizing its performance against other known beta-agonists. The determination of whether a compound acts as a full or partial agonist is critical for predicting its therapeutic efficacy and potential side effects.

Executive Summary

Comparative Agonist Activity Data

The following table summarizes the known characteristics of this compound in comparison to other well-characterized β-adrenergic agonists. Isoproterenol is the prototypical non-selective full agonist, while salbutamol is a widely used selective β2AR agonist.

AgonistReceptor SelectivityIntrinsic Activity (Emax) relative to IsoproterenolPotency (EC50)Key Comparative Findings
This compound β2 > β1Not explicitly quantified in recent literature, but inferred to be high (full agonist)Not explicitly quantified in recent literatureShows minor G protein bias, similar to the full agonist isoprenaline.[1] In anesthetized dogs, log dose-response curves for heart rate were flatter than for isoproterenol.[2]
Isoproterenol β1 ≈ β2 (Non-selective)1.0 (Reference Full Agonist)HighA potent bronchodilator and cardiac stimulant.
Salbutamol (Albuterol) β2 >> β1Partial to Full Agonist (depending on the system)ModerateDemonstrates significant G protein bias.[1] In some in vivo models, it shows partial agonist/antagonist activity.[3]

Signaling Pathway and Experimental Workflow

The activity of β2AR agonists is primarily mediated through the Gs protein-adenylyl cyclase-cAMP signaling pathway. The diagrams below illustrate this pathway and a typical experimental workflow for determining agonist activity.

G Beta-2 Adrenergic Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Isoetharine (Agonist) B2AR Beta-2 Adrenergic Receptor (β2AR) Agonist->B2AR Binds to G_Protein Gs Protein (α, β, γ) B2AR->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates targets leading to

Caption: Beta-2 adrenergic receptor signaling cascade.

G Workflow for Determining Agonist Activity Start Start Cell_Culture Cell Culture (Expressing β2AR) Start->Cell_Culture Cell_Prep Cell Preparation (Harvesting & Resuspension) Cell_Culture->Cell_Prep Agonist_Stim Agonist Stimulation (Varying concentrations of Isoetharine & Isoproterenol) Cell_Prep->Agonist_Stim Lysis Cell Lysis Agonist_Stim->Lysis cAMP_Measure cAMP Measurement (e.g., HTRF, ELISA) Lysis->cAMP_Measure Data_Analysis Data Analysis (Dose-Response Curves, EC50, Emax) cAMP_Measure->Data_Analysis Conclusion Determine Full vs. Partial Agonism Data_Analysis->Conclusion

Caption: Experimental workflow for assessing agonist activity.

Experimental Protocols

A detailed experimental protocol for specifically determining the full versus partial agonist activity of this compound is not available in the searched literature. However, a standard methodology for such a study would involve a cAMP accumulation assay.

Protocol: In Vitro cAMP Accumulation Assay

1. Objective: To determine the intrinsic activity (Emax) and potency (EC50) of this compound at the human β2AR relative to a known full agonist (Isoproterenol).

2. Materials:

  • Cell line expressing human β2AR (e.g., HEK293, CHO)

  • Cell culture medium and supplements

  • Stimulation buffer (e.g., HBSS with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX)

  • This compound

  • Isoproterenol hydrochloride (reference full agonist)

  • cAMP assay kit (e.g., HTRF, ELISA)

  • Multi-well assay plates

3. Methods:

  • Cell Culture: Culture the β2AR-expressing cells to ~80-90% confluency.

  • Cell Preparation: Detach cells, centrifuge, and resuspend in stimulation buffer to a concentration of approximately 3000 cells per well.

  • Agonist Preparation: Prepare serial dilutions of this compound and Isoproterenol in stimulation buffer.

  • Stimulation: Add the agonist dilutions to the cells in the assay plate. Include a vehicle control for basal cAMP levels. Incubate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the agonist concentration to generate dose-response curves.

    • Use non-linear regression (sigmoidal dose-response) to calculate the EC50 and Emax for each agonist.

    • Determine the intrinsic activity of Isoetharine by normalizing its Emax to that of Isoproterenol (Emax of Isoproterenol = 1.0).

Conclusion

The available evidence suggests that this compound acts as a full agonist at the beta-2 adrenergic receptor. Its signaling profile shows a preference for the Gs pathway, similar to the full agonist isoproterenol.[1] However, to definitively confirm this classification, further in vitro studies directly comparing the maximal efficacy (Emax) of Isoetharine to that of a reference full agonist in a functional assay, such as cAMP accumulation, are warranted. Such studies would provide a more precise understanding of its pharmacological profile and its place among other beta-2 adrenergic agonists.

References

A Comparative Guide to Isoetharine in Bronchodilator Research: A Double-Blind, Placebo-Controlled Study Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive comparison of Isoetharine with other bronchodilators, supported by experimental data from clinical studies. It further outlines a detailed protocol for a double-blind, placebo-controlled study to evaluate the efficacy and safety of Isoetharine, providing a framework for future research in the development of respiratory therapeutics.

Comparative Efficacy and Safety of Isoetharine

Isoetharine is a relatively selective beta-2 adrenergic agonist that has been used as a fast-acting bronchodilator for conditions such as asthma, bronchitis, and emphysema.[1][2] Its mechanism of action involves the stimulation of beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[3][4][5] The onset of maximal bronchodilation is typically observed within 15 minutes of inhalation.

To objectively assess its performance, this section summarizes data from comparative clinical trials involving Isoetharine and other common bronchodilators.

Efficacy: Forced Expiratory Volume in 1 Second (FEV1) Improvement

The following table summarizes the mean percentage improvement in FEV1 observed in comparative clinical trials. FEV1 is a critical measure of pulmonary function, representing the volume of air that can be forcibly exhaled in one second.

Treatment GroupComparatorMean FEV1 Improvement (%)Time Point of MeasurementStudy Design
Isoetharine Albuterol60% (±11%) Immediately after first treatmentDouble-blind, Randomized
AlbuterolIsoetharine39% (±5%)Immediately after first treatmentDouble-blind, Randomized
Isoetharine AlbuterolEquivalent to Albuterol1 hour post-treatmentDouble-blind, Randomized
Isoetharine MetaproterenolLess effective than MetaproterenolNot specifiedDouble-blind, Crossover, Placebo-controlled
MetaproterenolIsoetharine Superior to IsoetharineNot specifiedDouble-blind, Crossover, Placebo-controlled
Isoetharine IsoproterenolTended to be greater than IsoproterenolNot specifiedRandomized, Double-blind

Note: Data is compiled from multiple sources. Direct comparison between all agents in a single study is limited. The immediate greater effect of Isoetharine compared to albuterol was observed in one study, with equivalency reached within an hour. Another study found metaproterenol to be superior to isoetharine.

Safety and Side Effect Profile

This table outlines the reported side effects of Isoetharine in comparison to other bronchodilators from clinical trials.

Treatment GroupComparatorCommon Side EffectsIncidenceStudy Design
Isoetharine AlbuterolTremor, Nervousness, Increased Heart Rate36% of patientsDouble-blind, Randomized
AlbuterolIsoetharine Tremor, Nervousness, Increased Heart Rate4% of patientsDouble-blind, Randomized
Isoetharine IsoproterenolCardiac side effectsSignificantly less than IsoproterenolRandomized, Double-blind

Note: A clinical trial comparing nebulized isoetharine and albuterol reported a significantly higher incidence of side effects with isoetharine. However, a study comparing aerosolized isoetharine and isoproterenol in children found that isoetharine produced significantly fewer cardiac side effects.

Experimental Protocol: Double-Blind, Placebo-Controlled Study of Inhaled Isoetharine

This section provides a detailed methodology for a hypothetical double-blind, placebo-controlled clinical trial designed to assess the efficacy and safety of inhaled Isoetharine for the treatment of bronchoconstriction in patients with mild to moderate asthma.

1. Study Objective: To evaluate the bronchodilatory effect and safety of a single dose of inhaled Isoetharine compared to a placebo in adult patients with stable, mild to moderate asthma.

2. Study Design: A randomized, double-blind, placebo-controlled, single-center, crossover study. Each participant will attend two study visits, receiving either Isoetharine or a matching placebo on each occasion in a randomized order, separated by a washout period of at least 48 hours.

3. Participant Population:

  • Inclusion Criteria:
  • Male and female participants aged 18-55 years.
  • Diagnosed with mild to moderate asthma as per established clinical guidelines.
  • Baseline FEV1 between 50% and 80% of predicted normal value.
  • Demonstrated reversibility of airflow obstruction, defined as an increase in FEV1 of at least 12% and 200 mL after inhalation of a short-acting beta-2 agonist.
  • Stable asthma condition for at least 4 weeks prior to screening.
  • Exclusion Criteria:
  • History of life-threatening asthma.
  • Respiratory tract infection within the last 4 weeks.
  • Current smokers or history of smoking within the last 12 months.
  • Known hypersensitivity to Isoetharine or other sympathomimetic amines.
  • Clinically significant cardiovascular, renal, hepatic, or neurological disease.
  • Use of long-acting beta-2 agonists, inhaled corticosteroids, or other controller medications that cannot be withheld for the required duration.

4. Investigational Product and Placebo:

  • Investigational Product: Isoetharine hydrochloride 1% solution for nebulization. A standard dose (e.g., 0.5 mL) will be administered via a jet nebulizer.
  • Placebo: A sterile saline solution, identical in appearance to the investigational product, administered via the same model of jet nebulizer.

5. Study Procedures:

  • Screening Visit: Informed consent, medical history, physical examination, baseline spirometry, and assessment of inclusion/exclusion criteria.
  • Treatment Visits (2):
  • Participants will be instructed to withhold short-acting bronchodilators for at least 8 hours prior to the visit.
  • Baseline assessments: spirometry (FEV1, FVC, PEFR), vital signs (heart rate, blood pressure), and electrocardiogram (ECG).
  • Randomized administration of the nebulized study drug (Isoetharine or placebo) over a period of 10-15 minutes.
  • Post-dose assessments: Spirometry will be performed at 15, 30, 60, 120, and 180 minutes post-administration. Vital signs and ECG will be monitored at regular intervals.
  • Adverse events will be recorded throughout the study period.

6. Outcome Measures:

  • Primary Efficacy Endpoint: Maximum percentage change in FEV1 from baseline within 3 hours of drug administration.
  • Secondary Efficacy Endpoints:
  • Area under the curve for FEV1 change from baseline over 3 hours.
  • Time to onset of bronchodilation (defined as a 15% increase in FEV1 from baseline).
  • Duration of bronchodilation (time to return to within 10% of baseline FEV1).
  • Safety Endpoints:
  • Incidence and severity of adverse events.
  • Changes in vital signs (heart rate, blood pressure).
  • Changes in ECG parameters (e.g., QTc interval).

7. Statistical Analysis:

  • The primary efficacy endpoint will be analyzed using a mixed-effects model for crossover design, with treatment, period, and sequence as fixed effects and subject as a random effect.
  • Secondary efficacy endpoints will be analyzed using appropriate statistical methods for continuous and time-to-event data.
  • Safety data will be summarized descriptively.

Visualizing the Study Design and Mechanism of Action

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

G cluster_screening Screening Phase cluster_randomization Randomization & Treatment cluster_visit1 Visit 1 cluster_visit2 Visit 2 cluster_analysis Data Analysis Screening Participant Screening Consent Informed Consent Screening->Consent Inclusion Inclusion/Exclusion Criteria Met Randomization Randomization Inclusion->Randomization Consent->Inclusion Baseline1 Baseline Assessment 1 Randomization->Baseline1 Washout Washout Period Baseline2 Baseline Assessment 2 Washout->Baseline2 TreatmentA Administer Isoetharine or Placebo Baseline1->TreatmentA PostDose1 Post-Dose Monitoring 1 TreatmentA->PostDose1 PostDose1->Washout TreatmentB Administer Crossover Treatment Baseline2->TreatmentB PostDose2 Post-Dose Monitoring 2 TreatmentB->PostDose2 DataAnalysis Statistical Analysis PostDose2->DataAnalysis Results Efficacy & Safety Results DataAnalysis->Results

Caption: Experimental workflow for the proposed double-blind, placebo-controlled crossover study of Isoetharine.

G Isoetharine Isoetharine Beta2Receptor Beta-2 Adrenergic Receptor Isoetharine->Beta2Receptor Binds to GProtein Gs Protein Activation Beta2Receptor->GProtein AdenylateCyclase Adenylate Cyclase Activation GProtein->AdenylateCyclase cAMP Increased intracellular cAMP AdenylateCyclase->cAMP ATP to cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA MyosinKinase Inhibition of Myosin Light-Chain Kinase PKA->MyosinKinase Relaxation Bronchial Smooth Muscle Relaxation MyosinKinase->Relaxation

Caption: Signaling pathway of Isoetharine's mechanism of action via the beta-2 adrenergic receptor.

References

A Comparative Analysis of Isoetharine and Albuterol for Therapeutic Equivalence in Bronchodilation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic equivalence of two prominent beta-2 adrenergic agonists, Isoetharine and Albuterol. Both medications have been widely used for the management of bronchospasm associated with reversible obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document synthesizes clinical trial data, outlines experimental methodologies, and visualizes the underlying pharmacological pathways to offer an objective comparison for research and development purposes.

Data Presentation: Efficacy and Safety Profile

The therapeutic equivalence of Isoetharine and Albuterol has been assessed in multiple clinical trials. The primary endpoints in these studies typically include measures of bronchodilation, such as Forced Expiratory Volume in one second (FEV1), and the incidence of adverse effects.

ParameterIsoetharineAlbuterolKey FindingsCitations
Bronchodilator Efficacy
Onset of ActionMay have a more rapid immediate effect.Slower onset compared to Isoetharine in some studies.Isoetharine showed a significantly greater improvement in FEV1 immediately after the first nebulized treatment in one study. However, this effect equalized within an hour.[1]
Peak BronchodilationEffective in producing bronchodilation.Therapeutically equivalent to Isoetharine.Multiple studies have concluded that both medications are equally effective in alleviating bronchospasm. No significant differences in FEV1 were observed at later time points (e.g., 90 and 180 minutes).[1][2][3]
Duration of ActionShorter duration of action.Longer duration of action.Albuterol is generally considered to have a longer therapeutic effect compared to Isoetharine.[3]
Safety Profile
Incidence of Side EffectsHigher incidence of adverse effects reported.Lower incidence of adverse effects reported.One study reported that 36% of patients treated with Isoetharine experienced side effects, compared to 4% of patients treated with Albuterol.
Common Adverse EffectsTremor, nervousness, headache, dizziness, nausea.Tremor, nervousness, headache, dizziness, nausea.Both drugs share a similar profile of potential side effects, although the frequency is higher with Isoetharine.
Cardiovascular EffectsCan cause increased heart rate and palpitations.Can cause increased heart rate and palpitations.As beta-2 adrenergic agonists, both can have stimulatory effects on the cardiovascular system.

Experimental Protocols

The evaluation of therapeutic equivalence between Isoetharine and Albuterol relies on standardized and rigorous experimental protocols.

Bronchodilator Efficacy Studies

Objective: To compare the magnitude and time course of the bronchodilator response to inhaled Isoetharine and Albuterol.

Study Design: A common design is a randomized, double-blind, placebo-controlled crossover or parallel-group trial.

Participant Selection:

  • Inclusion Criteria: Adults and children with a documented history of reversible obstructive airway disease (e.g., asthma). Participants should demonstrate a baseline FEV1 that is a certain percentage of the predicted normal value (e.g., less than 80%).

  • Exclusion Criteria: Patients with a history of cardiovascular disease, hypersensitivity to beta-2 agonists, or those who have used a short-acting bronchodilator within a specified washout period before the study.

Intervention:

  • Standardized doses of nebulized Isoetharine (e.g., 5.0 mg) and Albuterol (e.g., 2.5 mg) are administered.

  • A placebo (e.g., nebulized saline) is used as a control.

Outcome Measures:

  • Spirometry: The primary endpoint is the change in FEV1 from baseline. Measurements are typically taken before and at multiple time points after drug administration (e.g., 5, 15, 30, 60, 120, and 180 minutes).

  • Procedure: Participants perform a forced expiration into a spirometer. The device measures the volume of air exhaled over time. The test is repeated multiple times to ensure reproducibility.

Safety and Tolerability Assessment

Objective: To compare the incidence and severity of adverse events associated with Isoetharine and Albuterol.

Methodology:

  • Adverse Event Monitoring: All adverse events are recorded throughout the study period. This can be done through spontaneous reporting by the participant, responses to a standardized questionnaire, and clinical observation.

  • Data Collection: For each adverse event, the following information is documented:

    • Description of the event

    • Time of onset and duration

    • Severity (mild, moderate, or severe)

    • Relationship to the study drug (as assessed by the investigator)

  • Vital Signs: Heart rate, blood pressure, and respiratory rate are monitored at regular intervals.

Signaling Pathways and Experimental Workflow

The therapeutic and adverse effects of Isoetharine and Albuterol are mediated through their interaction with the beta-2 adrenergic receptor.

Beta-2 Adrenergic Receptor Signaling Pathway

Both Isoetharine and Albuterol are agonists of the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in the smooth muscle cells of the airways leads to bronchodilation.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist Isoetharine / Albuterol B2AR Beta-2 Adrenergic Receptor Agonist->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates MLCK_inactive Myosin Light Chain Kinase (Inactive) PKA->MLCK_inactive Phosphorylates MLCK_active Myosin Light Chain Kinase (Active) MLCK_active->MLCK_inactive Relaxation Smooth Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Leads to

Beta-2 Adrenergic Receptor Signaling Pathway
Experimental Workflow for Comparing Bronchodilators

The following diagram illustrates a typical workflow for a clinical trial comparing the efficacy of two inhaled bronchodilators.

G Start Participant Screening & Informed Consent Baseline Baseline Assessment (Spirometry, Vitals) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Administer Isoetharine Randomization->GroupA GroupB Group B: Administer Albuterol Randomization->GroupB PostDose Post-Dose Assessments (Spirometry, Vitals, Adverse Events) GroupA->PostDose GroupB->PostDose Data Data Collection & Analysis PostDose->Data End Study Conclusion Data->End

Clinical Trial Workflow for Bronchodilator Comparison

References

Safety Operating Guide

Navigating the Safe Disposal of Isoetharine Mesylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Isoetharine mesylate, a beta-adrenergic agonist, requires meticulous handling and disposal to mitigate potential hazards to both personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with regulatory standards.

Understanding the Hazard Profile

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1] Therefore, its disposal is governed by stringent regulations to prevent environmental contamination and ensure personal safety.

Regulatory Framework

The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA), specifically under the Resource Conservation and Recovery Act (RCRA).[2][3] A key regulation is the "Management of Hazardous Waste Pharmaceuticals Final Rule," which expressly prohibits the sewering (flushing down the sink or toilet) of hazardous pharmaceutical waste.[2] All disposal procedures must comply with federal, state, and local regulations.

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory environment.

Personal Protective Equipment (PPE)

Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE ComponentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use only in a well-ventilated area. Avoid breathing dust.
Waste Segregation and Collection

Proper segregation of waste is crucial to ensure it is handled by a qualified hazardous waste disposal vendor.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect all solid waste, including empty vials, contaminated gloves, and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • For liquid waste, use a dedicated, sealed container. Do not pour any liquid containing this compound down the drain.

Labeling and Storage

Accurate labeling and proper storage of hazardous waste are regulatory requirements and essential for safe management.

  • Label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents.

  • Store the sealed container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

  • Ensure that a hazardous waste manifest is completed to track the waste from its point of origin to its final disposal facility.

The following diagram illustrates the logical workflow for the proper disposal of this compound:

Isoetharine_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Isoetharine Mesylate Waste A->B C Collect in Designated Hazardous Waste Container B->C D Label Container Correctly C->D E Store in Secure Secondary Containment D->E F Contact EHS for Pickup E->F G Complete Hazardous Waste Manifest F->G H Disposal by Licensed Vendor G->H

References

Personal protective equipment for handling Isoetharine Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of Isoetharine Mesylate in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an acutely toxic substance. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate PPE is mandatory to prevent exposure.

Table 1: Personal Protective Equipment for Handling this compound

Operation Engineering Controls Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Powder) Chemical Fume Hood or Ventilated Balance EnclosureSafety glasses with side shields or chemical splash gogglesChemical-resistant gloves (Nitrile recommended)NIOSH-approved N95 respirator or higherLab coat
Solution Preparation Chemical Fume HoodSafety glasses with side shields or chemical splash gogglesChemical-resistant gloves (Nitrile recommended)Not generally required if handled in a fume hoodLab coat
General Handling of Solutions Well-ventilated lab benchSafety glassesChemical-resistant gloves (Nitrile recommended)Not requiredLab coat
Spill Cleanup (Powder) N/AChemical splash gogglesHeavy-duty chemical-resistant glovesNIOSH-approved P100 respiratorDisposable coveralls
Waste Disposal N/ASafety glasses with side shieldsChemical-resistant gloves (Nitrile recommended)Not requiredLab coat

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following workflow outlines the key steps from receipt to disposal.

Operational Workflow for this compound Operational Workflow for this compound Handling cluster_ppe PPE Required at all active stages receiving Receiving and Storage preparation Preparation of Solutions receiving->preparation Transport to designated area handling Experimental Use preparation->handling Use in experiments spill Spill Management handling->spill Accidental release disposal Waste Disposal handling->disposal Generate waste decontamination Decontamination handling->decontamination End of experiment spill->disposal Collect spill debris disposal->decontamination After waste removal

Caption: Operational Workflow for this compound Handling.

Experimental Protocols:

2.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperature is 2-8°C[1].

  • The storage area should be clearly marked with a warning sign indicating the presence of a toxic chemical.

2.2. Weighing and Solution Preparation:

  • All weighing of powdered this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Wear the appropriate PPE as detailed in Table 1.

  • Use dedicated, clean spatulas and weigh boats.

  • When preparing solutions, add the powder to the solvent slowly to avoid splashing.

  • Cap the container securely immediately after use.

2.3. Experimental Use:

  • Conduct all procedures involving this compound, whether in solid or solution form, in a well-ventilated area.

  • Avoid direct contact with skin and eyes.

  • After handling, wash hands thoroughly with soap and water.

Spill and Disposal Plan

Immediate and appropriate response to spills is crucial. Likewise, the disposal of this compound waste must be handled in accordance with institutional and regulatory guidelines.

3.1. Spill Cleanup Protocol (for powdered this compound):

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a P100 respirator, chemical splash goggles, heavy-duty chemical-resistant gloves, and disposable coveralls.

  • Contain the Spill: Gently cover the spill with absorbent pads or granules to prevent further dispersal of the powder. DO NOT use a dry brush or compressed air.

  • Decontaminate: Carefully wet the absorbent material with a suitable solvent (e.g., water) to dampen the powder.

  • Collect the Waste: Using a scoop or other appropriate tools, carefully collect the absorbed spill material and place it into a labeled, sealable hazardous waste container.

  • Clean the Area: Wipe the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Decontaminate Equipment: All non-disposable equipment used in the cleanup must be thoroughly decontaminated.

3.2. Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be collected as hazardous chemical waste.

  • Containerization: Place all waste in a clearly labeled, sealed, and leak-proof container. The label should include "Hazardous Waste" and "this compound."

  • Disposal Route: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Logical Relationships in Safety Procedures

The selection of appropriate safety measures is directly related to the potential for exposure during a given task.

PPE Selection Logic Logical Flow for PPE Selection start Task Involving this compound is_powder Is the material a powder? start->is_powder is_spill Is it a spill? is_powder->is_spill Yes ppe_solution Use Fume Hood (for prep) Gloves Eye Protection is_powder->ppe_solution No (Solution) ppe_powder Use Fume Hood/Enclosure N95 Respirator Gloves Eye Protection is_spill->ppe_powder No ppe_spill Full PPE: P100 Respirator Heavy-duty Gloves Goggles Coveralls is_spill->ppe_spill Yes end Proceed with Task ppe_powder->end ppe_solution->end ppe_spill->end

Caption: Logical Flow for PPE Selection.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.